Product packaging for Ceftriaxone sodium hydrate(Cat. No.:)

Ceftriaxone sodium hydrate

Cat. No.: B10753623
M. Wt: 652.6 g/mol
InChI Key: XMCDZRXQAGFWAK-PMCOHIMVSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Ceftriaxone Sodium is the sodium salt form of ceftriaxone, a beta-lactam, third-generation cephalosporin antibiotic with bactericidal activity. Ceftriaxone binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Compared to the second and first generation cephalosporins, ceftriaxone is more active against gram-negative bacteria and less active against gram-positive bacteria. Ceftriaxone also crosses the blood-brain barrier and reaches therapeutic concentrations in the central nervous system (CNS).
A broad-spectrum cephalosporin antibiotic and cefotaxime derivative with a very long half-life and high penetrability to meninges, eyes and inner ears.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N8Na2O10S3 B10753623 Ceftriaxone sodium hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H22N8Na2O10S3

Molecular Weight

652.6 g/mol

IUPAC Name

disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;trihydrate

InChI

InChI=1S/C18H18N8O7S3.2Na.3H2O/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;;;;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);;;3*1H2/q;2*+1;;;/p-2/b24-8-;;;;;/t9-,15-;;;;;/m1...../s1

InChI Key

XMCDZRXQAGFWAK-PMCOHIMVSA-L

Isomeric SMILES

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].O.O.O.[Na+].[Na+]

Canonical SMILES

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.O.O.[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ceftriaxone Sodium Hydrate in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftriaxone sodium hydrate, a third-generation cephalosporin, is a cornerstone in the treatment of serious infections caused by Gram-negative bacteria. Its potent bactericidal activity stems from the highly specific inhibition of bacterial cell wall synthesis. This technical guide delineates the molecular mechanism of action of ceftriaxone, focusing on its interaction with penicillin-binding proteins (PBPs), the subsequent disruption of peptidoglycan synthesis, and the resulting cellular demise. This document provides quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the critical pathways and workflows involved in its study.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Ceftriaxone exerts its bactericidal effect by targeting and inactivating essential enzymes known as penicillin-binding proteins (PBPs), which are located in the bacterial cytoplasmic membrane. These enzymes, particularly transpeptidases, are crucial for the final steps of peptidoglycan synthesis, the primary structural component of the bacterial cell wall.

The mechanism unfolds as follows:

  • Structural Mimicry : The β-lactam ring of ceftriaxone is a structural analog of the D-alanyl-D-alanine dipeptide, the natural substrate for PBP transpeptidases.

  • Irreversible Binding : This structural similarity allows ceftriaxone to bind to the active site of PBPs. The binding is a covalent acylation reaction, which is essentially irreversible.

  • Enzyme Inactivation : The acylation of the PBP active site renders the enzyme inactive, preventing it from catalyzing the cross-linking of peptidoglycan chains.

  • Cell Wall Destabilization : The inhibition of peptidoglycan cross-linking weakens the structural integrity of the bacterial cell wall.

  • Bacteriolysis : The compromised cell wall is unable to withstand the high internal osmotic pressure of the bacterial cell, leading to cell lysis and death.

Ceftriaxone demonstrates a notable affinity for PBP2 and PBP3 in many Gram-negative bacteria, contributing to its potent activity.[1][2]

Visualizing the Mechanism and Experimental Workflow

To elucidate the complex interactions and processes involved, the following diagrams, generated using Graphviz (DOT language), provide a visual representation of the key pathways and experimental procedures.

cluster_0 Ceftriaxone Action cluster_1 Peptidoglycan Synthesis Inhibition Ceftriaxone Ceftriaxone PBPs Penicillin-Binding Proteins (PBPs) Ceftriaxone->PBPs Binds to active site Acylation Covalent Acylation (Irreversible) Ceftriaxone->Acylation PBPs->Acylation Catalyzes Inactive_PBPs Inactive PBPs Acylation->Inactive_PBPs Cross_linking Transpeptidation (Cross-linking) Inactive_PBPs->Cross_linking Inhibits Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->Cross_linking Stable_Cell_Wall Stable Cell Wall Cross_linking->Stable_Cell_Wall Defective_Cell_Wall Defective Cell Wall Cross_linking->Defective_Cell_Wall Leads to Cell_Lysis Cell Lysis & Death Defective_Cell_Wall->Cell_Lysis Results in

Caption: Mechanism of action of ceftriaxone in Gram-negative bacteria.

cluster_workflow PBP Binding Assay Workflow Start Start: Prepare bacterial membrane fraction Incubate_Unlabeled Incubate membrane fraction with varying concentrations of unlabeled ceftriaxone Start->Incubate_Unlabeled Add_Labeled Add a fixed concentration of radiolabeled or fluorescent penicillin (e.g., Bocillin-FL) Incubate_Unlabeled->Add_Labeled Incubate_Labeled Incubate to allow binding to unoccupied PBPs Add_Labeled->Incubate_Labeled Stop_Reaction Stop the binding reaction Incubate_Labeled->Stop_Reaction SDS_PAGE Separate proteins by SDS-PAGE Stop_Reaction->SDS_PAGE Detection Detect labeled penicillin (autoradiography or fluorescence imaging) SDS_PAGE->Detection Analysis Quantify band intensity to determine the IC50 of ceftriaxone for each PBP Detection->Analysis End End: Determine binding affinity Analysis->End

Caption: Experimental workflow for a competitive PBP binding assay.

cluster_pathway Inhibition of Peptidoglycan Synthesis Lipid_II Lipid II Precursor (transported across membrane) Transglycosylation Transglycosylation (Glycan chain elongation) Lipid_II->Transglycosylation Linear_Peptidoglycan Linear Peptidoglycan Chains Transglycosylation->Linear_Peptidoglycan Transpeptidation Transpeptidation (Cross-linking by PBPs) Linear_Peptidoglycan->Transpeptidation Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Mature Cell Wall) Transpeptidation->Crosslinked_Peptidoglycan Ceftriaxone Ceftriaxone Ceftriaxone->Transpeptidation Inhibits

Caption: Logical flow of peptidoglycan synthesis inhibition by ceftriaxone.

Quantitative Data on Ceftriaxone Activity

The efficacy of ceftriaxone can be quantified through its binding affinity to PBPs and its minimum inhibitory concentration (MIC) against various pathogens.

Binding Affinity of Ceftriaxone to Penicillin-Binding Proteins (PBPs)

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. Lower IC50 values indicate a higher binding affinity.

Bacterial SpeciesPBPIC50 (µg/mL)Reference
Escherichia coliPBP2≤0.6[3]
PBP3Selective Inhibition[4][5]
Pseudomonas aeruginosaPBP2>32[3]
PBP30.1[3]
Neisseria gonorrhoeaePBP20.01[6][7]
Minimum Inhibitory Concentrations (MICs) of Ceftriaxone

The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 represent the MICs required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Escherichia coli≤0.03 - ≥32≤0.004 - 0.516[8]
Klebsiella pneumoniae≤0.06 - >64≤0.004 - 0.516[8][9]
Proteus mirabilis-≤0.004 - 0.5-
Serratia marcescens-≤0.004 - 0.5-
Enterobacter spp.-≤0.004 - 0.516[8]
Pseudomonas aeruginosa1 - >5128.0 - 16>128[10][11]
Neisseria gonorrhoeae≤0.001 - 0.25≤0.001-
Haemophilus influenzae-≤0.004-

Note: MIC values can vary significantly based on the specific strain, the presence of resistance mechanisms (e.g., ESBL production), and the testing methodology.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of ceftriaxone.

Competitive Penicillin-Binding Protein (PBP) Assay

This assay determines the affinity of ceftriaxone for specific PBPs by measuring its ability to compete with a labeled penicillin molecule for PBP binding sites.

Materials:

  • Bacterial cell culture of the Gram-negative organism of interest.

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Ultrasonicator or French press.

  • Ultracentrifuge.

  • This compound solutions of varying concentrations.

  • Radiolabeled or fluorescently labeled penicillin (e.g., [3H]benzylpenicillin or Bocillin-FL).

  • SDS-PAGE reagents and equipment.

  • Autoradiography film and cassettes or a fluorescence gel imager.

  • Scintillation counter (for radiolabeled penicillin).

Procedure:

  • Preparation of Bacterial Membranes:

    • Grow the bacterial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells using an ultrasonicator or French press.

    • Remove intact cells and cellular debris by low-speed centrifugation.

    • Pellet the membrane fraction from the supernatant by ultracentrifugation.

    • Wash the membrane pellet with buffer and resuspend in a small volume of buffer. Determine the protein concentration.

  • Competitive Binding:

    • In a series of microcentrifuge tubes, incubate a fixed amount of the membrane preparation with increasing concentrations of unlabeled ceftriaxone for a specific time (e.g., 10-30 minutes) at a defined temperature (e.g., 30-37°C).

    • Add a fixed, non-saturating concentration of labeled penicillin to each tube and incubate for a further period (e.g., 10-15 minutes) to allow binding to any PBPs not occupied by ceftriaxone.

  • Separation and Detection:

    • Stop the binding reaction by adding a sample buffer for SDS-PAGE and boiling the samples.

    • Separate the membrane proteins by SDS-PAGE.

    • If using radiolabeled penicillin, treat the gel with a fluorographic enhancer, dry it, and expose it to autoradiography film.

    • If using a fluorescent penicillin derivative, visualize the gel using a fluorescence imager.

  • Data Analysis:

    • Quantify the intensity of the bands corresponding to the different PBPs.

    • Plot the percentage of labeled penicillin binding against the concentration of ceftriaxone.

    • Determine the IC50 value, which is the concentration of ceftriaxone that inhibits 50% of the labeled penicillin binding to a specific PBP.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the MIC of ceftriaxone by assessing bacterial growth in the presence of serial dilutions of the antibiotic in a liquid growth medium.

Materials:

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • This compound stock solution of known concentration.

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard and then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Sterile diluent (e.g., saline or CAMHB).

  • Incubator (35°C ± 2°C).

  • Microplate reader (optional).

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of ceftriaxone in CAMHB directly in the 96-well plate. Typically, 10-12 dilutions are prepared.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Inoculate each well (except the sterility control) with the standardized bacterial suspension. The final volume in each well is typically 100 or 200 µL.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of ceftriaxone at which there is no visible growth.

    • Alternatively, the optical density (OD) of each well can be measured using a microplate reader. The MIC is determined as the lowest concentration that inhibits a certain percentage of growth compared to the growth control.

Time-Kill Kinetic Assay

This assay evaluates the bactericidal activity of ceftriaxone over time at different concentrations.

Materials:

  • Bacterial culture in the logarithmic phase of growth.

  • CAMHB or other suitable broth.

  • This compound solutions at various multiples of the MIC (e.g., 1x, 2x, 4x, 8x MIC).

  • Sterile culture tubes or flasks.

  • Incubator with shaking capabilities (37°C).

  • Sterile saline or broth for serial dilutions.

  • Agar plates for colony counting.

  • Timer.

Procedure:

  • Preparation of Cultures:

    • Prepare a starting bacterial inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in broth.

    • Set up several tubes or flasks: one as a growth control (no antibiotic) and others with different concentrations of ceftriaxone.

  • Exposure and Sampling:

    • Incubate all tubes/flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube/flask.

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of each aliquot in sterile saline or broth.

    • Plate a known volume of appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and ceftriaxone concentration.

    • Plot the log10 CFU/mL versus time for each concentration.

    • A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) from the initial inoculum.

Conclusion

This compound remains a critical antibiotic for combating Gram-negative bacterial infections. Its mechanism of action, centered on the irreversible inhibition of penicillin-binding proteins and the subsequent disruption of cell wall synthesis, is a well-established paradigm of antimicrobial activity. A thorough understanding of its quantitative efficacy, as determined by PBP binding affinities, MIC values, and time-kill kinetics, is essential for its appropriate clinical use and for the development of novel antimicrobial agents that can overcome emerging resistance. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the ongoing effort to study and combat bacterial infectious diseases.

References

Crystal Structure of Ceftriaxone Sodium Hemiheptahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Ceftriaxone sodium hemiheptahydrate, a third-generation cephalosporin antibiotic. The document summarizes key crystallographic data, details experimental methodologies for its characterization, and presents visualizations of analytical workflows. This information is crucial for understanding the solid-state properties of this important active pharmaceutical ingredient, which can influence its stability, solubility, and bioavailability.

Crystallographic Data

The crystal structure of Ceftriaxone sodium hemiheptahydrate has been determined using synchrotron X-ray powder diffraction data.[1][2][3] The compound crystallizes in the monoclinic space group C2.[1][2][3] A summary of the crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for Ceftriaxone Sodium Hemiheptahydrate

ParameterValue
Chemical FormulaC₁₈H₁₆N₈O₇S₃Na₂(H₂O)₃.₅
Crystal SystemMonoclinic
Space GroupC2 (#5)
a (Å)30.56492(16)
b (Å)4.75264(2)
c (Å)18.54978(16)
β (°)90.3545(6)
Volume (ų)2694.562(21)
Z4

Data sourced from Gonzalez et al., 2020.[1][2][3]

The crystal structure is characterized by alternating layers of sodium/oxygen and organic components arranged perpendicular to the c-axis.[1][2] Both sodium ions exhibit a five-coordinate, trigonal bipyramidal geometry.[1][2] The structure is further stabilized by an extensive network of hydrogen bonds, including O–H⋯O interactions involving water molecules and the ionized parts of the anion, as well as C–H⋯S, C–H⋯N, and C–H⋯O hydrogen bonds.[1][2]

Experimental Protocols

Synchrotron X-ray Powder Diffraction (XRPD)

The determination of the crystal structure of Ceftriaxone sodium hemiheptahydrate was achieved through high-resolution synchrotron X-ray powder diffraction.

Methodology:

  • Sample Preparation: A polycrystalline sample of Ceftriaxone sodium hemiheptahydrate was loaded into a capillary.

  • Data Collection: Synchrotron XRPD data were collected. The use of a rotated capillary specimen was noted to have a significant preferred orientation.[3]

  • Structure Solution and Refinement: The crystal structure was solved and refined using the Rietveld method. The refinement included a fourth-order spherical harmonics model to account for preferred orientation.[3] The structure was further optimized using density functional theory (DFT) techniques.[1][2] The final Rietveld plot showed a good fit between the observed and calculated patterns.[1]

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis provides insights into the dehydration and decomposition processes of Ceftriaxone sodium hemiheptahydrate.

Methodology:

  • Instrumentation: Thermogravimetric analysis was performed using a TG-DTG system, such as the Netzsch TG209.[4]

  • Sample Preparation: A small amount of the powdered sample (e.g., ~5 mg) is placed in an alumina crucible.[4]

  • Experimental Conditions: The analysis is typically conducted under a dynamic inert atmosphere, such as dry nitrogen, with a constant flow rate (e.g., 18 mL/min).[4] A linear heating rate (e.g., 10 °C/min) is applied over a specified temperature range (e.g., ambient to 200 °C).[4]

  • Data Analysis: The mass loss as a function of temperature (TG curve) and its derivative (DTG curve) are recorded. These curves reveal the temperatures and number of steps involved in the dehydration process.

Studies on the non-isothermal dehydration of Ceftriaxone disodium hemiheptahydrate show that the process occurs in two distinct steps.[4] The results are summarized in Table 2.

Table 2: Dehydration Steps of Ceftriaxone Sodium Hemiheptahydrate

Dehydration StepTemperature Range (°C)Mass Loss (mol H₂O)
130 - 802.5
280 - 1901.0

Data sourced from a study on the non-isothermal dehydration kinetics.[4][5]

Spectroscopic Analysis

Spectroscopic techniques are essential for the qualitative and quantitative analysis of Ceftriaxone sodium.

  • UV-Visible Spectroscopy: An aqueous solution of Ceftriaxone sodium exhibits a maximum absorbance (λmax) at 241 nm.[6] This method can be used for quantitative analysis, with Beer's law being obeyed in a concentration range of 5–50 μg/mL.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule and to study intermolecular interactions, such as hydrogen bonding.

  • Raman Spectroscopy: Raman spectroscopy is a valuable tool for identifying different solid-state forms of a drug and can be used to detect and identify precipitates, such as ceftriaxone calcium, even at microscopic levels.[2]

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the workflow for the crystal structure analysis of Ceftriaxone sodium hemiheptahydrate.

Crystal_Structure_Workflow cluster_Sample Sample Preparation cluster_Data Data Collection cluster_Analysis Data Analysis & Structure Refinement cluster_Output Output Sample Ceftriaxone Sodium Hemiheptahydrate Powder Capillary Load into Capillary Sample->Capillary XRPD Synchrotron XRPD Capillary->XRPD Indexing Indexing of Powder Pattern XRPD->Indexing Rietveld Rietveld Refinement Indexing->Rietveld DFT DFT Optimization Rietveld->DFT Structure Final Crystal Structure DFT->Structure Crystallographic_Data Crystallographic Parameters Structure->Crystallographic_Data

Caption: Workflow for Crystal Structure Determination.

Thermal Dehydration Pathway

The following diagram illustrates the two-step dehydration process of Ceftriaxone sodium hemiheptahydrate as determined by thermogravimetric analysis.

Dehydration_Pathway Start Ceftriaxone Sodium Hemiheptahydrate (CTX·3.5H₂O) Intermediate Intermediate Hydrate (CTX·H₂O) Start->Intermediate Step 1: -2.5 H₂O (30-80 °C) End Anhydrous Ceftriaxone Sodium (CTX) Intermediate->End Step 2: -1.0 H₂O (80-190 °C)

Caption: Thermal Dehydration Pathway of Ceftriaxone Sodium Hemiheptahydrate.

References

Solubility Profile of Ceftriaxone Sodium Hydrate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ceftriaxone sodium hydrate in various organic solvents. The information presented herein is critical for professionals in drug development and formulation, as understanding the solubility of an active pharmaceutical ingredient (API) is fundamental for designing effective dosage forms, optimizing crystallization processes, and ensuring bioavailability. This document compiles quantitative solubility data, details experimental methodologies for solubility determination, and presents a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of ceftriaxone sodium is a key parameter influencing its formulation and delivery. The following table summarizes the mole fraction solubility of ceftriaxone disodium in several organic solvents at various temperatures, as reported by Zhang et al. (2005). The data indicates that the solubility of ceftriaxone disodium generally increases with rising temperature.[1] Among the solvents tested, solubility is highest in formamide and lowest in acetone.[1]

Temperature (K)Acetone (x 10³)Methanol (x 10³)Ethanol (x 10³)N,N-Dimethylformamide (x 10³)Formamide (x 10³)
2780.0111.350.0410.552.85
2830.0141.570.0520.693.41
2880.0181.830.0650.864.08
2930.0232.140.0811.084.88
2980.0292.500.1011.355.83
3030.0362.920.1261.696.96
3080.0453.420.1572.118.30
3130.0564.000.1952.629.88
3180.0704.670.2423.2511.75

Data sourced from Zhang, C., Wang, J., & Wang, Y. (2005). Solubility of Ceftriaxone Disodium in Acetone, Methanol, Ethanol, N,N-Dimethylformamide, and Formamide between 278 and 318 K. Journal of Chemical & Engineering Data, 50(5), 1757–1760.[1]

Qualitative solubility information from various sources indicates that this compound is sparingly soluble in ethanol and very slightly soluble in methanol.[2][3] It is also described as sparingly soluble in DMSO.[4]

Experimental Protocols

The determination of solubility is a critical experimental procedure in pharmaceutical sciences. The quantitative data presented above was obtained using an isothermal method coupled with a laser monitoring observation technique to determine the mole fraction concentration.[1] While the specific operational parameters from the original study are not publicly available, a generalized protocol for such a determination is outlined below.

General Protocol for Isothermal Solubility Determination

This protocol describes a common procedure for determining the equilibrium solubility of a compound in a solvent at a constant temperature.

1. Materials and Apparatus:

  • This compound (of known purity)

  • Organic Solvents (analytical grade)

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic water bath for temperature control

  • Laser monitoring system for observing the dissolution of solid particles

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector for concentration analysis

2. Procedure:

  • Sample Preparation: A known mass of the organic solvent is placed into the jacketed glass vessel. The temperature of the vessel is maintained at the desired setpoint by circulating water from the thermostatic bath.

  • Equilibration: A small, accurately weighed amount of this compound is added to the solvent while stirring. The laser monitoring system is used to observe the solid particles in the solution. The disappearance of the solid phase indicates complete dissolution. This process is repeated by adding small increments of the solute until the solid phase no longer dissolves, indicating that the solution is saturated.

  • Equilibrium Confirmation: The saturated solution is stirred for a prolonged period (typically several hours) to ensure that equilibrium is reached. The laser monitoring system can help in observing that no further dissolution occurs over time.

  • Sample Withdrawal and Analysis: Once equilibrium is confirmed, a sample of the supernatant is withdrawn using a syringe filter to remove any undissolved solid particles.

  • Concentration Determination: The concentration of ceftriaxone sodium in the filtered sample is determined using a validated analytical method, typically reverse-phase HPLC with UV detection. A calibration curve is prepared using standard solutions of ceftriaxone sodium of known concentrations.

  • Data Calculation: The mole fraction solubility is calculated from the determined concentration of ceftriaxone sodium in the saturated solution.

3. HPLC Conditions for Ceftriaxone Sodium Analysis (Representative Example):

  • Column: C18 column (e.g., 4.6 x 150mm, 5 µm)

  • Mobile Phase: A mixture of a buffer (e.g., disodium hydrogen phosphate) and an organic modifier (e.g., acetonitrile) in a specific ratio (e.g., 65:35 v/v), with the pH adjusted (e.g., to 4.3 with orthophosphoric acid).[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV spectrophotometer at a wavelength of approximately 242 nm.[3]

  • Injection Volume: 20 µL[3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvent Solvent Preparation equilibration Isothermal Equilibration in Jacketed Vessel prep_solvent->equilibration prep_solute Weighing of this compound prep_solute->equilibration laser_monitoring Laser Monitoring of Solid Phase equilibration->laser_monitoring Iterative process sampling Withdrawal and Filtration of Saturated Solution laser_monitoring->sampling Equilibrium reached hplc_analysis HPLC-UV Analysis for Concentration sampling->hplc_analysis data_calculation Calculation of Mole Fraction Solubility hplc_analysis->data_calculation

Workflow for Solubility Determination

References

Spectroscopic Characterization of Ceftriaxone Sodium Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Ceftriaxone sodium hydrate, a widely used third-generation cephalosporin antibiotic. The focus is on two fundamental analytical techniques: Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy. This document outlines the core principles, experimental protocols, and data interpretation for the identification and quantification of this active pharmaceutical ingredient.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound, based on the principle of light absorption by the molecule in solution. The chromophores within the ceftriaxone molecule exhibit characteristic absorption at specific wavelengths in the UV region.

Quantitative Data Summary

The spectrophotometric analysis of this compound in an aqueous medium consistently shows a maximum absorption wavelength (λmax) at 241 nm.[1][2][3] This wavelength is utilized for the quantitative determination of the drug in various formulations.

ParameterValueSolventReference
λmax241 nmDistilled Water[1][3]
Linearity Range5–50 µg/mLDistilled Water[1]
Molar Absorptivity2.046 × 10³ L mol⁻¹ cm⁻¹Distilled Water[1]
Sandell's Sensitivity0.02732 µg/cm²/0.001 absorbance unitsDistilled Water[1]

A separate method involving a derivatization reaction with 3-methyl-2-benzothiazoline hydrazone hydrochloride (MBTH) and ferric chloride yields a green-colored chromogen with an absorption maximum at 628 nm, which can also be used for estimation.[4]

Experimental Protocol: UV-Vis Spectroscopy

The following protocol outlines the steps for the UV-Vis spectroscopic analysis of this compound.

Instrumentation:

  • A double-beam UV-Visible spectrophotometer with a 1 cm path length quartz cuvette is required.[1]

Reagents and Materials:

  • This compound reference standard

  • Distilled water (or other suitable solvent)

Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of distilled water to obtain a standard stock solution of 1 mg/mL.[1][4]

  • Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions to cover the desired concentration range (e.g., 5-50 µg/mL).[1]

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan in the UV region, typically from 200 to 400 nm.[2][3]

    • Use distilled water as the blank to zero the instrument.

    • Measure the absorbance of each working standard solution at the λmax of 241 nm.[1][3]

  • Construction of Calibration Curve: Plot a graph of absorbance versus concentration of the working standard solutions. The resulting calibration curve should be linear and can be used to determine the concentration of unknown samples.

Experimental Workflow: UV-Vis Spectroscopy

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing A Weigh Ceftriaxone Sodium Hydrate B Dissolve in Distilled Water (Stock Solution) A->B C Prepare Serial Dilutions B->C F Measure Absorbance at 241 nm C->F Analyze Samples D Set Spectrophotometer (200-400 nm) E Zero with Blank (Distilled Water) D->E E->F G Construct Calibration Curve F->G H Determine Unknown Concentration G->H

Caption: Workflow for UV-Vis spectroscopic analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for the identification and qualitative analysis of this compound. It provides a molecular fingerprint based on the vibrational frequencies of the functional groups present in the molecule.

Quantitative Data Summary

The FT-IR spectrum of this compound exhibits several characteristic absorption bands corresponding to its various functional groups. The quantification of Ceftriaxone sodium in powder for injection can be achieved by measuring the absorbance of the carbonyl band in the region of 1800-1700 cm⁻¹.[5][6]

Functional GroupWavenumber (cm⁻¹)DescriptionReference
N-H (Amide)3434 and 3272Asymmetric and symmetric stretching[7]
C=O (Carbonyl)1742Stretching vibration[7]
C=C and C=N1608, 1536, 1501Ring stretching vibrations[7]
C-N1286Stretching vibration[7]
Experimental Protocol: FT-IR Spectroscopy

The following protocol details the steps for the FT-IR analysis of this compound using the KBr pellet method.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) spectrometer.[5]

Reagents and Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopic grade

Procedure:

  • Sample Preparation (KBr Pellet):

    • Dry the KBr at 120°C until a constant weight is achieved to remove any moisture.[5]

    • Grind a small amount of the this compound sample with KBr in a mortar and pestle. A common ratio is 1:10 (sample:KBr).[5]

    • Compress the mixture in a pellet press to form a thin, transparent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum over the range of 4000 to 500 cm⁻¹.[5]

    • Perform a background scan with an empty pellet holder or a blank KBr pellet.

  • Data Analysis:

    • Identify the characteristic absorption peaks in the obtained spectrum.

    • Compare the spectrum with a reference spectrum of this compound for identification.

    • For quantitative analysis, measure the absorbance of the carbonyl band between 1800 and 1700 cm⁻¹.[5]

Experimental Workflow: FT-IR Spectroscopy

FT_IR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_data Data Analysis A Dry KBr B Grind Sample with KBr A->B C Press into Pellet B->C E Acquire Sample Spectrum (4000-500 cm⁻¹) C->E Analyze Pellet D Perform Background Scan D->E F Identify Characteristic Peaks E->F G Compare with Reference Spectrum F->G H Quantitative Analysis (Carbonyl Band) F->H

Caption: Workflow for FT-IR spectroscopic analysis of this compound.

Conclusion

UV-Vis and FT-IR spectroscopy are indispensable techniques in the analytical characterization of this compound. UV-Vis spectroscopy provides a reliable method for quantitative analysis, while FT-IR spectroscopy offers a detailed molecular fingerprint for identification and qualitative assessment. The protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals in the pharmaceutical industry, ensuring accurate and consistent analysis of this vital antibiotic.

References

The Chemical Fortress: An In-depth Technical Guide to the Stability and Degradation of Ceftriaxone Sodium Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ceftriaxone sodium hydrate, a third-generation cephalosporin antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections. Its clinical efficacy, however, is intrinsically linked to its chemical stability. Understanding the degradation pathways and the factors influencing its stability is paramount for ensuring its therapeutic effectiveness, optimizing formulation development, and establishing appropriate storage conditions. This technical guide provides a comprehensive overview of the chemical stability of this compound, detailing its degradation under various stress conditions and elucidating its degradation pathways.

Chemical Stability Profile

Ceftriaxone sodium is a white to yellowish-orange crystalline powder that is readily soluble in water.[1] Its stability is significantly influenced by pH, temperature, light, and the presence of other substances.[1][2][3]

pH-Dependent Stability

The stability of ceftriaxone in aqueous solutions is highly dependent on the pH. Generally, it exhibits greater stability in acidic to neutral conditions, with an optimal pH for stability reported to be around 7.5.[1][3] As the pH becomes more acidic or alkaline, the rate of degradation increases.[1][4]

Thermal Stability

Temperature is a critical factor affecting the stability of ceftriaxone sodium. Elevated temperatures accelerate the degradation process, following first-order kinetics.[5] Conversely, lower storage temperatures, such as refrigeration (4°C) or freezing (-20°C), significantly enhance its stability.[1][5][6][7] Solutions stored at 4°C are stable for a longer duration compared to those at room temperature (25°C).[1][5] Frozen solutions of ceftriaxone disodium at concentrations of 10 and 50 mg/mL have been shown to be stable for up to six months.[6]

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of ceftriaxone.[8][9] Photodegradation can occur through direct photolysis or via the generation of reactive oxygen species (ROS) in the presence of oxygen.[9] Studies have shown that ceftriaxone undergoes unimolecular photodegradation when irradiated with UVB light, a process that is enhanced in an oxygenated atmosphere due to the formation of hydroxyl radicals and superoxide radical anions.[9]

Stability in Different Diluents

The choice of diluent for reconstitution can impact the stability of ceftriaxone sodium solutions. Solutions prepared with sterile water or 5% dextrose tend to be more stable than those reconstituted with lidocaine.[1] For instance, at a concentration of 100 mg/mL, ceftriaxone in sterile water or 5% dextrose is stable for 3 days at 25°C and 10 days at 4°C.[1] In contrast, solutions in 2% lidocaine are stable for only 8 hours at 25°C.[1] The concentration of the drug in the solution also plays a role, with higher concentrations sometimes leading to decreased stability.[1]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Ceftriaxone sodium has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[8]

Acid Hydrolysis

Ceftriaxone is susceptible to degradation under acidic conditions.[4][8] Treatment with 0.1 N HCl leads to significant degradation, with one study reporting an 11.0% degradation after 1 hour at room temperature.[8] The primary degradation in acidic solution involves the hydrolysis of the β-lactam ring and the cleavage of the -CH2-S- bond at the C-3 position.[4]

Alkaline Hydrolysis

While some studies suggest that ceftriaxone is relatively stable under alkaline conditions, others report significant degradation, particularly in strongly basic media.[8][10][11] In 0.1 N NaOH, one study found no significant change in absorbance, indicating stability.[8] However, another study observed maximum degradation in a basic medium.[10][11] This discrepancy may be due to differences in experimental conditions. Degradation in alkaline solution can involve the opening of the β-lactam ring and epimerization at C-7.[4]

Oxidative Degradation

Ceftriaxone is also prone to oxidative degradation.[8][12] Exposure to 5% hydrogen peroxide for 1 hour at room temperature resulted in a 7.95% degradation.[8] The sulfur atom in the thiazole side chain can be oxidized to a sulfoxide.[12]

Thermal and Photolytic Degradation

As previously mentioned, both heat and light contribute to the degradation of ceftriaxone.[8] Solid drug kept at 100°C for 24 hours showed slight degradation.[8] Similarly, exposure of a 20 μg/mL solution to UV radiation (254 nm) for 24 hours also resulted in slight degradation.[8]

Table 1: Summary of Forced Degradation Studies of Ceftriaxone Sodium

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Reference
Acid Hydrolysis0.1 N HCl1 hourRoom Temperature11.0[8]
Alkaline Hydrolysis0.1 N NaOH1 hourRoom TemperatureNo significant change[8]
Oxidative Degradation5% H₂O₂1 hourRoom Temperature7.95[8]
Thermal DegradationSolid drug24 hours100°CSlight[8]
Photolytic Degradation20 μg/mL solution24 hoursUV radiation (254 nm)Slight[8]

Degradation Pathways

The degradation of ceftriaxone can proceed through several pathways, primarily involving hydrolysis of the β-lactam ring and modifications of the side chains.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for ceftriaxone. The strained β-lactam ring is susceptible to cleavage under both acidic and basic conditions, leading to the formation of an inactive penicilloic acid-like derivative.[4] Another key hydrolytic event is the cleavage of the -CH2-S- bond at the C-3 position of the dihydrothiazine ring, resulting in the formation of a -CH2OH group.[4] In basic solutions, epimerization at C-7 and lactonization between the 4-carboxyl group and the newly formed C-3 hydroxymethyl group can also occur.[4]

Isomerization

Isomerization of the N-oxime function on the aminothiazole side chain can also occur, leading to the formation of the E-isomer.[4]

Key Degradation Product

A principal degradation product identified in acidic, basic, and neutral solutions is 5,6-dioxo-4-hydro-2-hydroxy-3-methyl-1,3,4-triazine, which results from the cleavage of the C-3 side chain.[4]

Below is a diagram illustrating the major degradation pathways of ceftriaxone.

Ceftriaxone_Degradation cluster_hydrolysis Hydrolysis cluster_isomerization Isomerization Ceftriaxone Ceftriaxone BetaLactam_Opening β-Lactam Ring Opening Ceftriaxone->BetaLactam_Opening Acid/Base C3_SideChain_Cleavage C-3 Side Chain Cleavage (-CH2-S- bond split) Ceftriaxone->C3_SideChain_Cleavage Acid/Base/Neutral N_Oxime_Isomerization N-Oxime Isomerization (syn- to anti-) Ceftriaxone->N_Oxime_Isomerization Epimerization Epimerization at C-7 (Basic conditions) BetaLactam_Opening->Epimerization Degradation_Product_B 5,6-dioxo-4-hydro-2-hydroxy- 3-methyl-1,3,4-triazine (Product B) C3_SideChain_Cleavage->Degradation_Product_B Lactonization Lactonization (Basic conditions) Epimerization->Lactonization

Caption: Major degradation pathways of ceftriaxone.

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following are examples of experimental protocols for forced degradation and stability-indicating assays.

Forced Degradation Study Protocol

This protocol is based on a study by Jain et al. (2014).[8]

  • Preparation of Stock Solution: Prepare a standard stock solution of ceftriaxone sodium (e.g., 1 mg/mL) in distilled water.

  • Acid Hydrolysis: Take a 2 mL aliquot of the stock solution in a 100 mL volumetric flask and add 10 mL of 0.1 N HCl. Keep the flask at room temperature for 1 hour. Dilute to the mark with distilled water.

  • Alkaline Hydrolysis: Take a 2 mL aliquot of the stock solution in a 100 mL volumetric flask and add 10 mL of 0.1 N NaOH. Keep the flask at room temperature for 1 hour. Dilute to the mark with distilled water.

  • Oxidative Degradation: Take a 2 mL aliquot of the stock solution in a 100 mL volumetric flask and add 10 mL of 5% H₂O₂. Keep the flask at room temperature for 1 hour. Dilute to the mark with distilled water.

  • Thermal Degradation: Keep the solid drug in an oven at 100°C for 24 hours. After cooling to room temperature, prepare a solution of the desired concentration (e.g., 20 μg/mL).

  • Photolytic Degradation: Prepare a solution of the drug (e.g., 20 μg/mL) and expose it to UV radiation (254 nm) for 24 hours in a UV chamber.

  • Analysis: Measure the absorbance of all the stressed solutions at the λmax of the pure drug (e.g., 241 nm) against the respective solvent as a blank. Calculate the percentage degradation.

Stability-Indicating HPLC Method

A variety of HPLC methods have been developed for the analysis of ceftriaxone and its degradation products.[5][13][14] A typical method involves:

  • Column: A reversed-phase column, such as a C18 column.[5][13]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer), an organic modifier (e.g., acetonitrile), and an ion-pairing agent (e.g., tetrabutylammonium bromide).[5]

  • Flow Rate: Typically 1.0 mL/min.[5][13]

  • Detection: UV detection at a wavelength where ceftriaxone has significant absorbance, such as 240 nm or 260 nm.[5][13]

  • Validation: The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, selectivity, and robustness.[5]

The following diagram illustrates a general workflow for a stability study of ceftriaxone.

Stability_Study_Workflow start Start: Ceftriaxone Sodium Sample stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress stability Stability Study (Different Temperatures, Diluents, Timepoints) start->stability analysis Analysis by Stability-Indicating Method (e.g., HPLC) stress->analysis stability->analysis data Data Collection (% Degradation, Degradation Products) analysis->data pathway Degradation Pathway Elucidation data->pathway end End: Stability Profile Established pathway->end

References

Navigating Preclinical Development: A Technical Guide to the Pharmacokinetics and Bioavailability of Ceftriaxone Sodium Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile and bioavailability of Ceftriaxone sodium hydrate in key preclinical models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this third-generation cephalosporin antibiotic is critical for the successful design and interpretation of non-clinical safety and efficacy studies, as well as for informing clinical trial design. This document summarizes key quantitative data, details common experimental protocols, and visualizes workflows to support drug development programs.

Quantitative Pharmacokinetic Parameters of Ceftriaxone in Preclinical Models

The following tables summarize the key pharmacokinetic parameters of ceftriaxone in various preclinical species. These data are essential for inter-species scaling and for predicting human pharmacokinetics.

Table 1: Pharmacokinetics of Ceftriaxone in Dogs
Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)t½ (h)Bioavailability (%)Reference
Intravenous (IV)50--0.88100[1]
Intramuscular (IM)12.515.00 ± 1.184.00 ± 0.021--[2]
Intramuscular (IM)25141.37 ± 15.874.00 ± 0.10--[2]
Intramuscular (IM)50115.10 ± 16.960.54 ± 0.241.17102 ± 27[1]
Intramuscular (IM)50259 ± 5.214.30 ± 0.12--[2]
Subcutaneous (SC)5069.28 ± 14.551.29 ± 0.641.73106 ± 14[1]
Intravenous (IV)24206.75 ± 50.34 (Cp0)-0.83100[3]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life; Cp0: Plasma concentration at time zero.

Table 2: Pharmacokinetics of Ceftriaxone in Rats
Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)t½ (h)Bioavailability (%)Reference
Intravenous (IV)20--0.57 (34 min)100[4][5]
Oral (with Cholylethylenediamine)12.5---30-55[6]
Oral (with Cholylethylenediamine)25---55[6][7]
Oral (with Cholylethylenediamine)50---55[6][7]
Oral (alone)----< 1[6][7]
Subcutaneous (SC)up to 2000/day--1-1.5-[8]
Table 3: Pharmacokinetics of Ceftriaxone in Monkeys (Rhesus and Cynomolgus)
Administration RouteDose (mg/kg)Cmax (µg/mL)t½ (h)Reference
Intravenous (IV)20235 (at 5 min)3.40[5]
Intravitreal2 mg/0.1 mL609 (Vitreous, 0h), 1 (Aqueous, 0h)-[9]

Experimental Protocols for Preclinical Pharmacokinetic Studies

Detailed and standardized experimental protocols are fundamental for generating reliable and reproducible pharmacokinetic data. Below are typical methodologies employed in the preclinical assessment of ceftriaxone.

Animal Models and Husbandry
  • Species: Common preclinical models for ceftriaxone pharmacokinetics include mongrel dogs[1], Basenji dogs[2], Sprague-Dawley rats[10][11], and Rhesus or Cynomolgus monkeys[9].

  • Health Status: Animals are typically healthy and free of specific pathogens.

  • Housing: Animals should be housed in controlled environments with regulated temperature, humidity, and light-dark cycles.

  • Acclimatization: A suitable acclimatization period is necessary before the commencement of the study.

  • Ethics: All animal experimental protocols must be approved by an appropriate Institutional Animal Care and Use Committee.

Drug Formulation and Administration
  • Formulation: this compound is typically dissolved in a suitable vehicle, such as sterile water for injection or saline.

  • Administration Routes:

    • Intravenous (IV): Administered as a bolus or infusion, typically into a major vein (e.g., cephalic or jugular vein). This route serves as the reference for bioavailability determination.

    • Intramuscular (IM): Injected into a suitable muscle mass.

    • Subcutaneous (SC): Injected into the loose skin, often between the shoulder blades.

    • Oral (PO): Administered via gavage. Due to poor oral bioavailability, formulation strategies, such as complexation with bile acid analogues, have been explored[6][7].

Sample Collection
  • Matrix: Blood is the primary matrix, with plasma or serum being used for analysis. Urine and bile may also be collected to investigate excretion pathways[4][5].

  • Collection Schedule: Blood samples are collected at predetermined time points to adequately characterize the plasma concentration-time profile. A typical schedule includes pre-dose, and multiple time points post-dose covering the absorption, distribution, and elimination phases. For example, samples might be collected at 0.25, 0.5, 1, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-administration[2].

  • Collection Technique: Blood is collected from appropriate vessels (e.g., cephalic vein, jugular vein, or via orbital plexus in rats) into tubes containing an anticoagulant (e.g., K3EDTA or heparin)[10].

  • Sample Processing: Plasma or serum is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

Bioanalytical Method for Ceftriaxone Quantification

The accurate quantification of ceftriaxone in biological matrices is crucial. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques.

  • Sample Preparation:

    • Protein Precipitation: A common first step to remove proteins from the plasma or serum sample. This can be achieved using organic solvents like acetonitrile[12][13].

    • Phospholipid Removal: Techniques to reduce matrix interferences may be employed[12][13].

    • Internal Standard: An internal standard (e.g., cefotaxime) is added to the samples to correct for variability during sample processing and analysis[12][13].

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used for separation (e.g., Agilent Zorbax Eclipse Plus C18)[12][13].

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile) is commonly used[12][13].

    • Flow Rate: A typical flow rate is around 0.4 mL/min[12][13].

  • Detection and Quantification:

    • HPLC-UV: Detection is performed at a specific wavelength, for instance, 272 nm[6].

    • LC-MS/MS: This method offers higher sensitivity and selectivity. Detection is performed in the positive electrospray ionization (ESI) mode using selected reaction monitoring (SRM). The precursor-to-product ion transitions for ceftriaxone (m/z 555.0 → 396.1) and the internal standard are monitored[12][13].

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Data Analysis

The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling approaches to determine the key pharmacokinetic parameters.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the typical experimental workflows in preclinical pharmacokinetic studies of ceftriaxone.

Experimental_Workflow_Pharmacokinetics cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis & Reporting protocol_dev Protocol Development & IACUC Approval animal_acclimatization Animal Acclimatization protocol_dev->animal_acclimatization drug_admin Ceftriaxone Administration (IV, IM, SC, etc.) animal_acclimatization->drug_admin sample_collection Blood Sample Collection (Timed Intervals) drug_admin->sample_collection sample_processing Sample Processing (Centrifugation & Storage) sample_collection->sample_processing bioanalysis Bioanalysis (LC-MS/MS or HPLC-UV) sample_processing->bioanalysis data_generation Concentration Data Generation bioanalysis->data_generation pk_analysis Pharmacokinetic Analysis (NCA or Compartmental) data_generation->pk_analysis report_generation Report Generation pk_analysis->report_generation

Figure 1: General workflow for a preclinical pharmacokinetic study of ceftriaxone.

Bioanalytical_Method_Workflow start Plasma/Serum Sample protein_precipitation Protein Precipitation (e.g., Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_injection LC Injection supernatant_transfer->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection MS/MS Detection (SRM Mode) chromatography->ms_detection quantification Data Quantification ms_detection->quantification

Figure 2: A typical workflow for the bioanalytical quantification of ceftriaxone in plasma.

This guide provides a foundational understanding of the preclinical pharmacokinetics of this compound. The presented data and protocols are intended to assist researchers and drug development professionals in designing, conducting, and interpreting preclinical studies, ultimately facilitating the translation of this important antibiotic into new therapeutic applications.

References

An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Ceftriaxone Sodium Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Ceftriaxone sodium hydrate, a third-generation cephalosporin antibiotic. The document details its mechanism of action, summarizes its spectrum of activity against a wide range of bacterial pathogens through quantitative data, and outlines the standardized experimental protocols used for its evaluation.

Mechanism of Action

Ceftriaxone is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] The primary target of ceftriaxone is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[2][3][4] Peptidoglycan provides structural integrity to the bacterial cell wall.

Ceftriaxone's structure mimics the D-alanyl-D-alanine dipeptide, a substrate for PBPs.[2][5] This allows it to bind irreversibly to the active site of these enzymes, particularly the transpeptidases.[1][5] This binding action blocks the transpeptidation step, which is the cross-linking of peptidoglycan chains.[2][5] The inhibition of cell wall synthesis leads to a compromised and defective cell wall, ultimately resulting in bacterial cell lysis and death.[2][4][5] The syn-configuration of its methoxy oxime moiety confers stability against many beta-lactamase enzymes, enhancing its activity against otherwise resistant Gram-negative bacteria.[1][3][4]

G cluster_cell Bacterial Cell cluster_action PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking catalyzes Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP substrate Synthesis Cell Wall Synthesis Crosslinking->Synthesis WeakWall Weakened Cell Wall Crosslinking->WeakWall Blocked Integrity Stable Cell Wall Synthesis->Integrity Ceftriaxone Ceftriaxone Ceftriaxone->PBP Irreversibly Binds & Inhibits Lysis Cell Lysis & Death WeakWall->Lysis

Caption: Mechanism of action of Ceftriaxone leading to bacterial cell lysis.

In Vitro Antibacterial Spectrum

Ceftriaxone demonstrates a broad spectrum of activity against numerous Gram-positive and Gram-negative bacteria. Its potency is particularly notable against the Enterobacteriaceae family, Haemophilus influenzae, and Neisseria species.[6][7] It is generally less active against Pseudomonas aeruginosa and is not effective against methicillin-resistant Staphylococcus aureus (MRSA) and enterococci.[1][6]

The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values correspond to the MIC required to inhibit 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Ceftriaxone against Gram-Negative Bacteria

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)General Susceptibility Notes
Enterobacteriaceae ≤0.004 - 0.5[6]-Excellent inhibitory activity reported.[6][7] Use against Enterobacter species should be avoided due to the emergence of resistance.[1]
Salmonella Typhi0.125[8]8[8]Increasing resistance has been documented in some regions.[8]
Salmonella Paratyphi A0.125[8]2[8]Generally susceptible.
Haemophilus influenzae ≤0.004[6]-Highly active, including against beta-lactamase-producing strains.[1][2][7]
Neisseria spp. ≤0.001[6]-Very potent activity reported.[6][7]
Neisseria gonorrhoeae --Low rates of resistance have been observed.[9]
Pseudomonas aeruginosa 8.0 - 16[6]-Does not have useful activity; ceftriaxone is not a primary treatment.[1][7]
Acinetobacter spp. 8.0 - 16[6]-Considered less effective.[6]

Table 2: In Vitro Activity of Ceftriaxone against Gram-Positive Bacteria

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)General Susceptibility Notes
Staphylococcus aureus (MSSA) 2.0[6]-Susceptible, though less potent than against key Gram-negatives.[6][7] Reference broth microdilution MICs range from 2-4 µg/mL.[10]
Staphylococcus aureus (MRSA) --Not significantly inhibited; considered resistant.[6]
Streptococcus pneumoniae 0.25[6]-Good activity reported.[6][7]
Streptococcus pyogenes (Group A) 0.015[6]-Highly susceptible.[6][7]
Enterococci (e.g., E. faecalis) --Not significantly inhibited; considered resistant.[6][7]

Experimental Protocols for Susceptibility Testing

The determination of ceftriaxone's in vitro activity is performed using standardized methods established by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12]

This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.

Protocol Outline:

  • Inoculum Preparation: A pure culture of the test bacterium is grown overnight. The bacterial suspension is then standardized to a specific turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Ceftriaxone Dilution: A series of twofold dilutions of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) within the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated under appropriate atmospheric and temperature conditions (e.g., 35°C for 18-24 hours).

  • Result Interpretation: The plate is examined visually or with a plate reader for turbidity. The MIC is the lowest concentration of ceftriaxone that completely inhibits visible bacterial growth.

G start Bacterial Isolate step1 Standardize Inoculum (0.5 McFarland) start->step1 step3 Inoculate Wells with Standardized Bacteria step1->step3 step2 Prepare Serial Dilutions of Ceftriaxone in Microplate step2->step3 step4 Incubate Plate (e.g., 35°C, 18-24h) step3->step4 step5 Visually Inspect for Turbidity (Growth) step4->step5 end Determine MIC Value (Lowest concentration with no growth) step5->end

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

This method provides a qualitative assessment of susceptibility, categorizing an isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Protocol Outline:

  • Inoculum Preparation: A standardized bacterial inoculum (0.5 McFarland) is prepared as described for broth microdilution.

  • Plate Inoculation: A sterile swab is dipped into the standardized suspension and used to streak the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.

  • Disk Application: A paper disk impregnated with a specific amount of ceftriaxone (e.g., 30 µg) is placed on the agar surface.

  • Incubation: The plate is inverted and incubated under standard conditions.

  • Result Interpretation: After incubation, the diameter of the zone of inhibition (the area around the disk with no bacterial growth) is measured in millimeters. This diameter is compared to established interpretive criteria from CLSI or EUCAST to determine the susceptibility category (e.g., for CLSI, ≥21 mm may be considered susceptible).[6]

G start Bacterial Isolate step1 Standardize Inoculum (0.5 McFarland) start->step1 step2 Inoculate Agar Plate for Confluent Growth step1->step2 step3 Apply 30µg Ceftriaxone Disk step2->step3 step4 Incubate Plate (e.g., 35°C, 18-24h) step3->step4 step5 Measure Diameter of Zone of Inhibition (mm) step4->step5 end Interpret Result: Susceptible, Intermediate, or Resistant step5->end

Caption: Standard workflow for the Kirby-Bauer disk diffusion susceptibility test.

References

The Binding Affinity of Ceftriaxone Sodium to Penicillin-Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone is a third-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its therapeutic efficacy is intrinsically linked to its ability to inhibit bacterial cell wall synthesis. This is achieved through the covalent modification of essential bacterial enzymes known as penicillin-binding proteins (PBPs).[3][4] This technical guide provides an in-depth analysis of the binding affinity of ceftriaxone sodium to various PBPs, offering quantitative data, detailed experimental protocols, and mechanistic insights to support research and drug development efforts in the field of antibacterial therapeutics.

The bactericidal action of ceftriaxone stems from its structural mimicry of the D-alanyl-D-alanine dipeptide, a key substrate for PBP-mediated transpeptidation reactions in peptidoglycan synthesis.[4] By binding to the active site of PBPs, ceftriaxone forms a stable acyl-enzyme intermediate, effectively inactivating the enzyme and halting the cross-linking of the bacterial cell wall. This disruption of cell wall integrity leads to cell lysis and bacterial death.[4] Understanding the specific binding affinities of ceftriaxone for different PBPs across various bacterial species is crucial for elucidating its spectrum of activity, predicting resistance mechanisms, and guiding the development of novel beta-lactam antibiotics.

Quantitative Analysis of Ceftriaxone-PBP Binding Affinity

The binding affinity of ceftriaxone to various PBPs has been quantified using several biophysical and biochemical techniques, yielding critical parameters such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). This section summarizes the available quantitative data, providing a comparative overview of ceftriaxone's interaction with PBPs from key pathogenic bacteria.

Binding Affinity Data

The following tables present a summary of the IC50 and Kd values for ceftriaxone binding to PBPs from Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Neisseria gonorrhoeae.

Staphylococcus aureus (MSSA ATCC 29213)
PBP IC50 (mg/L)
PBP1>1
PBP2>1
PBP3>1
PBP4>1

Table 1: IC50 values of ceftriaxone for penicillin-binding proteins from methicillin-susceptible Staphylococcus aureus (MSSA).

Streptococcus pneumoniae
PBP Strain IC50 (µg/mL)
PBP1aPenicillin-Susceptible0.1
PBP1bPenicillin-Susceptible>4
PBP2aPenicillin-Susceptible1
PBP2bPenicillin-Susceptible>8
PBP2xPenicillin-Susceptible0.1
PBP3Penicillin-Susceptible0.1

Table 2: IC50 values of ceftriaxone for penicillin-binding proteins from a penicillin-susceptible strain of Streptococcus pneumoniae.

Escherichia coli (Strain DC2)
PBP Estimated IC50 (µg/mL)
PBP1a0.3
PBP1b0.1
PBP20.2
PBP30.01
PBP41
PBP5/6>1000
PBP7/80.5

Table 3: Estimated IC50 values of ceftriaxone for penicillin-binding proteins from Escherichia coli strain DC2.[1]

Neisseria gonorrhoeae
PBP Variant Kd (µM)
PBP2tPBP2*0.11 ± 0.01

Table 4: Dissociation constant (Kd) of ceftriaxone for a truncated, catalytically inactive variant (tPBP2) of PBP2 from Neisseria gonorrhoeae, as determined by Isothermal Titration Calorimetry.*

Mechanistic Insights into Ceftriaxone-PBP Interaction

The interaction between ceftriaxone and PBPs is a dynamic process that culminates in the acylation of a conserved serine residue within the enzyme's active site. This process effectively sequesters the enzyme, preventing it from participating in cell wall biosynthesis.

Signaling Pathway of PBP Inhibition

The inhibition of PBP by ceftriaxone can be depicted as a multi-step pathway. For wild-type PBP2 in Neisseria gonorrhoeae, this is a three-step process, whereas for some mutant strains, it is a two-step reaction.

PBP_Inhibition_Pathway cluster_wildtype Wild-Type PBP cluster_mutant Mutant PBP PBP_WT Free PBP ES_Complex_WT Non-covalent E-S Complex PBP_WT->ES_Complex_WT Nucleophilic Attack Ceftriaxone_WT Ceftriaxone Ceftriaxone_WT->ES_Complex_WT Acyl_Intermediate_WT Acyl-Enzyme Intermediate ES_Complex_WT->Acyl_Intermediate_WT C-N Bond Cleavage Final_Complex_WT Stable Acyl-Enzyme Complex Acyl_Intermediate_WT->Final_Complex_WT Leaving Group Elimination PBP_Mut Free PBP ES_Complex_Mut Non-covalent E-S Complex PBP_Mut->ES_Complex_Mut Nucleophilic Attack Ceftriaxone_Mut Ceftriaxone Ceftriaxone_Mut->ES_Complex_Mut Final_Complex_Mut Stable Acyl-Enzyme Complex ES_Complex_Mut->Final_Complex_Mut Simultaneous C-N Cleavage and Leaving Group Elimination

Mechanism of PBP Inhibition by Ceftriaxone

Experimental Protocols for Determining Binding Affinity

Accurate determination of binding affinity is paramount for understanding the potency of ceftriaxone and other beta-lactam antibiotics. The following sections provide detailed methodologies for two common experimental approaches: Isothermal Titration Calorimetry and Competitive Binding Assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (ceftriaxone) to a macromolecule (PBP), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Purified PBP (e.g., a soluble, truncated version)

  • Ceftriaxone sodium hydrate

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • Dialysis buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)

  • Degassing station

  • Syringes for ITC

Procedure:

  • Sample Preparation:

    • Prepare a solution of the purified PBP in the dialysis buffer to a final concentration of approximately 10-50 µM.

    • Prepare a solution of ceftriaxone in the same dialysis buffer to a final concentration 10-20 times that of the PBP concentration.

    • Thoroughly degas both the PBP and ceftriaxone solutions to prevent bubble formation during the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample cell and reference cell with detergent and water.

    • Fill the reference cell with the dialysis buffer.

    • Carefully load the PBP solution into the sample cell, avoiding the introduction of air bubbles.

  • Titration:

    • Load the ceftriaxone solution into the injection syringe.

    • Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Program a series of injections (e.g., 19 injections of 2 µL each) at regular intervals (e.g., 150 seconds) to allow the signal to return to baseline between injections.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Subtract the heat of dilution, determined from control experiments (titrating ceftriaxone into buffer alone).

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Competitive Binding Assay with a Fluorescent Probe

This assay indirectly measures the binding affinity of ceftriaxone by quantifying its ability to compete with a fluorescently labeled beta-lactam probe (e.g., Bocillin FL) for binding to PBPs.

Materials:

  • Bacterial membrane preparations containing PBPs

  • This compound

  • Fluorescent beta-lactam probe (e.g., Bocillin FL)

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE equipment

  • Fluorescence gel scanner

Procedure:

  • Membrane Preparation:

    • Grow bacterial cells to mid-log phase.

    • Harvest the cells by centrifugation.

    • Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.

    • Resuspend the membrane pellet in PBS.

  • Competition Reaction:

    • In a series of microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation with increasing concentrations of ceftriaxone for a set time (e.g., 10 minutes at 37°C) to allow for binding.

    • Add a fixed, saturating concentration of the fluorescent probe (e.g., Bocillin FL) to each tube and incubate for a further period (e.g., 10 minutes at 37°C).

  • Detection and Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

    • Separate the PBP-probe complexes by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

    • Quantify the fluorescence intensity of each PBP band.

    • Plot the fluorescence intensity as a function of the ceftriaxone concentration.

    • Determine the IC50 value, which is the concentration of ceftriaxone that inhibits 50% of the fluorescent probe binding.

Experimental Workflow Visualization

The process of determining the binding affinity of an antibiotic to its target PBPs involves a series of well-defined steps, from sample preparation to data analysis. The following diagram illustrates a typical experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis PBP_Source PBP Source (Purified Protein or Bacterial Membranes) Incubation Incubation of PBP with Ceftriaxone PBP_Source->Incubation Antibiotic_Prep Antibiotic Preparation (Ceftriaxone Dilution Series) Antibiotic_Prep->Incubation Probe_Addition Addition of Labeled Probe (e.g., Fluorescent Penicillin) Incubation->Probe_Addition Separation Separation of Bound and Unbound Probe Probe_Addition->Separation Detection Detection of Bound Probe (e.g., Fluorescence Scanning) Separation->Detection Quantification Quantification of Signal Detection->Quantification Curve_Fitting Curve Fitting and IC50/Kd Determination Quantification->Curve_Fitting

Workflow for PBP Binding Affinity Determination

Conclusion

This technical guide has provided a comprehensive overview of the binding affinity of ceftriaxone sodium to penicillin-binding proteins. The quantitative data presented in the tables offer a valuable resource for comparing the inhibitory potency of ceftriaxone against PBPs from different bacterial species. The detailed experimental protocols for ITC and competitive binding assays provide researchers with the necessary information to conduct their own binding affinity studies. Furthermore, the mechanistic pathway and experimental workflow diagrams offer clear visual representations of the underlying molecular interactions and the process of their investigation. A thorough understanding of these principles is essential for the continued development of effective beta-lactam antibiotics and for combating the growing threat of antibiotic resistance.

References

An In-depth Technical Guide to the Physicochemical Properties of Ceftriaxone Sodium Hydrate Polymorphs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Ceftriaxone Sodium Hydrate, with a focus on its polymorphic and pseudopolymorphic forms. The stability and properties of different solid-state forms of an active pharmaceutical ingredient (API) are critical for ensuring drug quality, efficacy, and safety. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly impact properties such as solubility, dissolution rate, and stability.

Introduction to Ceftriaxone Sodium and Polymorphism

Ceftriaxone sodium is a broad-spectrum, third-generation cephalosporin antibiotic widely used for treating various bacterial infections.[1][2] It functions by inhibiting the synthesis of the bacterial cell wall.[2][3] The most common form of ceftriaxone sodium is a hydrated crystalline powder, specifically a hemiheptahydrate (C₁₈H₁₆N₈Na₂O₇S₃ · 3.5H₂O).[4][5][6]

The phenomenon of polymorphism is of paramount importance in the pharmaceutical industry, as different polymorphs of the same API can exhibit distinct physicochemical properties, potentially affecting the drug's therapeutic efficacy and stability.[7][8][9] For Ceftriaxone Sodium, understanding its solid-state chemistry, particularly in relation to its hydration state, is crucial for formulation development, manufacturing, and storage.[4][7]

Crystal Structure and Known Forms

The predominant form of Ceftriaxone Sodium is the hemiheptahydrate, which contains approximately 3.5 molecules of water per molecule of ceftriaxone sodium.[4] Studies have determined that this form crystallizes in the monoclinic crystal system.[5][10] The crystal structure is characterized by layers of sodium/oxygen and organic components, with extensive hydrogen bonding involving the water molecules.[5]

While distinct anhydrous or other polymorphic forms are not extensively characterized in publicly available literature, significant research has focused on the stability of the hemiheptahydrate form and the behavior of its water molecules under various environmental conditions, which can be considered a form of pseudopolymorphism.[4][10] The arrangement and bonding of these water molecules are critical to the crystal's stability.[10]

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These properties are critical for predicting the behavior of the drug during formulation and after administration.

Table 1: General Physicochemical Properties
PropertyValue / DescriptionSource
Molecular Formula C₁₈H₁₆N₈Na₂O₇S₃ · 3.5H₂O[5][6]
Molecular Weight ~661.60 g/mol [6][11]
Appearance White to off-white crystalline solid[12]
Solubility Freely soluble in water; sparingly soluble in methanol.[12][13]
Melting Point The compound undergoes dehydration and decomposition rather than a sharp melting point. One study notes a melting point of 179°C.[13]
pKa ~3 (COOH), 3.2 (NH₃⁺), 4.1 (enolic OH)[12]
Table 2: Thermal Analysis Data for Ceftriaxone Sodium Hemihydrate (CTX·3.5H₂O)

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for studying the dehydration and decomposition processes.

AnalysisObservationInterpretationSource
TGA (Standard) Two-step weight loss between 30°C and 190°C.Step 1 (30-80°C): Loss of ~6.1% mass, corresponding to 2.5 water molecules. Step 2 (80-190°C): Loss of ~3.1% mass, corresponding to 1 water molecule.[4][10]
TGA (High-Resolution) Seven distinct steps of weight loss between 80°C and 190°C.Indicates a more complex dehydration process for the remaining water molecule, suggesting different binding energies.[4]
DSC Complex endothermic and exothermic transitions upon heating.Reflects the dehydration processes followed by potential recrystallization into a less stable form before final decomposition. DSC is a key method for characterizing polymorphic systems.[3][8]

Stability of this compound

The stability of ceftriaxone sodium is highly dependent on temperature and humidity due to the nature of its hydrate crystal structure.

  • Humidity: Water absorption or loss due to environmental humidity can lead to a reversible redistribution of water molecules within the crystal lattice.[4][10] While this may not destroy the crystal structure, it can impact stability.[4][10]

  • Temperature: Generic versions of ceftriaxone sodium have shown irreversible distribution of hydrate water when stored at 25°C, whereas brand-name products remained stable up to 40°C, highlighting the importance of manufacturing processes on the final product's stability.[4][10] The presence of water content above 2.4% w/w can accelerate the degradation of ceftriaxone.[4]

  • Stress Conditions: Studies have shown that ceftriaxone sodium degrades in acidic and oxidative conditions.[14]

Experimental Protocols

Accurate characterization of ceftriaxone sodium polymorphs requires a combination of analytical techniques.[15]

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for identifying crystalline phases.[9] Each polymorph produces a unique diffraction pattern.

  • Instrument: Rigaku Smartlab diffractometer or equivalent.

  • Radiation: Cu Kα (λ = 1.541862 Å).

  • Voltage and Current: 45 kV, 200 mA.

  • Detector: D/teX Ultra 250 detector in 1D mode.

  • Scan Range (2θ): 3° to 60°.

  • Scan Rate: 8°/min.

  • Step Size: 0.01°.

  • Sample Preparation: A small amount of the test powder is transferred onto a sample wafer and spread evenly to cover the entire analysis area.[4]

Thermogravimetric Analysis (TGA)

TGA measures changes in mass as a function of temperature, providing information on dehydration and decomposition.

  • Instrument: TGA/DSC instrument (e.g., Mettler Toledo TGA/DSC 3+).

  • Sample Pan: Alumina crucible.

  • Sample Weight: 5–10 mg.

  • Temperature Program (Standard): Equilibrate at 30°C, then heat at a rate of 10°C/min up to 300°C.

  • Atmosphere: Dry nitrogen purge at 50 mL/min.[4]

  • High-Resolution TGA: For enhanced resolution of dehydration steps, a faster scan rate (e.g., 30°C/min) can be used after an initial equilibration period (e.g., 90 min at 50°C).[4]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying transitions like melting, crystallization, and solid-solid phase transitions.[3][8]

  • Instrument: Q1000 DSC (TA Instruments) or equivalent.

  • Sample Pan: Aluminum pans.

  • Sample Weight: ~1-2 mg (small sample sizes minimize post-melting crystallization of metastable forms).[3]

  • Heating Rate: Typically 10°C/min. Faster rates (e.g., 100°C/min) can be used to minimize the crystallization of metastable forms after melting.[3]

  • Atmosphere: Nitrogen purge.

  • Calibration: Calibrate for temperature and energy using an indium standard.[3]

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the chemical bonding and molecular structure, which can differ between polymorphs.

  • Instrument: Perkin-Elmer FT-IR spectrophotometer or equivalent.

  • Range: 4000–400 cm⁻¹.

  • Sample Preparation: 5 mg of the sample is mixed with 100 mg of KBr and compressed into a pellet using a hydraulic press.

  • Analysis: Spectra are corrected against a reference spectrum of a pure KBr pellet.[13]

Visualizations

Experimental Workflow for Polymorph Characterization

G cluster_start Sample Preparation cluster_analysis Primary Characterization cluster_secondary Secondary & Confirmatory Analysis cluster_results Data Interpretation Sample Ceftriaxone Sodium Bulk Powder PXRD Powder X-ray Diffraction (PXRD) Sample->PXRD DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA FTIR FT-IR Spectroscopy Sample->FTIR SEM Scanning Electron Microscopy (SEM) Sample->SEM HPLC HPLC (Purity) Sample->HPLC Data Identify Crystal Form Assess Thermal Stability Determine Purity PXRD->Data DSC->Data TGA->Data FTIR->Data SEM->Data HPLC->Data

Caption: Workflow for the characterization of this compound polymorphs.

Factors Influencing this compound Stability

G cluster_conditions Environmental Stressors cluster_outcomes Potential Outcomes CTX Stable Ceftriaxone Sodium Hemihydrate (CTX·3.5H₂O) Temp High Temperature (e.g., > 25-40°C) CTX->Temp Exposure Humidity High/Low Humidity CTX->Humidity Exposure Dehydration Reversible/Irreversible Water Redistribution Temp->Dehydration causes Humidity->Dehydration causes Degradation Chemical Degradation (Loss of Purity) Dehydration->Degradation can lead to

Caption: Logical relationship between environmental factors and hydrate stability.

References

Neuroprotective Properties of Ceftriaxone: A Technical Guide to its Mechanisms and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Ceftriaxone, a third-generation β-lactam antibiotic, has emerged as a promising neuroprotective agent through drug repurposing efforts. Beyond its antimicrobial activity, extensive preclinical research has demonstrated its efficacy in a wide range of neurological disorder models, including stroke, neurodegenerative diseases, and traumatic brain injury. The primary mechanism of action is the upregulation of the glutamate transporter-1 (GLT-1), which enhances glutamate clearance and mitigates excitotoxicity. However, its neuroprotective effects are pleiotropic, encompassing the attenuation of neuroinflammation, reduction of oxidative stress, inhibition of ferroptosis, and modulation of pathological protein aggregation. This technical guide provides an in-depth review of Ceftriaxone's neuroprotective mechanisms, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism of Action: Upregulation of Glutamate Transporter-1 (GLT-1)

The principal mechanism underlying Ceftriaxone's neuroprotective effects is its ability to increase the expression and activity of the astrocytic glutamate transporter-1 (GLT-1)[1][2]. Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), but its excess accumulation in the synaptic cleft leads to excitotoxicity, a key pathological process in many acute and chronic neurological disorders[3]. GLT-1 is responsible for the majority of glutamate uptake from the synapse, thereby preventing neuronal damage[4].

Ceftriaxone has been shown to increase the transcription of the GLT-1 gene, leading to elevated levels of GLT-1 protein and enhanced glutamate uptake capacity[1][5]. This was first demonstrated by Rothstein et al. (2005), who found that β-lactam antibiotics, particularly Ceftriaxone, increased GLT-1 expression and offered neuroprotection in a model of motor neuron degeneration[1][6][7]. The upregulation of GLT-1 by Ceftriaxone has since been consistently reported across various models of neurological disease[1][8]. For instance, treatment with Ceftriaxone has been found to restore GLT-1 expression in models of cerebral ischemia and traumatic brain injury[1][9].

G CEF Ceftriaxone Transcription ↑ GLT-1 Gene Transcription CEF->Transcription Activates GLT1_Protein ↑ GLT-1 Protein Expression (on Astrocyte) Transcription->GLT1_Protein Uptake ↑ Glutamate Uptake from Synapse GLT1_Protein->Uptake Excitotoxicity ↓ Glutamate Excitotoxicity Uptake->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection

Ceftriaxone-mediated upregulation of the GLT-1 transporter.

Pleiotropic Neuroprotective Mechanisms

While GLT-1 upregulation is a central component, Ceftriaxone exerts its neuroprotective effects through multiple, interconnected pathways.

Attenuation of Neuroinflammation

Neuroinflammation, characterized by the activation of glial cells (microglia and astrocytes) and the production of pro-inflammatory cytokines, is a common feature of many neurological disorders. Ceftriaxone has been shown to suppress neuroinflammatory responses. In models of traumatic brain injury, Ceftriaxone treatment significantly reduced the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interferon-γ (INF-γ), and tumor necrosis factor-α (TNF-α)[9][10]. Similarly, in a Parkinson's disease model, Ceftriaxone downregulated the expression of markers for astrocyte (GFAP) and microglia (Iba1) activation and reduced inflammation by targeting the TLR4/NF-κB pathway[11][12]. This anti-inflammatory action contributes significantly to its overall neuroprotective profile[13][14].

G cluster_0 Pathological Stimulus (e.g., Ischemia, TBI, Aβ) Glial Microglia / Astrocyte Activation NFkB ↑ NF-κB Pathway Glial->NFkB Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Neuroinflammation ↓ Neuroinflammation & Neurotoxicity Cytokines->Neuroinflammation CEF Ceftriaxone CEF->Glial Inhibits CEF->NFkB Inhibits CEF->Neuroinflammation Promotes

Anti-inflammatory signaling pathway of Ceftriaxone.
Reduction of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage. Ceftriaxone has demonstrated significant antioxidant properties[8][15]. In a rat model of chronic cerebral hypoperfusion, Ceftriaxone treatment attenuated the production of malondialdehyde (MDA), a marker of lipid peroxidation, in the hippocampus[13][14]. Furthermore, in a neuropathic pain model, Ceftriaxone protected against CCI-induced oxidative stress by decreasing MDA levels and increasing the levels of the endogenous antioxidant glutathione (GSH)[16]. These effects help preserve neuronal integrity in the face of disease- or injury-induced oxidative insults[17].

G cluster_0 Neurological Insult ROS ↑ Reactive Oxygen Species (ROS) Damage Lipid Peroxidation (↑ MDA) Antioxidant Depletion (↓ GSH) ROS->Damage Oxidative_Stress ↓ Oxidative Stress Damage->Oxidative_Stress CEF Ceftriaxone CEF->Damage Inhibits CEF->Oxidative_Stress Promotes

Ceftriaxone's modulation of oxidative stress pathways.
Inhibition of Ferroptosis

Recent studies have uncovered a novel mechanism involving the inhibition of ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation. In in-vitro and in-vivo models of Parkinson's disease, Ceftriaxone was found to inhibit the ferroptosis pathway[18][19]. This effect was mediated by regulating the expression of Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPX4), key components of the cystine-glutamate antiporter system that protects against ferroptosis[18][19]. By inhibiting ferroptosis, Ceftriaxone can directly protect dopaminergic neurons and suppress the activation of glial cells[18].

Effects on Pathological Protein Aggregation

In the context of neurodegenerative diseases like Alzheimer's (AD) and Parkinson's (PD), Ceftriaxone has shown effects beyond glutamate modulation. In a mouse model of AD, Ceftriaxone treatment significantly attenuated the deposition of amyloid-beta (Aβ) and reduced the associated neuroinflammatory response[3][20][21]. For Parkinson's disease, in vitro studies have suggested that Ceftriaxone can bind to α-synuclein and inhibit its polymerization, a key event in the formation of Lewy bodies[10][18].

Efficacy in Preclinical Models: Quantitative Data

Ceftriaxone's neuroprotective effects have been quantified across a diverse range of preclinical models. The following tables summarize key findings.

Table 1: Neuroprotective Effects of Ceftriaxone in Stroke and Ischemia Models

Disease ModelSpeciesCeftriaxone Dosage & RegimenKey Quantitative FindingsReference(s)
Middle Cerebral Artery Occlusion (MCAO)Rat200 mg/kg, single IP injection 90 min after MCAOReduced 24-hour mortality from 34.5% to 0% (P < 0.01). Significantly improved neurological deficits (P < 0.001).[22]
Global Brain IschemiaRat50, 100, 200 mg/kg IP (pre-treatment)Dose-dependently prevented delayed neuronal death in the hippocampal CA1 area.[8]
Oxygen-Glucose Deprivation (OGD)Rat Hippocampal Slices200 mg/kg IP for 5 daysDelayed onset of hypoxic spreading depression from 5.2 min to 6.3 min (P < 0.001).[2]
Chronic Cerebral HypoperfusionRatPost-ischemia treatmentAttenuated white matter damage and production of MDA, IL-1β, and TNF-α in the hippocampus.[13][14]

Table 2: Neuroprotective Effects of Ceftriaxone in Neurodegenerative Disease Models

Disease ModelSpeciesCeftriaxone Dosage & RegimenKey Quantitative FindingsReference(s)
Alzheimer's Disease (Aβ₂₅₋₃₅ injection)Mouse100 mg/kg/day IP for 36 daysSignificantly attenuated Aβ deposition and reduced expression of inflammatory markers IBA1 and CD54.[21]
Parkinson's Disease (MPTP-induced)Mouse200 mg/kg/day IP for 7 daysAlleviated motor dysfunction (pole test time reduced from 17.7s to 11.7s; p < 0.001). Increased TH and GLT-1 expression.[11]
Parkinson's Disease (6-OHDA lesion)Rat200 mg/kg/day for 1 week (pre-treatment)Ameliorated muscular rigidity and contralateral rotation; reduced dopaminergic neuronal death.[8]
Huntington's DiseaseMouseNot specifiedAttenuated the disease phenotype.[4][10]
Amyotrophic Lateral Sclerosis (ALS)Mouse (SOD1 G93A)Administered at disease onsetSlowed disease course, preserved strength, and prolonged survival.[23]

Table 3: Neuroprotective Effects of Ceftriaxone in Other CNS Injury Models

Disease ModelSpeciesCeftriaxone Dosage & RegimenKey Quantitative FindingsReference(s)
Traumatic Brain Injury (TBI)Rat200 mg/kg IV, single dose post-injuryAttenuated TBI-induced cerebral edema and cognitive deficits. Significantly reduced IL-1β, INF-γ, and TNF-α levels.[9]
Neuropathic Pain (CCI)Rat200 mg/kg/day IP for 7 daysReduced Bax/Bcl2 ratio and decreased levels of MDA on days 3 and 7 (P < 0.05).[16]
Spinal Cord InjuryRat150 μg daily, intrathecal, for 7 daysIncreased expression of membrane-bound, dimerized GLT-1 protein by 77%.[6]
Whole-Brain IrradiationRat21 days of treatmentIncreased hippocampal neuron counts and brain levels of BDNF, GLT-1, and SOD. Reduced MDA and TNF-α.[15]

Key Experimental Methodologies

The investigation of Ceftriaxone's neuroprotective properties relies on a set of established experimental protocols.

Animal Models of Neurological Disorders
  • Stroke (Ischemia/Reperfusion): The most common model is the transient Middle Cerebral Artery Occlusion (MCAO). A filament is inserted into the internal carotid artery to block the MCA for a defined period (e.g., 90 minutes), followed by its withdrawal to allow reperfusion. Infarct size, neurological deficit scores, and cellular changes in the penumbra are assessed[22][24].

  • Parkinson's Disease: Models are typically induced by neurotoxins. Intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice or stereotactic injection of 6-hydroxydopamine (6-OHDA) into the substantia nigra or striatum in rats leads to the specific loss of dopaminergic neurons[8][11].

  • Alzheimer's Disease: Models can involve transgenic mice expressing human amyloid precursor protein or the administration of amyloid-beta (Aβ) fragments (e.g., Aβ₂₅₋₃₅) via intracerebroventricular (i.c.v.) injection to induce AD-like pathology[21][25].

  • Traumatic Brain Injury (TBI): A common model is the lateral cortical impact injury, where a controlled impact is delivered to the exposed dura of the brain, causing focal injury[9].

Drug Administration and Dosing

Ceftriaxone is typically dissolved in sterile saline. The most common route of administration in rodent models is intraperitoneal (IP) injection, with doses frequently around 200 mg/kg daily[1][9][24]. Treatment duration varies from a single dose to several weeks, depending on the study's objective (acute vs. chronic effects)[21][22]. Other routes, such as intravenous (IV) or direct intrathecal (IT) injection, are also used[6][9].

Biochemical and Molecular Assays
  • Western Blotting: This technique is crucial for quantifying the expression levels of specific proteins. Brain tissue (e.g., hippocampus, cortex, striatum) is homogenized, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with primary antibodies against targets like GLT-1, GFAP, Iba1, Bax, Bcl-2, and tyrosine hydroxylase (TH)[9][11].

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is used to measure the concentration of soluble molecules like pro- and anti-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-10) in brain homogenates or plasma[9][26].

  • Oxidative Stress Assays: The level of lipid peroxidation is commonly measured by quantifying Malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) assay. Antioxidant capacity is assessed by measuring levels of reduced glutathione (GSH)[16][17].

  • Immunohistochemistry/Immunofluorescence: These methods are used to visualize the localization and expression of proteins within brain tissue sections, providing spatial information on neuronal survival, glial activation, and protein aggregation[15][18].

Behavioral Assessments
  • Cognitive Function: The Y-maze and Barnes maze are used to assess spatial learning and memory. The passive avoidance test is used to evaluate fear-induced memory[9][20][21].

  • Motor Function: The rotarod test assesses motor coordination and balance. The pole test and open-field test are used to evaluate motor deficits and exploratory behavior, particularly in models of Parkinson's disease[11][27].

  • Neurological Deficit Scoring: In stroke models, neurological function is often graded on a scale (e.g., Bederson score) to assess the severity of motor impairments[17].

G Model 1. Induction of Neurological Disease Model (e.g., MCAO, MPTP, TBI) Grouping 2. Randomization into Groups Model->Grouping Treatment 3a. Ceftriaxone Treatment (e.g., 200 mg/kg IP) Grouping->Treatment Control 3b. Vehicle Control (e.g., Saline IP) Grouping->Control Behavior 4. Behavioral Assessments (e.g., Y-Maze, Rotarod) Treatment->Behavior Control->Behavior Tissue 5. Tissue Collection & Preparation Behavior->Tissue Analysis 6. Biochemical & Histological Analysis (Western Blot, ELISA, IHC) Tissue->Analysis

A typical preclinical experimental workflow for Ceftriaxone.

Clinical Translation and Future Directions

Despite the wealth of promising preclinical data, the translation of Ceftriaxone into a clinical neuroprotective therapy has been challenging. A large-scale, phase 3 clinical trial in patients with Amyotrophic Lateral Sclerosis (ALS) did not find a significant difference in survival or disease progression between the Ceftriaxone and placebo groups[5][10][28]. The reasons for this translational failure are likely multifactorial, including differences in pathophysiology between animal models and human disease, the timing of intervention, and challenges in achieving sufficient CNS drug concentrations to robustly engage the target mechanisms in humans[23].

However, the extensive preclinical evidence suggests that the pathways targeted by Ceftriaxone, particularly glutamate homeostasis and neuroinflammation, remain valid therapeutic targets[5][29]. Future research should focus on:

  • Developing novel compounds that more potently and specifically upregulate GLT-1 without antimicrobial activity[16].

  • Investigating Ceftriaxone in other neurological conditions where excitotoxicity and inflammation are primary drivers of acute injury, such as ischemic stroke and TBI[29][30].

  • Exploring combination therapies where Ceftriaxone could complement other neuroprotective agents.

Conclusion

Ceftriaxone is a repurposed antibiotic with a robust and multifaceted neuroprotective profile demonstrated in a wide array of preclinical models. Its primary mechanism involves the upregulation of the GLT-1 glutamate transporter, which combats excitotoxicity. This is complemented by significant anti-inflammatory, antioxidant, and anti-ferroptotic effects. While clinical translation has proven difficult, the study of Ceftriaxone has provided invaluable insights into key pathological mechanisms in neurological disorders and continues to inform the development of next-generation neuroprotective therapeutics. The comprehensive data and established methodologies outlined in this guide serve as a resource for researchers aiming to further explore and harness these therapeutic pathways.

References

Methodological & Application

Application Note: Quantification of Ceftriaxone Sodium in Human Plasma using a Validated RP-HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceftriaxone is a widely used third-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Its long half-life allows for once or twice-daily dosing, making it a convenient therapeutic option.[1] Monitoring plasma concentrations of ceftriaxone is crucial for therapeutic drug monitoring, pharmacokinetic studies, and ensuring optimal treatment outcomes. This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of ceftriaxone sodium in human plasma. The method is validated according to ICH guidelines for accuracy, precision, linearity, and stability.[3][4]

Chemical Structure

The chemical structure of ceftriaxone sodium is provided below. It is a white to yellowish-orange crystalline powder that is readily soluble in water.[5]

Figure 1: Chemical structure of Ceftriaxone Sodium.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., Waters XTerra RP-18, 5 µm, 250 x 4.6 mm)[6][7]
Mobile Phase Acetonitrile and 0.1 M ammonium acetate buffer (20:80 v/v)[6] or Methanol:Water:Orthophosphoric Acid (75:24.5:0.5 v/v/v)[3][4]
Flow Rate 1.0 mL/min[3][4][6]
Injection Volume 20 µL[4]
Detection Wavelength 240 nm or 254 nm[3][6]
Column Temperature Ambient
Run Time Approximately 10 minutes

2. Preparation of Solutions

  • Mobile Phase Preparation (Acetonitrile:Ammonium Acetate): Prepare a 0.1 M solution of ammonium acetate in HPLC-grade water. Filter and degas. Mix with acetonitrile in a 20:80 (acetonitrile:buffer) ratio.

  • Mobile Phase Preparation (Methanol:Water:Orthophosphoric Acid): Mix 750 mL of HPLC-grade methanol with 245 mL of HPLC-grade water and 5 mL of orthophosphoric acid.[3][4] Filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of ceftriaxone sodium reference standard and dissolve it in 10 mL of mobile phase.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 20, 50, 100 µg/mL).[3][6]

3. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting ceftriaxone from plasma samples.[6][8][9][10]

  • To 500 µL of plasma sample in a microcentrifuge tube, add 1.5 mL of cold acetonitrile or methanol (1:3 ratio).[8]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the mixture at -20°C for 1 hour to enhance protein precipitation.[8]

  • Centrifuge the tubes at 8500 rpm for 10 minutes.[8]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Inject 20 µL of the filtered supernatant into the HPLC system.

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Plasma Plasma Sample (500 µL) Add_Solvent Add Acetonitrile/Methanol (1.5 mL) Plasma->Add_Solvent Vortex Vortex (30s) Add_Solvent->Vortex Incubate Incubate (-20°C, 1h) Vortex->Incubate Centrifuge Centrifuge (8500 rpm, 10 min) Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Filter Filter (0.22 µm) Collect_Supernatant->Filter Inject Inject into HPLC (20 µL) Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (240/254 nm) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for ceftriaxone quantification.

4. Method Validation

The developed method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

Validation ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999[3]
Accuracy Recovery between 98-102%[11]
Precision (RSD%) Intraday and Interday RSD ≤ 2%[11][12]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1[11]
Stability Analyte stable in solution for a defined period (e.g., 48 hours)[11]

Data Presentation

Linearity

The linearity of the method is determined by constructing a calibration curve from the peak areas of the working standard solutions.

Concentration (µg/mL)Peak Area (Arbitrary Units)
1Example Value
5Example Value
10Example Value
20Example Value
50Example Value
100Example Value
Correlation Coefficient (r²) ≥ 0.999

Accuracy (Recovery)

Accuracy is assessed by spiking known concentrations of ceftriaxone into blank plasma and calculating the percentage recovery.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
10Example ValueExample Value
50Example ValueExample Value
80Example ValueExample Value

Precision

Precision is evaluated by analyzing replicate samples at different concentrations on the same day (intraday) and on different days (interday).

Concentration (µg/mL)Intraday RSD (%)Interday RSD (%)
10Example ValueExample Value
50Example ValueExample Value
80Example ValueExample Value

Conclusion

This application note provides a detailed protocol for the quantification of ceftriaxone sodium in human plasma using a validated RP-HPLC method. The described method is simple, accurate, precise, and suitable for routine analysis in clinical and research laboratories. The use of protein precipitation for sample preparation is efficient and provides clean extracts for chromatographic analysis. The provided validation parameters and data tables serve as a guide for researchers to establish and validate this method in their own laboratories.

References

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Ceftriaxone Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of various bacterial isolates to Ceftriaxone sodium. The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring accuracy and reproducibility of results.

Ceftriaxone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2] Accurate susceptibility testing is crucial for appropriate clinical use and for monitoring the emergence of resistance.[3] The methods described herein are the broth dilution (micro and macro), disk diffusion, and gradient diffusion techniques.

Data Presentation: Interpretive Criteria for Ceftriaxone

The following tables summarize the minimum inhibitory concentration (MIC) and zone diameter breakpoints for Ceftriaxone against various bacterial species according to CLSI guidelines. These values are essential for categorizing a bacterial isolate as susceptible, intermediate, or resistant to Ceftriaxone.

Table 1: Ceftriaxone MIC Breakpoints (μg/mL) Based on CLSI Guidelines [4][5][6]

Organism GroupSusceptibleIntermediateResistant
Enterobacteriaceae≤ 12≥ 4
Streptococcus pneumoniae (non-meningitis isolates)≤ 12≥ 4
Streptococcus pneumoniae (meningitis isolates)≤ 0.51≥ 2
Viridans group streptococci≤ 12≥ 4
Haemophilus influenzae≤ 2--
Acinetobacter spp.≤ 816-32≥ 64
Anaerobes≤ 1632≥ 64
Staphylococcus aureus≤ 816-32≥ 64

Table 2: Ceftriaxone Disk Diffusion Zone Diameter Breakpoints (mm) Based on CLSI Guidelines [1][7]

Organism GroupDisk ContentSusceptibleIntermediateResistant
Enterobacteriaceae30 µg≥ 2320-22≤ 19
Streptococcus pneumoniae30 µg≥ 25 (Oxacillin zone ≥ 20 mm)--
Haemophilus influenzae30 µg≥ 26--
Neisseria gonorrhoeae30 µg≥ 3531-34≤ 30

Table 3: Quality Control (QC) Ranges for Ceftriaxone Susceptibility Testing [8][9]

QC StrainMethodMIC Range (µg/mL)Zone Diameter Range (mm)
Escherichia coli ATCC® 25922™Broth Dilution0.03 - 0.12-
Disk Diffusion-29 - 35
Staphylococcus aureus ATCC® 29213™Broth Dilution1 - 8-
Staphylococcus aureus ATCC® 25923™Disk Diffusion-22 - 28
Haemophilus influenzae ATCC® 49247™Broth Dilution0.06 - 0.25-
Disk Diffusion-31 - 39
Streptococcus pneumoniae ATCC® 49619™Broth Dilution0.03 - 0.12-
Disk Diffusion-30 - 35

Experimental Protocols

Broth Dilution Method (MIC Determination)

The broth dilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.[10][11]

a. Materials:

  • Ceftriaxone sodium powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (for microdilution) or test tubes (for macrodilution)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Quality control strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™)

b. Protocol:

  • Preparation of Ceftriaxone Stock Solution: Prepare a stock solution of Ceftriaxone sodium in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL.

  • Serial Dilutions:

    • Microdilution: Perform serial two-fold dilutions of the Ceftriaxone stock solution in CAMHB directly in the wells of a 96-well microtiter plate to achieve a final volume of 100 µL per well. The concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

    • Macrodilution: Perform serial two-fold dilutions in test tubes containing 1 mL of CAMHB.

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well or tube.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate (or 1 mL to each tube for macrodilution), resulting in a final volume of 200 µL per well (or 2 mL per tube).

  • Incubation: Incubate the plates or tubes at 35 ± 2°C for 16-20 hours in ambient air.[12]

  • Reading Results: The MIC is the lowest concentration of Ceftriaxone that completely inhibits visible bacterial growth.

Broth_Dilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start stock Prepare Ceftriaxone Stock Solution start->stock Begin Protocol dilutions Perform Serial Dilutions in Broth stock->dilutions inoculate Inoculate Wells/Tubes dilutions->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Dilution Susceptibility Testing.
Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative test where the diameter of the zone of inhibition around an antibiotic-impregnated disk is measured to determine susceptibility.[12][13]

a. Materials:

  • Ceftriaxone disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Quality control strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 25923™)

b. Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth dilution method.[1]

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.[12] Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

  • Disk Application: Aseptically apply a 30 µg Ceftriaxone disk to the surface of the inoculated MHA plate.[12] Gently press the disk to ensure complete contact with the agar.

  • Incubation: Incubate the plates in an inverted position at 35 ± 2°C for 16-18 hours in ambient air.[1]

  • Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a ruler or caliper. Interpret the results based on the zone diameter breakpoints in Table 2.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start inoculum Prepare Standardized Bacterial Inoculum start->inoculum Begin Protocol swab Swab MHA Plate with Inoculum inoculum->swab apply_disk Apply 30 µg Ceftriaxone Disk swab->apply_disk incubate Incubate at 35°C for 16-18h apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret as S, I, or R measure_zone->interpret end End interpret->end

Caption: Workflow for Disk Diffusion Susceptibility Testing.
Gradient Diffusion Method

The gradient diffusion method utilizes a plastic strip impregnated with a continuous gradient of an antimicrobial agent to determine the MIC.[14]

a. Materials:

  • Ceftriaxone gradient diffusion strips

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Quality control strains

b. Protocol:

  • Plate Inoculation: Inoculate an MHA plate with the standardized bacterial suspension as described for the disk diffusion method.

  • Strip Application: Aseptically apply the Ceftriaxone gradient diffusion strip to the agar surface.

  • Incubation: Incubate the plate in an inverted position at 35 ± 2°C for 16-20 hours.

  • Reading Results: After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[14]

Gradient_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start inoculum Prepare Standardized Bacterial Inoculum start->inoculum Begin Protocol swab Swab MHA Plate with Inoculum inoculum->swab apply_strip Apply Ceftriaxone Gradient Strip swab->apply_strip incubate Incubate at 35°C for 16-20h apply_strip->incubate read_mic Read MIC at Intersection of Inhibition Ellipse and Strip incubate->read_mic end End read_mic->end

Caption: Workflow for Gradient Diffusion Susceptibility Testing.

Quality Control

Regular testing of quality control strains is essential to ensure the accuracy and precision of the susceptibility testing methods.[15] The MIC or zone diameter for the QC strains should fall within the acceptable ranges specified in Table 3. If QC results are out of range, the test results for the clinical isolates are considered invalid, and the procedure should be repeated after troubleshooting.

References

Application Notes and Protocols for Ceftriaxone Sodium in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Ceftriaxone sodium solutions in cell culture experiments, ensuring reproducibility and accuracy in research settings.

Ceftriaxone sodium is a third-generation cephalosporin antibiotic with a broad spectrum of activity against many gram-positive and gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3][4] While its primary use is as an antibacterial agent, its effects on mammalian cells are an important consideration in cell culture experiments, especially at high concentrations.[5]

Data Presentation: Physicochemical Properties and Stability

The following tables summarize the key quantitative data for the preparation and storage of Ceftriaxone sodium solutions.

Table 1: Solubility of Ceftriaxone Sodium

SolventSolubilityReference(s)
WaterReadily soluble, ≥ 40 mg/mL[6][7]
Phosphate-Buffered Saline (PBS), pH 7.2Approx. 10 mg/mL[8]
MethanolSparingly soluble[7]
EthanolVery slightly soluble[7]
DMSO50 mg/mL (with sonication)[6]
FormamideSoluble[9]
AcetoneSparingly soluble[9]
N,N-DimethylformamideSoluble[9]

Table 2: Stability of Ceftriaxone Sodium Solutions

Solvent/DiluentConcentration(s)Storage TemperatureStability DurationReference(s)
Sterile Water100 mg/mL25°C (Room Temp)Up to 3 days[10]
100 mg/mL4°CUp to 10 days[10]
5% Dextrose10 mg/mL, 50 mg/mL5°CDependent on conc.[11]
100 mg/mL25°C (Room Temp)Up to 3 days[10]
100 mg/mL4°CUp to 10 days[10]
250 mg/mL25°C (Room Temp)Less than 24 hours[10]
250 mg/mL4°CUp to 3 days[10]
0.9% NaCl10 mg/mL, 50 mg/mL5°CDependent on conc.[11]
Polypropylene SyringesNot Specified-20°CStable[12]
Not Specified4°CStable[12]
Not Specified20°CStable[12]

Note: The color of Ceftriaxone sodium solutions can range from light yellow to amber, depending on the storage duration, concentration, and diluent used.[7] For cell culture applications, it is recommended to use freshly prepared solutions or solutions stored under validated conditions for short periods. It is also important to note that Ceftriaxone sodium should not be mixed with calcium-containing solutions as it may lead to precipitation.[1][13][14]

Table 3: Reported Cytotoxicity of Ceftriaxone in Human Bone Progenitor Cells

Exposure TimeEffectCeftriaxone ConcentrationReference(s)
24h and 48hCytotoxic effect> 15,000 mg/L[5]
10 daysSubtoxic effects> 500 mg/L[5]
28 daysNegative effect on in vitro mineralization> 250 mg/L[5]

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL Ceftriaxone Sodium Stock Solution

This protocol describes the preparation of a concentrated stock solution of Ceftriaxone sodium that can be further diluted to the desired working concentration in cell culture medium.

Materials:

  • Ceftriaxone sodium powder (sterile)

  • Sterile, nuclease-free water for injection or cell culture grade water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Laminar flow hood or biological safety cabinet

  • Vortex mixer

Procedure:

  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood or biological safety cabinet to prevent contamination.

  • Weighing: Accurately weigh the desired amount of Ceftriaxone sodium powder. For example, to prepare 10 mL of a 100 mg/mL solution, weigh 1 g of the powder.

  • Dissolution:

    • Transfer the weighed powder into a sterile conical tube.

    • Add a small volume of sterile water (e.g., 5 mL for a final volume of 10 mL) to the tube.

    • Gently swirl or vortex at a low speed to dissolve the powder. Ceftriaxone sodium is readily soluble in water.[7]

  • Volume Adjustment: Once the powder is completely dissolved, add sterile water to reach the final desired volume (e.g., 10 mL).

  • Sterile Filtration:

    • Draw the Ceftriaxone sodium solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube. This step is crucial to ensure the sterility of the stock solution for cell culture use.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.

    • Label the aliquots clearly with the name of the compound, concentration, and date of preparation.

    • Store the aliquots at -20°C for long-term storage. Based on stability data, frozen solutions are stable for extended periods.[11][12] Avoid repeated freeze-thaw cycles. For short-term storage, aliquots can be kept at 4°C for up to 10 days.[10]

Visualizations

Diagram 1: Experimental Workflow for Ceftriaxone Sodium Solution Preparation

G cluster_prep Preparation cluster_sterile Sterilization cluster_storage Storage cluster_use Application weigh Weigh Ceftriaxone Sodium Powder dissolve Dissolve in Sterile Water weigh->dissolve adjust Adjust to Final Volume dissolve->adjust filter Sterile Filter (0.22 µm) adjust->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C (Long-term) or 4°C (Short-term) aliquot->store dilute Dilute to Working Concentration in Cell Culture Medium store->dilute treat Treat Cells dilute->treat

Caption: Workflow for preparing sterile Ceftriaxone sodium solutions.

Diagram 2: Mechanism of Action of Ceftriaxone

G cluster_bacterium Bacterial Cell Ceftriaxone Ceftriaxone PBP Penicillin-Binding Proteins (PBPs) Ceftriaxone->PBP Binds to & Inhibits Peptidoglycan Peptidoglycan Synthesis (Cross-linking) PBP->Peptidoglycan Catalyzes Lysis Cell Wall Weakening & Cell Lysis PBP->Lysis Inhibition leads to CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms CellWall->Lysis Defective formation leads to

Caption: Ceftriaxone's inhibition of bacterial cell wall synthesis.

References

Application Note: Determination of Ceftriaxone in Human Cerebrospinal Fluid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceftriaxone is a third-generation cephalosporin antibiotic widely used in the treatment of severe bacterial infections, including meningitis. Monitoring its concentration in cerebrospinal fluid (CSF) is crucial for ensuring therapeutic efficacy and optimizing dosing regimens, particularly in critically ill patients. This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of ceftriaxone in human CSF. The method utilizes a simple protein precipitation step for sample preparation and offers high selectivity and a broad linear range suitable for clinical research and therapeutic drug monitoring.

Experimental

A comprehensive protocol for the analysis of ceftriaxone in CSF is detailed below.

Materials and Reagents

  • Ceftriaxone sodium salt (analytical standard)

  • Cefotaxime (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Drug-free human CSF

Instrumentation

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: SCIEX API 5000 Triple Quadrupole or equivalent

  • Analytical Column: Agilent Zorbax Eclipse Plus C18 (e.g., 2.1 x 50 mm, 1.8 µm)

Sample Preparation

A protein precipitation method is employed for the extraction of ceftriaxone and the internal standard from CSF.

  • Allow all samples and standards to thaw to room temperature.

  • To a 100 µL aliquot of CSF sample, standard, or quality control (QC), add 200 µL of the internal standard working solution (Cefotaxime in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Chromatographic Conditions

The chromatographic separation is achieved using a reversed-phase C18 column with gradient elution.

ParameterValue
Column Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate with 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)

Mass Spectrometric Conditions

The analysis is performed in positive ion mode using Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Curtain Gas 35 psi
Collision Gas 9 psi
IonSpray Voltage 5500 V
Temperature 500°C
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 55 psi

MRM Transitions

The following MRM transitions are monitored for the analyte and internal standard.[1][2]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
Ceftriaxone 555.0396.19020
Cefotaxime (IS) 456.0324.08539

Method Validation and Performance

The method was validated according to regulatory guidelines, demonstrating excellent performance characteristics.

Linearity and Sensitivity

The method is linear over a concentration range of 0.1 to 100 µg/mL in CSF.[3][4][5] The lower limit of quantitation (LLOQ) is established at 0.1 µg/mL, providing sufficient sensitivity for clinical applications.[4]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, low, medium, and high). The results are summarized in the table below.

QC LevelConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ 0.1< 15< 1585 - 115
Low 0.3< 15< 1585 - 115
Medium 10< 15< 1585 - 115
High 80< 15< 1585 - 115

Recovery

The extraction recovery of ceftriaxone from CSF was determined to be greater than 90% at all QC levels.

Experimental Workflow Diagram

experimental_workflow sample CSF Sample (100 µL) is_addition Add Internal Standard (Cefotaxime in ACN, 200 µL) sample->is_addition vortex Vortex (1 min) is_addition->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: LC-MS/MS workflow for ceftriaxone in CSF.

Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of ceftriaxone in human cerebrospinal fluid. The method demonstrates excellent sensitivity, specificity, and a wide linear dynamic range, making it a valuable tool for pharmacokinetic studies and therapeutic drug monitoring of ceftriaxone in patients with central nervous system infections.

References

Application Note: Development of a Stability-Indicating Assay for Ceftriaxone Sodium Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone sodium is a broad-spectrum, third-generation cephalosporin antibiotic widely used for the treatment of various bacterial infections.[1][2] Its parenteral administration necessitates stringent quality control to ensure potency and safety.[2][3] Stability-indicating assay methods are crucial in the pharmaceutical industry to guarantee that the drug product maintains its quality, efficacy, and safety throughout its shelf life.[4] These methods are designed to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products, which may form under various environmental conditions.[4]

This application note provides a detailed protocol for the development and validation of a stability-indicating assay for Ceftriaxone sodium hydrate using High-Performance Liquid Chromatography (HPLC). The method is designed to be specific, accurate, precise, and robust for the quantitative determination of Ceftriaxone in the presence of its degradation products. Forced degradation studies were conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines to demonstrate the method's stability-indicating nature.[5][6]

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard

  • This compound for Injection (Sample)

  • Acetonitrile (HPLC Grade)

  • Disodium Hydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Hydrochloric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

  • Milli-Q Water or equivalent

Instrumentation and Chromatographic Conditions

A validated HPLC method is essential for the accurate quantification of Ceftriaxone sodium and its degradation products.[7]

ParameterCondition
InstrumentHigh-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
ColumnXterra C18 (4.6 x 150mm, 5 µm) or equivalent
Mobile Phase0.05M Disodium hydrogen phosphate buffer: Acetonitrile (65:35, v/v), pH adjusted to 4.3 with orthophosphoric acid
Flow Rate1.0 mL/min
Detection Wavelength242 nm
Injection Volume20 µL
Column TemperatureAmbient
Run Time9 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of Milli-Q water.

  • Working Standard Solutions (10-100 µg/mL): Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 10-100 µg/mL.[7]

  • Sample Solution (40 µg/mL): Reconstitute the this compound for injection with Milli-Q water. Further dilute an appropriate volume with the mobile phase to obtain a final concentration of 40 µg/mL.

Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and demonstrate the specificity of the analytical method.[8][9]

  • Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Keep the solution at room temperature for 1 hour.[5] Neutralize the solution with 0.1 N NaOH and dilute to a final concentration of 40 µg/mL with the mobile phase.

  • Alkaline Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at room temperature for 1 hour.[5] Neutralize the solution with 0.1 N HCl and dilute to a final concentration of 40 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 1 hour.[5] Dilute to a final concentration of 40 µg/mL with the mobile phase.

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 24 hours. After exposure, prepare a 40 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a solution of this compound (40 µg/mL in mobile phase) to UV radiation (254 nm) for 24 hours.[5]

Data Presentation

System Suitability
ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20004500
% RSD for 6 replicate injections≤ 2.0%0.8%
Method Validation Summary
ParameterResult
Linearity (µg/mL)10 - 100
Correlation Coefficient (r²)0.999
Precision (%RSD)
- Intraday< 2.0%
- Interday< 2.0%
Accuracy (% Recovery)98.0% - 102.0%
Limit of Detection (LOD) (µg/mL)0.5
Limit of Quantification (LOQ) (µg/mL)1.5
Forced Degradation Results
Stress Condition% Degradation of CeftriaxoneRetention Time of Major Degradant(s) (min)
Acid Hydrolysis (0.1 N HCl, 1 hr)17.71%[10]1.669[10]
Alkaline Hydrolysis (0.1 N NaOH, 1 hr)Significant[8][9]-
Oxidative Degradation (30% H₂O₂, 1 hr)7.95%[5]-
Thermal Degradation (105°C, 24 hr)Slight[5]-
Photolytic Degradation (UV 254 nm, 24 hr)Slight[5]-

Note: The percentage of degradation and retention times of degradants can vary based on the specific experimental conditions.

Diagrams

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_degradation Forced Degradation cluster_validation Method Validation prep_reagents Reagents and Materials prep_solutions Standard and Sample Solutions prep_reagents->prep_solutions hplc_method Chromatographic Conditions Setup prep_solutions->hplc_method acid Acid Hydrolysis prep_solutions->acid base Alkaline Hydrolysis prep_solutions->base oxidation Oxidative Degradation prep_solutions->oxidation thermal Thermal Degradation prep_solutions->thermal photo Photolytic Degradation prep_solutions->photo system_suitability System Suitability Test hplc_method->system_suitability sample_analysis Sample and Standard Analysis system_suitability->sample_analysis linearity Linearity sample_analysis->linearity precision Precision sample_analysis->precision accuracy Accuracy sample_analysis->accuracy specificity Specificity sample_analysis->specificity acid->sample_analysis base->sample_analysis oxidation->sample_analysis thermal->sample_analysis photo->sample_analysis

Caption: Experimental workflow for the development of a stability-indicating assay.

degradation_pathway cluster_degradants Degradation Products ceftriaxone Ceftriaxone degradant_a β-Lactam Ring Opening ceftriaxone->degradant_a Hydrolysis (Acid/Base) degradant_b Side Chain Cleavage ceftriaxone->degradant_b Oxidation degradant_c Epimerization ceftriaxone->degradant_c Heat/pH degradant_d Decarboxylation degradant_a->degradant_d Further Degradation

Caption: Simplified degradation pathway of Ceftriaxone under stress conditions.

Conclusion

The developed HPLC method is simple, rapid, precise, and accurate for the determination of this compound in bulk and pharmaceutical dosage forms.[7] The forced degradation studies demonstrated that the method is specific and stability-indicating, as it was able to separate the parent drug from its degradation products.[5][6] This method can be effectively used for routine quality control analysis and for assessing the stability of this compound formulations.

References

Application Notes and Protocols for the Microbiological Potency Determination of Ceftriaxone Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the microbiological assay for determining the potency of Ceftriaxone sodium, a third-generation cephalosporin antibiotic. The methodologies described are based on validated procedures and are suitable for quality control and research purposes.

Introduction

Ceftriaxone sodium is a broad-spectrum antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4][5] Microbiological assays are essential for determining the potency of antibiotics, as they measure the actual antimicrobial activity. These assays are based on the principle of comparing the inhibition of growth of a susceptible microorganism by the test sample with that of a reference standard.

Two primary methods are commonly employed for the microbiological assay of Ceftriaxone sodium: the cylinder-plate or agar diffusion method and the turbidimetric method.

Experimental Protocols

Cylinder-Plate Method (Agar Diffusion Assay)

This method is widely used and relies on the diffusion of the antibiotic from a cylinder through a solidified agar layer, resulting in a zone of inhibition of microbial growth.[6]

2.1.1. Materials and Equipment

  • Test Microorganism: Staphylococcus aureus ATCC 6538P or Bacillus subtilis ATCC 9371 IAL 1027.[1][5]

  • Culture Media: Grove-Randall's 1 and 2 culture medium (for S. aureus) or Casoy medium (for B. subtilis).[1][5]

  • Reference Standard: Ceftriaxone Sodium Reference Standard (e.g., from USP, EP, or BP).[7]

  • Phosphate Buffer: pH 6.0 or pH 7.0.[1][5]

  • Petri dishes: Sterile, 100 x 20 mm.

  • Stainless steel cylinders: 8 mm (external diameter) x 6 mm (internal diameter) x 10 mm (height).

  • Incubator: Maintained at 35 ± 2 °C.[1]

  • Calipers: For measuring the zones of inhibition.

  • Standard laboratory equipment (volumetric flasks, pipettes, etc.).

2.1.2. Preparation of Standard Solutions

  • Accurately weigh a quantity of Ceftriaxone Sodium Reference Standard and dissolve it in the appropriate phosphate buffer to obtain a stock solution of a known concentration (e.g., 500 µg/mL).[5]

  • From the stock solution, prepare a series of working standard solutions by serial dilution with the same buffer to achieve final concentrations within the linear range of the assay (e.g., 15.0, 30.0, and 60.0 µg/mL or 16, 32, and 64 µg/mL).[1][5] These will be designated as S1, S2, and S3.

2.1.3. Preparation of Sample Solutions

  • Accurately weigh a quantity of the Ceftriaxone sodium sample powder and dissolve it in the same phosphate buffer used for the standard to obtain a stock solution with a theoretical concentration similar to the standard stock solution.[5]

  • From this stock solution, prepare sample solutions with the same nominal concentrations as the working standard solutions (T1, T2, and T3).[1][5]

2.1.4. Preparation of Inoculum

  • Maintain the test microorganism on the appropriate agar slants and transfer to a fresh slant weekly.

  • Inoculate a suitable liquid medium with the microorganism and incubate at the appropriate temperature.

  • Harvest the bacterial growth and suspend it in sterile saline. Adjust the suspension to a specific turbidity (e.g., 25 ± 2% transmittance at 580 nm) to standardize the inoculum.[4]

2.1.5. Assay Procedure

  • Prepare the agar plates by pouring a base layer of sterile, uninoculated agar into the Petri dishes. Allow it to solidify.

  • Overlay the base layer with a seed layer of agar inoculated with the standardized test microorganism suspension.[4]

  • Once the seed layer has solidified, place six stainless steel cylinders on the agar surface, spaced equidistantly.

  • Fill three alternate cylinders with the standard solutions (S1, S2, S3) and the other three with the sample solutions (T1, T2, T3).[4]

  • Incubate the plates at 35 ± 2 °C for 16-18 hours.[1][8]

  • After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm using calipers.

Turbidimetric Method

This method measures the inhibition of microbial growth in a liquid medium by observing the turbidity.[9] It is generally faster than the agar diffusion method.[9]

2.2.1. Materials and Equipment

  • Test Microorganism: Staphylococcus aureus ATCC 6538.[10]

  • Culture Medium: Brain Heart Infusion (BHI) broth.[10]

  • Reference Standard: Ceftriaxone Sodium Reference Standard.

  • Diluent: Water.[10]

  • Spectrophotometer: Capable of measuring absorbance at a specified wavelength (e.g., 530 nm).[9]

  • Incubator/Shaker: Maintained at the appropriate temperature.

  • Test tubes or microplates.

  • Standard laboratory equipment.

2.2.2. Preparation of Solutions

Prepare the standard and sample solutions in water to achieve a concentration range suitable for the assay (e.g., 100-196 µg/mL).[10]

2.2.3. Assay Procedure

  • Dispense a specific volume of the culture medium into test tubes or microplate wells.

  • Add aliquots of the standard and sample solutions to the tubes/wells.

  • Inoculate each tube/well with a standardized suspension of the test microorganism.

  • Incubate the tubes/plates under specified conditions (e.g., 4 hours).[9]

  • After incubation, measure the turbidity (absorbance) of each solution using a spectrophotometer. The absorbance is inversely proportional to the antibiotic concentration.

Data Presentation

The quantitative data from validation studies of the microbiological assays for Ceftriaxone sodium are summarized below.

Table 1: Summary of Validation Data for the Cylinder-Plate Method.

ParameterStaphylococcus aureus ATCC 6538PBacillus subtilis ATCC 9371 IAL 1027
Linearity Range 16 - 64 µg/mL[1][2][4]15.0 - 60.0 µg/mL[5]
Correlation Coefficient (r) 0.99999[1][2]0.999[5]
Precision (Repeatability, RSD) 1.4%[1][2][4]1.40%[5]
Intermediate Precision (RSD) Between-day: 2.1%, Between-analyst: 2.5%[1][2][4]Not Reported
Accuracy (Recovery) 100.5%[1][2][4]100.46%[5]

Table 2: Summary of Validation Data for the Turbidimetric Method.

ParameterStaphylococcus aureus ATCC 6538
Linearity Range 100 - 196 µg/mL[10]
Precision (Intraday, RSD) 4.53%[10]
Precision (Interday, RSD) 3.85%[10]
Accuracy (Recovery) 100.33%[10]

Visualizations

Experimental Workflow for Cylinder-Plate Microbiological Assay

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_std Prepare Standard Solutions (S1, S2, S3) fill_cylinders Fill Cylinders with Standard & Sample Solutions prep_std->fill_cylinders prep_sample Prepare Sample Solutions (T1, T2, T3) prep_sample->fill_cylinders prep_inoculum Prepare Standardized Inoculum prep_plates Prepare Agar Plates (Base + Seed Layer) prep_inoculum->prep_plates place_cylinders Place Cylinders on Agar prep_plates->place_cylinders place_cylinders->fill_cylinders incubation Incubate Plates (35±2°C, 16-18h) fill_cylinders->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones calculate_potency Calculate Potency measure_zones->calculate_potency

Caption: Workflow of the cylinder-plate microbiological assay.

Logical Relationship of Ceftriaxone's Mechanism of Action

mechanism_of_action ceftriaxone Ceftriaxone pbp Penicillin-Binding Proteins (PBPs) ceftriaxone->pbp Binds to transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) pbp->transpeptidation Inhibits cell_wall Bacterial Cell Wall Synthesis transpeptidation->cell_wall is a key step in lysis Cell Lysis and Bacterial Death cell_wall->lysis Inhibition leads to

Caption: Simplified mechanism of action of Ceftriaxone.

References

Application Notes and Protocols for Studying the Neuroprotective Effects of Ceftriaxone in an Alzheimer's Disease Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of neuropathological hallmarks, including amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] Glutamate-induced excitotoxicity is also implicated in the pathogenesis of AD.[2][3] Ceftriaxone (CEF), a third-generation cephalosporin antibiotic, has demonstrated neuroprotective properties in various neurological disorder models.[4] Its primary mechanism of action involves the upregulation of the glial glutamate transporter-1 (GLT-1), which enhances glutamate uptake from the synaptic cleft, thereby reducing excitotoxicity.[5][6][7] Additionally, studies suggest that Ceftriaxone can ameliorate tau pathology, reduce Aβ burden, and attenuate neuroinflammation.[3][8][9]

These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to investigate the neuroprotective effects of Ceftriaxone in a preclinical Alzheimer's disease mouse model. The protocols cover animal model selection and drug administration, behavioral assessments, and post-mortem biochemical and histopathological analyses.

Experimental Design and Workflow

The overall experimental design involves treating an Alzheimer's disease mouse model with Ceftriaxone and subsequently evaluating its effects on cognitive function and AD-related pathology.

G cluster_0 Pre-clinical Study Initiation cluster_1 Intervention Phase cluster_2 Outcome Assessment Animal Model Selection Animal Model Selection Baseline Assessment Baseline Assessment Animal Model Selection->Baseline Assessment Ceftriaxone Administration Ceftriaxone Administration Baseline Assessment->Ceftriaxone Administration Vehicle Administration Vehicle Administration Baseline Assessment->Vehicle Administration Behavioral Testing Behavioral Testing Ceftriaxone Administration->Behavioral Testing Vehicle Administration->Behavioral Testing Biochemical Analysis Biochemical Analysis Behavioral Testing->Biochemical Analysis Histopathological Analysis Histopathological Analysis Biochemical Analysis->Histopathological Analysis G Ceftriaxone Ceftriaxone NF-kB Activation NF-kB Activation Ceftriaxone->NF-kB Activation GLT-1 Upregulation GLT-1 Upregulation NF-kB Activation->GLT-1 Upregulation Increased Glutamate Uptake Increased Glutamate Uptake GLT-1 Upregulation->Increased Glutamate Uptake Reduced Excitotoxicity Reduced Excitotoxicity Increased Glutamate Uptake->Reduced Excitotoxicity Neuroprotection Neuroprotection Reduced Excitotoxicity->Neuroprotection G cluster_0 Hypothesis cluster_1 Experimental Approach cluster_2 Expected Outcomes Ceftriaxone has neuroprotective effects in AD Ceftriaxone has neuroprotective effects in AD Treat AD mouse model with Ceftriaxone Treat AD mouse model with Ceftriaxone Assess cognitive function Assess cognitive function Treat AD mouse model with Ceftriaxone->Assess cognitive function Analyze AD pathology Analyze AD pathology Treat AD mouse model with Ceftriaxone->Analyze AD pathology Improved cognitive performance Improved cognitive performance Assess cognitive function->Improved cognitive performance Reduced Aβ and tau pathology Reduced Aβ and tau pathology Analyze AD pathology->Reduced Aβ and tau pathology Increased GLT-1 expression Increased GLT-1 expression Analyze AD pathology->Increased GLT-1 expression

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Ceftriaxone Sodium Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of Ceftriaxone sodium in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Ceftriaxone sodium?

A: Ceftriaxone sodium is a white to yellowish-orange crystalline powder that is readily soluble in water.[1][2][3] It is sparingly soluble in methanol and very slightly soluble in ethanol.[1][2][3]

Q2: What is the approximate pH of a Ceftriaxone sodium aqueous solution?

A: A 1% aqueous solution of Ceftriaxone sodium has a pH of approximately 6.7.[1][2][4]

Q3: What is a recommended buffer for dissolving Ceftriaxone sodium for biological experiments?

A: For biological experiments, it is recommended to prepare organic solvent-free aqueous solutions by directly dissolving the crystalline solid in aqueous buffers. The solubility of Ceftriaxone sodium in Phosphate Buffered Saline (PBS) at pH 7.2 is approximately 10 mg/mL.[5]

Q4: How does pH affect the stability and degradation of Ceftriaxone sodium in aqueous solutions?

A: The stability of Ceftriaxone sodium in aqueous solutions is pH-dependent. The optimal pH for stability is around 7.5.[6] Degradation occurs more rapidly at lower or higher pH levels.[6][7] For instance, at a pH of 5.5, degradation is significantly faster.[7]

Q5: How does temperature influence the solubility of Ceftriaxone sodium?

A: The solubility of Ceftriaxone disodium salt hemiheptahydrate increases with a rise in temperature in both water and mixed solvent systems.[4] For example, in water-ethanol mixtures, solubility increases as the temperature is raised from 10°C to 30°C.[4]

Q6: How long are aqueous solutions of Ceftriaxone sodium stable?

A: The stability of reconstituted Ceftriaxone sodium solutions depends on the diluent, concentration, and storage temperature. It is generally recommended not to store aqueous solutions for more than one day for biological experiments.[5] Solutions in sterile water (100 mg/mL) are stable for 2 days at 25°C and 10 days at 4°C.[8] Lower storage temperatures improve the chemical stability.[9]

Q7: Can Ceftriaxone sodium precipitate out of solution?

A: Yes, precipitation can occur, particularly in the presence of calcium-containing solutions.[1][2][8] It is incompatible with solutions like Ringer's injection.[8]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Ceftriaxone sodium is not dissolving or dissolving slowly. - The concentration is too high for the chosen solvent. - The temperature of the solvent is too low. - The powder has a low specific surface area.[10] - Inappropriate pH of the buffer.- Increase the volume of the solvent. - Gently warm the solution. Solubility generally increases with temperature.[4] - If possible, use a preparation with a higher specific surface area. - Adjust the pH of the buffer towards the optimal stability range (around pH 7.5), if compatible with your experiment.[6]
The solution has turned a dark yellow or amber color. - This can be a normal characteristic of Ceftriaxone sodium solutions, with the color depending on the storage time, concentration, and diluent.[1][2] - Darkening may also indicate degradation over time.- If the solution is freshly prepared, the color is likely normal. - If the solution has been stored, especially at room temperature, consider preparing a fresh solution as degradation may have occurred.
A precipitate has formed in the solution. - The solution is supersaturated. - The presence of incompatible ions, such as calcium.[1][2] - The temperature of the solution has decreased.- Ensure you are not exceeding the solubility limit for the given solvent and temperature. - Avoid using calcium-containing diluents like Ringer's solution.[8] - If the solution was warmed to dissolve the compound, some may precipitate upon cooling. Try to maintain a constant temperature.
The experimental results are inconsistent. - Degradation of Ceftriaxone sodium in the solution. - The pH of the buffer is not optimal for stability.- Prepare fresh solutions for each experiment. It is not recommended to store aqueous solutions for more than a day.[5] - Use a buffer with a pH that balances solubility and stability for your specific application. A pH around 7.5 is ideal for stability.[6]

Data Summary

Solubility of Ceftriaxone Sodium in Various Solvents
SolventSolubilityReference
WaterReadily soluble[1][2][4]
Phosphate Buffered Saline (PBS, pH 7.2)Approximately 10 mg/mL[4][5]
MethanolSparingly soluble[1][2][4]
EthanolVery slightly soluble[1][2][3]
DMSOSparingly soluble[5]
Dimethyl formamideSparingly soluble[5]
Stability of Reconstituted Ceftriaxone Sodium Solutions
DiluentConcentrationStorage TemperatureStabilityReference
Sterile water for injection100 mg/mL25°C2 days[8]
Sterile water for injection100 mg/mL4°C10 days[8]
Dextrose 5%100 mg/mL25°C3 days[3]
Dextrose 5%100 mg/mL4°C10 days[3]
Lidocaine 2%100 mg/mL25°C8 hours[3]
Lidocaine 2%100 mg/mL4°C8 days[3]

Experimental Protocols

Protocol: Determination of Ceftriaxone Sodium Solubility by the Shake-Flask Method

This protocol outlines a standard procedure for determining the solubility of Ceftriaxone sodium in a specific aqueous buffer.

Materials:

  • Ceftriaxone sodium powder

  • Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.2)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of Ceftriaxone sodium powder to a series of vials containing a known volume of the selected buffer. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the samples to stand undisturbed for a period to allow the excess solid to settle.

    • Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any remaining microparticles.

    • Accurately dilute the filtered supernatant with the buffer to a concentration within the linear range of the analytical method.

  • Concentration Analysis:

    • Determine the concentration of Ceftriaxone sodium in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation:

    • Calculate the solubility of Ceftriaxone sodium in the buffer by multiplying the measured concentration by the dilution factor.

    • The experiment should be performed in triplicate to ensure reproducibility.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis & Use start Weigh Ceftriaxone Sodium mix Add Powder to Buffer start->mix solvent Select Aqueous Buffer solvent->mix agitate Agitate (Vortex/Stir) mix->agitate observe Visually Inspect for Dissolution agitate->observe observe->agitate Incomplete Dissolution filter Sterile Filter (Optional) observe->filter Completely Dissolved use Use in Experiment filter->use

Caption: Workflow for Preparing a Ceftriaxone Sodium Solution.

Troubleshooting_Tree start Ceftriaxone Sodium Not Dissolving q1 Is the concentration too high? start->q1 a1_yes Reduce concentration or increase solvent volume. q1->a1_yes Yes q2 Is the solution at room temperature? q1->q2 No a2_no Gently warm the solution. q2->a2_no No q3 Are you using a calcium-containing buffer? q2->q3 Yes a3_yes Use a calcium-free buffer (e.g., PBS). q3->a3_yes Yes end Consult further documentation. q3->end No

Caption: Troubleshooting Decision Tree for Solubility Issues.

Factors_Influencing_Solubility center Ceftriaxone Sodium Solubility pH pH center->pH temp Temperature center->temp buffer Buffer Composition center->buffer conc Concentration center->conc time Storage Time (Stability) center->time

Caption: Factors Influencing Ceftriaxone Sodium Solubility.

References

Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of Ceftriaxone Sodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address and mitigate matrix effects during the bioanalysis of Ceftriaxone sodium.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of Ceftriaxone bioanalysis?

A: Matrix effect is the alteration of ionization efficiency for an analyte, such as Ceftriaxone, by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma). This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of quantitation in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2]

Q2: What are the common causes of matrix effects for Ceftriaxone in plasma?

A: The primary causes of matrix effects in plasma are endogenous components that are not completely removed during sample preparation. For Ceftriaxone analysis, these commonly include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[3][4]

  • Salts and Proteins: Residual salts and proteins from the biological matrix can interfere with the ionization process.[4]

  • Anticoagulants: The choice of anticoagulant can significantly influence results. For instance, citrate phosphate dextrose plasma has been shown to cause matrix enhancement for Ceftriaxone, while different anticoagulants like EDTA and heparin can lead to variations in recovery.[5][6] It is crucial to use the same anticoagulant for both clinical samples and the plasma used to prepare calibrators and quality controls.[7]

Q3: How can I determine if my Ceftriaxone assay is experiencing matrix effects?

A: The most common method is the post-extraction addition technique.[3][8][9] This involves comparing the peak response of an analyte spiked into an extracted blank plasma matrix with the response of the analyte in a neat (matrix-free) solution at the same concentration. A significant difference in response indicates the presence of matrix effects.[3] Post-column infusion is another technique used to visualize regions of ion suppression or enhancement during a chromatographic run.[8][9][10]

Q4: What is the most effective sample preparation technique to minimize matrix effects for Ceftriaxone?

A: The choice depends on the required sensitivity and throughput.

  • Protein Precipitation (PPT): This is a fast and simple method. Acetonitrile is often preferred over methanol as a precipitation solvent because, while it may yield slightly lower recovery, it tends to extract fewer interfering components, resulting in reduced matrix effects.[3][6]

  • PPT combined with Phospholipid Removal: For cleaner samples, PPT can be followed by passing the supernatant through a phospholipid removal plate (e.g., Phree™ or Ostro™).[3][6] This combination effectively removes both proteins and phospholipids.[3][6]

  • Solid-Phase Extraction (SPE): SPE is generally more effective at removing interferences than PPT, leading to lower matrix effects, but the protocol is more complex and time-consuming.[1]

Q5: Which internal standard (IS) is best for Ceftriaxone analysis?

A: An ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., Ceftriaxone-13CD3). A SIL-IS co-elutes with the analyte and is affected by matrix effects in the same way, thus providing the most accurate compensation.[3] If a SIL-IS is unavailable, a structural analog like Cefotaxime can be used.[5][7] However, it's important to verify that the analog IS does not suffer from its own matrix effects and can adequately compensate for those affecting Ceftriaxone.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of Ceftriaxone.

Problem: Poor reproducibility, accuracy, or precision in my results.

  • Possible Cause: Inconsistent matrix effects between different samples or plasma lots.

  • Solution:

    • Evaluate Matrix Effect: Quantify the matrix effect across at least six different lots of blank plasma to assess variability.[5][6][7]

    • Improve Sample Cleanup: Switch from a simple protein precipitation method to a more rigorous technique like solid-phase extraction (SPE) or a combination of PPT with phospholipid removal plates.[1]

    • Use a Stable Isotope-Labeled IS: A SIL-IS is the most effective way to compensate for sample-to-sample variations in matrix effects.[3]

Problem: I am observing significant ion suppression or enhancement.

  • Possible Cause: Co-elution of Ceftriaxone with highly abundant matrix components like phospholipids.

  • Solution:

    • Optimize Chromatography: Adjust the mobile phase gradient or change the analytical column to achieve chromatographic separation between the Ceftriaxone peak and the interference zone.[1][10]

    • Enhance Sample Preparation: Implement a sample preparation strategy specifically designed to remove the interfering components. Phospholipid removal plates are highly effective for this purpose.[3][6]

    • Check Flow Rate: In ESI, lower flow rates can sometimes reduce the severity of ion suppression.

Problem: My recovery is inconsistent or low.

  • Possible Cause 1: The chosen protein precipitation solvent is not optimal.

  • Solution: Compare the recovery using different solvents like acetonitrile and methanol. While methanol might give higher recovery, it may also extract more interferences.[3][6]

  • Possible Cause 2: The analyte is being lost during a solid-phase or phospholipid removal step.

  • Solution: Evaluate each step of the extraction procedure. Some phospholipid removal plates, like HybridSPE®, have been reported to retain Ceftriaxone, leading to very low recovery.[3][6] Ensure the chosen sorbent and elution solvent are appropriate for Ceftriaxone.

  • Possible Cause 3: Degradation of Ceftriaxone.

  • Solution: Ceftriaxone is unstable in acidic conditions.[3][6] Avoid using strong acids in sample preparation or dilution steps. Ensure sample storage conditions (e.g., temperature, pH) maintain analyte stability.[3][6][11]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a rapid method for sample cleanup.

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.[12]

  • Vortex the mixture for 1-3 minutes to ensure complete protein precipitation.[8]

  • Centrifuge the tubes at high speed (e.g., 4000 x g) for 10 minutes at 4°C.[8]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be directly injected or evaporated and reconstituted in the mobile phase before injection into the LC-MS/MS system.

Protocol 2: PPT with Phospholipid Removal

This protocol adds a step to the PPT method for enhanced cleanup.

  • Follow steps 1 and 2 from the PPT protocol above.

  • Vortex the mixture for 1 minute.

  • Load the entire mixture onto a phospholipid removal plate (e.g., Phree™).

  • Apply vacuum to pull the sample through the sorbent. The eluent is collected in a 96-well collection plate.

  • The collected eluent is ready for injection into the LC-MS/MS system.

Protocol 3: Quantitative Evaluation of Matrix Effects

This protocol follows the simplified approach described by Matuszewski et al.[3]

  • Prepare Set A: Spike Ceftriaxone and the IS into the neat mobile phase or reconstitution solvent at low and high concentration levels.

  • Prepare Set B: Extract at least six different lots of blank plasma using your validated sample preparation method. After the final extraction step, spike the extracts with Ceftriaxone and the IS to the same low and high concentrations as in Set A.

  • Analyze both sets of samples via LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • The coefficient of variation (CV%) of the IS-normalized MF calculated from the six plasma lots should be within ±15%.[5][7]

Data & Method Parameters

Table 1: Comparison of Protein Precipitation Solvents for Ceftriaxone Analysis

SolventRelative RecoveryObserved Matrix EffectsReference
Methanol HigherMore likely to extract interfering components, leading to greater matrix effects.[3][6]
Acetonitrile Lower than MethanolExtracts fewer interfering components, resulting in reduced matrix effects.[3][6]

Table 2: Example LC-MS/MS Parameters for Ceftriaxone Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Ceftriaxone 555.0 / 555.1396.1 / 396.0Positive ESI[5][7][8]
Cefotaxime (IS) 456.0324.0Positive ESI[5][7]
Cefuroxime (IS) 528.1364.0Positive ESI[8]

Table 3: Matrix Effect Evaluation in Different Plasma Anticoagulants

AnticoagulantMatrix Effect Observation (Low Conc. Level)RecommendationReference
Sodium Heparin Within ±15% acceptance limit across 6 lots.Suitable for use.[5][7]
Citrate Phosphate Dextrose (CPD) Clear matrix enhancement of 24% was observed.Avoid or use with caution; IS did not compensate for the effect.[5]
EDTA / Li-Heparin Differences in recovery observed.The same anticoagulant must be used for all study samples and standards.[6][7]

Visual Guides & Workflows

G cluster_start Start cluster_eval Evaluation cluster_actions Corrective Actions cluster_end Goal start Inaccurate or Imprecise Ceftriaxone Results eval Quantify Matrix Effect (Post-Extraction Addition) start->eval action1 Optimize Sample Preparation (e.g., PPT -> SPE or add Phospholipid Removal) eval->action1 Matrix Effect > 15%? end_node Reliable & Accurate Bioanalytical Method eval->end_node Matrix Effect < 15%? (Proceed with Validation) action2 Optimize Chromatography (Separate Analyte from Interference Zone) action1->action2 action3 Implement Stable Isotope-Labeled IS action2->action3 action3->end_node

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

G cluster_ppt Method 1: Protein Precipitation (PPT) cluster_phospholipid Method 2: PPT + Phospholipid Removal cluster_spe Method 3: Solid-Phase Extraction (SPE) plasma Plasma Sample ppt_step1 Add Acetonitrile + IS plasma->ppt_step1 pl_step1 Add Acetonitrile + IS plasma->pl_step1 spe_step1 Condition Cartridge plasma->spe_step1 ppt_step2 Vortex & Centrifuge ppt_step1->ppt_step2 ppt_step3 Collect Supernatant ppt_step2->ppt_step3 lcms LC-MS/MS Analysis ppt_step3->lcms pl_step2 Vortex pl_step1->pl_step2 pl_step3 Pass through Phospholipid Removal Plate pl_step2->pl_step3 pl_step4 Collect Eluent pl_step3->pl_step4 pl_step4->lcms spe_step2 Load Sample spe_step1->spe_step2 spe_step3 Wash spe_step2->spe_step3 spe_step4 Elute spe_step3->spe_step4 spe_step4->lcms G cluster_causes Primary Causes in Plasma cluster_solutions Mitigation Strategies ME Matrix Effect (Ion Suppression / Enhancement) sol1 Improve Sample Cleanup (SPE, Phospholipid Removal) ME->sol1 sol2 Optimize Chromatography (Achieve Separation) ME->sol2 sol3 Use Stable Isotope Labeled Internal Standard ME->sol3 cause1 Phospholipids cause1->ME cause2 Salts & Endogenous Metabolites cause2->ME cause3 Anticoagulants cause3->ME

References

Strategies to improve the photostability of Ceftriaxone sodium solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the photostability of Ceftriaxone sodium solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the handling and experimentation of Ceftriaxone sodium solutions.

Q1: My Ceftriaxone sodium solution has turned yellow/amber. What does this color change indicate and is the solution still viable?

A1: The development of a yellow to amber color in Ceftriaxone sodium solutions is a visual indicator of degradation.[1][2][3] This color change is dependent on the duration of storage, the concentration of the solution, and the diluent used.[1][3] The appearance of this color suggests the formation of degradation products and a potential loss of potency. For quantitative analysis and to ensure the integrity of your experiments, it is crucial to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the exact concentration of the active pharmaceutical ingredient (API). It is generally recommended to use freshly prepared solutions or solutions that have been stored under validated stable conditions.

Q2: I've observed precipitation in my Ceftriaxone sodium solution. What could be the cause and how can I prevent it?

A2: Precipitation in Ceftriaxone sodium solutions can be caused by several factors:

  • Incompatible Diluents: Ceftriaxone sodium is incompatible with calcium-containing solutions like Ringer's lactate, which can lead to the formation of a precipitate.[4]

  • pH Shifts: Changes in the pH of the solution can affect the solubility and stability of Ceftriaxone sodium, potentially leading to precipitation.

  • Temperature Effects: Storing solutions at inappropriate temperatures can enhance degradation, and some degradation products may have lower solubility. Refrigeration can also cause precipitation in certain admixtures, such as with metronidazole.

  • High Concentrations: At higher concentrations, the solubility limit of Ceftriaxone sodium or its degradation products might be exceeded, especially with changes in temperature or pH.

To prevent precipitation, ensure you are using compatible diluents (e.g., 0.9% Sodium Chloride, 5% Dextrose in Water), maintain the appropriate pH, and store the solution at recommended temperatures.[4][5] Always visually inspect solutions for particulate matter before use.

Q3: What are the primary factors that accelerate the degradation of Ceftriaxone sodium solutions?

A3: The primary factors that accelerate the degradation of Ceftriaxone sodium are:

  • Exposure to Light: Particularly UV radiation, which induces photodegradation.[6]

  • Temperature: Higher temperatures increase the rate of chemical degradation.[5][7]

  • pH: Ceftriaxone is susceptible to degradation in acidic and, to a greater extent, alkaline conditions.[6][8] The beta-lactam ring is unstable in alkaline pH, leading to hydrolysis.[9]

  • Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to significant degradation.[6]

  • Presence of Certain Metal Ions: Although not extensively detailed in the provided results, metal ions can catalyze degradation reactions.

Q4: How can I protect my Ceftriaxone sodium solutions from light-induced degradation?

A4: To protect your solutions from photodegradation, the following measures are recommended:

  • Use Amber or Light-Obscuring Containers: Store solutions in vials or syringes that are inherently light-protective.[10][11]

  • Work in a Controlled Lighting Environment: When handling the solutions, minimize exposure to direct sunlight and strong artificial lighting.

  • Wrap Containers: If light-protective containers are not available, wrap the vials or infusion bags with aluminum foil or other light-blocking materials.

  • In-line Filters with Light Protection: For infusions, consider using light-protective tubing and in-line filters.

Q5: Are there any chemical stabilizers I can add to my Ceftriaxone sodium solution to improve its photostability?

A5: While the addition of stabilizers should be carefully considered based on the specific application, antioxidants have been investigated for their protective effects. The photodegradation of Ceftriaxone can involve reactive oxygen species (ROS), so antioxidants may help to mitigate this.[12] Studies have explored the use of N-acetyl cysteine (NAC), vitamin C (ascorbic acid), and vitamin E in conjunction with Ceftriaxone, which have shown protective effects against oxidative stress.[13][14] The compatibility of these antioxidants with your specific formulation and experimental goals must be evaluated.

Quantitative Data on Ceftriaxone Sodium Degradation

The following tables summarize the degradation of Ceftriaxone sodium under various stress conditions.

Table 1: Forced Degradation of Ceftriaxone Sodium

Stress ConditionDurationDegradation (%)Reference
Acid Hydrolysis (0.1 N HCl)1 hour11.0[6]
Oxidative Degradation (5% H₂O₂)1 hour7.95[6]
Photolytic Degradation (UV at 254 nm)24 hoursSlight[6]
Thermal Degradation (100°C, solid state)24 hoursSlight[6]
Alkaline Hydrolysis (0.1 N NaOH)1 hourNo change[6]
Alkaline Hydrolysis (0.1M NaOH)2 minSignificant[15]
Oxidative Degradation (5% H₂O₂)30 minSignificant[15]
Acid Hydrolysis (0.1M HCl)30 minSignificant[15]
Photolytic Degradation (UV light)24 hoursSignificant[15]

Table 2: Stability of Reconstituted Ceftriaxone Sodium Solutions in Different Diluents

DiluentConcentration (mg/mL)Storage Temperature (°C)Stability DurationReference
Sterile Water100253 days[5]
Sterile Water100410 days[5]
Dextrose 5%100253 days[5]
Dextrose 5%100410 days[5]
Dextrose 5%2502524 hours[5]
Dextrose 5%25043 days[5]
Lidocaine 1%100258 hours[5]
Lidocaine 1%10049 days[5]
Lidocaine 1%25043 days[5]
Lidocaine 2%100258 hours[5]
Lidocaine 2%10048 days[5]
0.9% NaCl10 and 5025 (Room Temp)Concentration-dependent[16]
0.9% NaCl10 and 505Concentration and solvent-dependent[16]
0.9% NaCl10 and 50-226 months[16]
Dextrose 5%10 and 5025 (Room Temp)Concentration-dependent[16]
Dextrose 5%10 and 505Concentration and solvent-dependent[16]
Dextrose 5%10 and 50-226 months[16]

Experimental Protocols

This section provides a detailed methodology for a stability-indicating HPLC method for the analysis of Ceftriaxone sodium.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Ceftriaxone sodium and its degradation products.

Materials and Reagents:

  • Ceftriaxone sodium reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Disodium hydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Hydrochloric acid

  • Sodium hydroxide

  • Hydrogen peroxide

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Xterra C18 (4.6 x 150mm, 5 µm) or equivalent.[17]

  • Mobile Phase: A mixture of Disodium hydrogen phosphate buffer and Acetonitrile in a ratio of 65:35. The pH is adjusted to 4.3 with orthophosphoric acid.[17]

  • Flow Rate: 1.0 mL/min.[17]

  • Detection Wavelength: 242 nm.[17]

  • Injection Volume: 20 µL.[17]

  • Column Temperature: Ambient.

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of Ceftriaxone sodium reference standard in 10 mL of the mobile phase.

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 10 to 100 µg/mL with the mobile phase to construct a calibration curve.

Forced Degradation Study Protocol:

  • Acid Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 30 minutes. Cool and neutralize with 0.1 N NaOH. Dilute to a suitable concentration with the mobile phase.

  • Alkali Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 10 minutes. Neutralize with 0.1 N HCl. Dilute to a suitable concentration with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 15 minutes. Dilute to a suitable concentration with the mobile phase.

  • Thermal Degradation: Place the solid drug in a hot air oven at 105°C for 6 hours. After cooling, weigh a portion of the powder, dissolve it in the mobile phase, and dilute to a suitable concentration.

  • Photolytic Degradation: Expose the stock solution to direct sunlight for 48 hours or to a UV lamp in a photostability chamber. Dilute to a suitable concentration with the mobile phase.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the blank (mobile phase), followed by the standard solutions and the stressed samples.

  • Record the chromatograms and determine the retention times and peak areas.

  • Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed samples with that of the unstressed standard solution.

Visualizations

The following diagrams illustrate key workflows and relationships in Ceftriaxone sodium photostability studies.

Photostability_Testing_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis prep_solution Prepare Ceftriaxone Sodium Solution divide_samples Divide into Test & Control Groups prep_solution->divide_samples photostability_chamber Expose Test Group to Controlled Light Source (ICH Q1B Guidelines) divide_samples->photostability_chamber dark_control Store Control Group in Darkness divide_samples->dark_control sampling Withdraw Samples at Time Intervals photostability_chamber->sampling dark_control->sampling hplc_analysis Analyze via Stability- Indicating HPLC Method sampling->hplc_analysis data_evaluation Evaluate Data: Assay, Impurities, Mass Balance hplc_analysis->data_evaluation report Report Findings data_evaluation->report

Caption: Workflow for conducting a photostability study of Ceftriaxone sodium.

Degradation_Mitigation cluster_factors Degradation Factors cluster_strategies Mitigation Strategies light Light (UV/Vis) ceftriaxone Ceftriaxone Sodium Solution Stability light->ceftriaxone induces photodegradation temp Temperature temp->ceftriaxone accelerates degradation ph pH (Acidic/Alkaline) ph->ceftriaxone causes hydrolysis oxygen Oxygen/Oxidants oxygen->ceftriaxone promotes oxidation packaging Light-Protective Packaging ceftriaxone->packaging protects from storage Controlled Storage (Refrigeration) ceftriaxone->storage stabilizes via buffer pH Control (Buffering) ceftriaxone->buffer stabilizes via antioxidants Addition of Antioxidants ceftriaxone->antioxidants protects from

Caption: Factors influencing Ceftriaxone sodium degradation and corresponding mitigation strategies.

References

Resolving co-elution of impurities in Ceftriaxone sodium chromatographic analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Ceftriaxone sodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a specific focus on the co-elution of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in Ceftriaxone sodium?

A1: Ceftriaxone sodium can contain several process-related impurities and degradation products. One of the most common is the Ceftriaxone E-isomer.[1][2][3] Other potential impurities include polymerized forms, which can pose safety risks, and various degradation products resulting from hydrolysis, oxidation, or photolysis.[4][5][6] A major impurity identified in some preparations is tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione.[7]

Q2: What is the recommended starting HPLC method for Ceftriaxone sodium impurity analysis?

A2: A common starting point for the analysis of Ceftriaxone sodium and its impurities is reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[4][5][8] Detection is typically carried out using a UV detector at a wavelength of 254 nm or 270 nm.[2][4][5] The mobile phase often consists of a phosphate buffer and an organic modifier like acetonitrile or methanol.[4][8][9] Ion-pairing agents are also frequently used to improve the retention and separation of polar impurities.[4][10]

Q3: Why is the resolution between Ceftriaxone and its E-isomer critical?

A3: The E-isomer of Ceftriaxone is a known impurity that needs to be monitored and controlled in pharmaceutical formulations. Pharmacopoeias like the USP and EP have specific requirements for the resolution between the main Ceftriaxone peak and the E-isomer peak to ensure accurate quantification of this impurity.[1][2][3] A minimum resolution of 3.0 is often required.[3][11]

Q4: What are polymerized impurities and why are they a concern?

A4: Polymerized impurities are high molecular weight species that can form during the manufacturing process or upon storage of Ceftriaxone sodium. These impurities are a significant safety concern as they have been linked to hypersensitivity and anaphylactic reactions.[4][5] Their detection can be challenging due to their low abundance, variability, and potential for interference from other molecules.[5][6] The Chinese Pharmacopoeia specifically mandates the use of gel filtration chromatography for the assessment of these polymeric impurities.[5]

Troubleshooting Guide: Resolving Co-elution of Impurities

This guide provides a systematic approach to troubleshooting and resolving co-elution issues encountered during the chromatographic analysis of Ceftriaxone sodium.

Problem 1: Co-elution of a known impurity with the main Ceftriaxone sodium peak.

This is a critical issue that can lead to inaccurate assay results and failure to meet regulatory requirements.

Initial Assessment Workflow:

A Co-elution of impurity with main peak observed B Confirm identity of co-eluting impurity (e.g., via mass spectrometry or comparison with reference standards) A->B C Is the co-eluting impurity the E-isomer? B->C D Adjust mobile phase pH C->D Yes E Optimize ion-pairing reagent concentration C->E No H Resolution achieved? D->H F Modify organic modifier percentage E->F G Evaluate alternative stationary phases F->G G->H I Method re-validation H->I Yes J No H->J No J->D Iterate with another parameter K Yes

Caption: Troubleshooting workflow for co-elution with the main peak.

Solutions:

  • Adjust Mobile Phase pH: The retention of ionizable compounds like Ceftriaxone and its impurities is highly dependent on the mobile phase pH. A slight adjustment in pH can significantly alter the selectivity and resolve co-eluting peaks. Screening experiments have shown that mobile phase pH is a critical parameter in the separation of Ceftriaxone impurities.[12]

    • Protocol: Prepare a series of mobile phases with pH values ranging from 6.0 to 7.5 in 0.2 unit increments. Equilibrate the column with each mobile phase and inject the sample. Monitor the resolution between the Ceftriaxone peak and the co-eluting impurity.

  • Optimize Ion-Pairing Reagent Concentration: For polar impurities that are poorly retained, ion-pairing chromatography can be effective. The concentration of the ion-pairing reagent, such as tetrabutylammonium hydroxide (TBAH) or hexadecyltrimethylammonium bromide, can be adjusted to improve resolution.[10][13]

    • Protocol: If an ion-pairing reagent is already in use, vary its concentration by ±20%. If not, introduce an ion-pairing reagent at a low concentration (e.g., 5 mM) and gradually increase it while monitoring the resolution.

  • Modify Organic Modifier Percentage: Altering the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase can change the elution strength and selectivity. A gradient elution may be necessary to resolve impurities that elute close to the main peak.[8]

    • Protocol: If using an isocratic method, try small adjustments (e.g., ±2-5%) to the organic modifier content. If co-elution persists, develop a shallow gradient around the elution time of the main peak.

Problem 2: Co-elution of two or more impurities.

This can lead to underestimation of individual impurity levels and may mask the presence of a critical impurity.

Method Development Strategy:

A Co-elution of two or more impurities identified B Characterize impurities (polarity, pKa if known) A->B C Systematic screening of critical parameters (pH, organic modifier, ion-pair reagent) B->C D Design of Experiments (DoE) approach for optimization C->D E Response surface methodology to find optimal conditions D->E F Verify resolution and robustness of the new method E->F G Method validation F->G

Caption: Systematic approach to resolving co-eluting impurities.

Solutions:

  • Employ Analytical Quality by Design (AQbD): A systematic approach like AQbD can be highly effective in resolving complex co-elution issues. This involves identifying critical method parameters and using statistical tools like Design of Experiments (DoE) to find the optimal chromatographic conditions.[12]

    • Key Parameters to Investigate:

      • Mobile phase pH

      • Concentration of ion-pairing reagent (e.g., octylamine)

      • Organic phase ratio (e.g., acetonitrile or methanol content)

      • Column temperature

      • Flow rate

  • Change the Organic Modifier: If using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of the separation due to different solvent properties. Acetonitrile is generally a stronger solvent in reversed-phase chromatography and can provide different elution patterns.

  • Evaluate a Different Stationary Phase: If modifications to the mobile phase do not provide the desired resolution, changing the stationary phase may be necessary. Consider a column with a different chemistry (e.g., C8, phenyl, or a polar-embedded phase) to achieve a different separation mechanism.

Data Presentation: Impact of Chromatographic Parameters on Resolution

The following table summarizes the typical effects of adjusting key chromatographic parameters on the resolution of Ceftriaxone and its impurities, based on published methods.

Parameter AdjustedTypical Effect on SeparationExample ApplicationReference
Mobile Phase pH Increased pH can decrease the retention of acidic impurities, potentially resolving them from less acidic or neutral compounds.Optimizing the separation of various degradation products.[8][12]
Ion-Pair Reagent Concentration Increasing the concentration can enhance the retention of polar, ionic impurities, improving their separation from the main peak and other impurities.Resolving early-eluting polar impurities from the solvent front and each other.[4][10]
Organic Modifier Type Switching from methanol to acetonitrile can change the elution order and improve the resolution of closely related impurities due to different selectivity.Fine-tuning the separation of isomeric impurities.[4][8]
Gradient Elution A shallow gradient can improve the separation of a cluster of impurities, while a steeper gradient can reduce the analysis time for late-eluting compounds.Separating a complex mixture of degradation products formed during forced degradation studies.[8]
Column Temperature Increasing the temperature generally decreases retention times and can improve peak shape, but may also affect selectivity.Optimizing the overall chromatographic performance and reducing backpressure.[14]

Experimental Protocols

Protocol 1: USP Method for Separation of Ceftriaxone and its E-Isomer

This method is designed to ensure the resolution between Ceftriaxone and its E-isomer.

  • Chromatographic System:

    • Column: C18, 4.6-mm x 25-cm; 5-µm packing

    • Detector: UV, 270 nm

    • Flow Rate: 1.5 mL/min

    • Injection Volume: 20 µL

  • Mobile Phase: Dissolve 2.0 g each of tetradecylammonium bromide and tetraheptylammonium bromide in a mixture of 440 mL of water, 55 mL of a pH 7.0 phosphate buffer, 5.0 mL of a pH 5.0 citric acid solution, and 500 mL of acetonitrile.

  • System Suitability:

    • Resolution: Not less than 3.0 between the ceftriaxone and ceftriaxone E-isomer peaks.

    • Relative Retention Times: Ceftriaxone (1.0), Ceftriaxone E-isomer (1.4).

(Adapted from USP-NF)[11]

Protocol 2: UHPLC Method for Impurity Profiling using AQbD

This method was developed using an Analytical Quality by Design approach to achieve a comprehensive separation of impurities in a shorter run time.

  • Chromatographic System:

    • Column: UPLC C18 column

    • Detector: UV

    • Critical Method Parameters Identified:

      • Octylamine concentration in the mobile phase

      • Mobile phase pH

      • Organic phase (acetonitrile) ratio

  • Optimized Conditions: The specific optimized conditions are determined through DoE and Monte-Carlo simulations to map out the design space for robust separation. This approach resulted in complete separation of the impurity profile in approximately 10 minutes.

(Based on the principles described in Xiao et al.)[12]

References

Technical Support Center: Ceftriaxone-Calcium Compatibility in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the precipitation of ceftriaxone with calcium ions in vitro. The following information is intended for research purposes and does not replace clinical guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for the precipitation of ceftriaxone with calcium ions?

A1: Ceftriaxone is typically used as a highly soluble sodium salt. However, in the presence of calcium ions (Ca²⁺), it can form a poorly soluble calcium salt (ceftriaxone-calcium).[1][2][3] When the concentration of ceftriaxone and calcium ions exceeds the solubility product of ceftriaxone-calcium in a given solution, precipitation occurs.[2] This interaction is a known incompatibility that can significantly impact in vitro experiments.[3]

Q2: What are the critical factors influencing the formation of ceftriaxone-calcium precipitate in vitro?

A2: Several factors can influence the formation and extent of ceftriaxone-calcium precipitation. These include:

  • Concentration of Reactants: Higher concentrations of both ceftriaxone and calcium ions increase the likelihood of precipitation.[3][4]

  • Temperature: Increased temperature can increase the weight of the precipitate formed.[3][4]

  • pH of the Solution: The pH can affect the ionization state of ceftriaxone and its propensity to form a salt with calcium.[3]

  • Type of Calcium Salt: The source of the calcium ion can influence precipitation. For instance, solutions prepared with calcium chloride may show more significant microparticle formation than those with calcium gluconate.[5]

  • Mechanical Agitation: Shaking or agitation of the solution can significantly increase the number of microparticles formed.[3][4]

  • Solution Matrix: The presence of other components in the solution, such as proteins in plasma, can affect the apparent solubility product. The kinetic solubility of ceftriaxone-calcium is higher in plasma than in simple crystalloid solutions.[2]

Q3: How can I minimize the precipitation of ceftriaxone and calcium in my in vitro experiments?

A3: To minimize precipitation, consider the following strategies:

  • Concentration Management: Use the lowest effective concentrations of ceftriaxone and calcium required for your experiment.

  • Sequential Addition: If possible, add ceftriaxone and calcium-containing solutions to your experimental system sequentially, with thorough mixing in between to allow for dilution.

  • pH Control: Maintain a pH that favors the solubility of the ceftriaxone-calcium salt. This may require preliminary experiments to determine the optimal pH for your specific system.

  • Temperature Control: Conduct experiments at a consistent and, if possible, lower temperature to reduce the rate of precipitation.[3][4]

  • Minimize Agitation: Avoid vigorous shaking or stirring of solutions containing both ceftriaxone and calcium.

  • Choice of Calcium Salt: If your experimental design allows, consider using calcium gluconate instead of calcium chloride, as it may result in less microparticle formation.[5]

Troubleshooting Guide

Issue: I am observing unexpected precipitation in my ceftriaxone-calcium solution.

Use the following decision tree to troubleshoot the potential causes:

G start Precipitation Observed q1 Are Ceftriaxone and Calcium concentrations high? start->q1 a1_yes Reduce concentrations if possible. q1->a1_yes Yes q2 Was the solution agitated vigorously? q1->q2 No a1_yes->q2 a2_yes Handle solution gently. q2->a2_yes Yes q3 What is the solution's temperature? q2->q3 No a2_yes->q3 a3_high Consider lowering the experimental temperature. q3->a3_high High q4 Which calcium salt was used? q3->q4 Controlled a3_high->q4 a4_chloride If possible, test with calcium gluconate. q4->a4_chloride Chloride end_node Re-evaluate experiment with adjusted parameters. q4->end_node Other a4_chloride->end_node

Caption: Troubleshooting decision tree for unexpected precipitation.

Data Presentation

Table 1: Influence of Reactant Concentration on Ceftriaxone-Calcium Precipitation

Ceftriaxone ConcentrationCalcium Ion ConcentrationObservation
≥ 0.8 mg/mL1.25 mmol/LIncreased number of insoluble microparticles (<10 µm) detected.[5]
7 mg/mL1.25 mmol/LVisually observable white precipitate.[5]
1000 µg/mL (1 mg/mL)1.25 mmol/LSignificantly increased number of microparticles.[3][4]
10 mg/mL≥ 2 mmol/LNumber of insoluble microparticles exceeds permissible range within 1 hour.[3][4]

Table 2: Apparent Kinetic Solubility Product of Ceftriaxone-Calcium at 37°C

MediumApparent Kinetic Solubility Product (mol/L)²Reference
Crystalloid Solution0.162 x 10⁻⁵[2]
Human Plasma> 0.42 x 10⁻⁴[1][2]

Experimental Protocols

Protocol: In Vitro Compatibility Testing of Ceftriaxone and Calcium Solutions

This protocol outlines a general method for assessing the physical compatibility of ceftriaxone and calcium-containing solutions in a laboratory setting.

Materials:

  • Ceftriaxone sodium (reconstituted solution)

  • Calcium-containing solution (e.g., calcium chloride, calcium gluconate)

  • Buffer solution (to control pH)

  • Sterile test tubes or microplates

  • Incubator or water bath

  • Light obscuration particle counter or stereomicroscope

  • Vortex mixer (optional, for initial mixing)

Workflow:

G prep Prepare stock solutions of Ceftriaxone and Calcium mix Mix solutions in desired ratios and matrix (e.g., buffer) prep->mix incubate Incubate at controlled temperature (e.g., 25°C, 37°C) mix->incubate observe Observe at time points (e.g., 0, 1, 2, 4, 24 hours) incubate->observe analysis Analyze for precipitation observe->analysis visual Visual Inspection (haze, precipitate) analysis->visual micro Microscopic Analysis or Particle Counting analysis->micro

Caption: Experimental workflow for compatibility testing.

Procedure:

  • Preparation: Prepare stock solutions of ceftriaxone and the calcium salt in the desired buffer or medium. Ensure the pH is adjusted and recorded.

  • Mixing: In a series of test tubes, combine the ceftriaxone and calcium solutions to achieve the final desired concentrations. Include a control tube with only the ceftriaxone solution and one with only the calcium solution.

  • Incubation: Incubate the tubes at the desired experimental temperature (e.g., 25°C, 37°C).[3][4]

  • Observation: At predetermined time points (e.g., immediately after mixing, 1 hour, 4 hours, 24 hours), visually inspect the solutions against a dark background for any signs of haze, turbidity, or precipitate formation.

  • Quantitative Analysis (Optional): For a more detailed analysis, use a light obscuration particle counter to determine the number and size of any insoluble microparticles formed in the solutions.[3][4]

  • Data Recording: Record all observations, including the concentrations used, temperature, pH, and time points.

Influencing Factors Overview

The interplay of various factors determines the likelihood and extent of ceftriaxone-calcium precipitation. The following diagram illustrates these relationships.

G A Precipitation Risk B Concentration (Ceftriaxone & Calcium) B->A C Temperature C->A D pH D->A E Agitation E->A F Solution Matrix F->A modulates

Caption: Factors influencing ceftriaxone-calcium precipitation risk.

References

Technical Support Center: In Vitro Bioassays for Ceftriaxone Sodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with in vitro bioassays for Ceftriaxone sodium.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro bioassays of Ceftriaxone sodium, providing potential causes and solutions in a question-and-answer format.

Question: Why are there inconsistent or variable zone of inhibition diameters in our agar diffusion assay?

Answer: Variability in the diameter of the zone of inhibition is a common issue that can be attributed to several factors. A systematic approach to troubleshooting can help identify the root cause.

Troubleshooting Workflow for Inconsistent Zone of Inhibition

G cluster_inoculum Inoculum Checks cluster_agar Agar Plate Checks cluster_antibiotic Antibiotic Checks cluster_incubation Incubation Checks start Start: Inconsistent Zone Diameters check_inoculum 1. Review Inoculum Preparation start->check_inoculum check_agar 2. Examine Agar Plate Preparation check_inoculum->check_agar Inoculum OK inoculum_density Inconsistent density (McFarland standard)? check_inoculum->inoculum_density check_antibiotic 3. Verify Antibiotic Preparation & Application check_agar->check_antibiotic Agar OK agar_depth Variable agar depth? check_agar->agar_depth check_incubation 4. Assess Incubation Conditions check_antibiotic->check_incubation Antibiotic OK antibiotic_conc Incorrect concentration or degradation? check_antibiotic->antibiotic_conc resolve Issue Resolved check_incubation->resolve Incubation OK temp_fluctuation Temperature fluctuations in incubator? check_incubation->temp_fluctuation inoculum_age Culture age variation? inoculum_distribution Uneven lawn streaking? agar_surface Uneven surface or excess moisture? agar_ph Incorrect pH of media? disk_placement Inconsistent disk placement/pressure? pipetting_error Pipetting variability (for cylinder/well method)? incubation_time Inconsistent incubation time? stacking Uneven heating due to plate stacking?

Caption: Troubleshooting workflow for inconsistent inhibition zones.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inoculum Preparation
Inconsistent Inoculum DensityEnsure the bacterial suspension is standardized to the correct McFarland turbidity standard (e.g., 0.5) using a photometer for accuracy.[1]
Variation in Culture AgeUse fresh, overnight cultures (18-24 hours) for inoculum preparation to ensure bacteria are in the logarithmic growth phase.
Uneven Inoculum DistributionStreak the plate evenly in three directions to ensure a confluent lawn of bacteria.
Agar Plate Preparation
Variable Agar DepthPour a consistent volume of agar into each petri dish to maintain a uniform depth (e.g., 4 mm). Variations in depth can affect the diffusion of the antibiotic.[2]
Uneven Agar SurfaceEnsure plates are on a level surface during pouring and solidification.
Excess Moisture on Agar SurfaceDry the agar plates before inoculation to prevent the antibiotic from spreading unevenly.
Incorrect pH of the MediumVerify that the pH of the Mueller-Hinton Agar is within the recommended range (typically 7.2-7.4), as pH can affect antibiotic activity.
Antibiotic Preparation and Application
Incorrect Antibiotic ConcentrationDouble-check calculations for stock and working solutions of Ceftriaxone sodium. Ensure proper storage to prevent degradation.
Inconsistent Disk PlacementApply antibiotic disks with firm, gentle pressure to ensure complete contact with the agar. Avoid moving disks once placed.
Pipetting Variability (Cylinder/Well Method)Use calibrated pipettes and consistent technique when adding the antibiotic solution to cylinders or wells.[3]
Incubation
Temperature FluctuationsEnsure the incubator maintains a stable temperature (e.g., 35°C ± 2°C). Avoid opening the incubator door frequently.
Inconsistent Incubation TimeStandardize the incubation period (typically 16-20 hours for most bacteria).
Improper Stacking of PlatesStack plates no more than five high to ensure even heat distribution.

Question: We are not observing any zone of inhibition around the Ceftriaxone sodium disk. What could be the reason?

Answer: The complete absence of a zone of inhibition can be alarming and points to a few critical issues.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Bacterial Resistance The test organism may be resistant to Ceftriaxone. This could be due to the production of beta-lactamases or altered penicillin-binding proteins (PBPs).[4][5] Confirm the identity of the bacterial strain and consider testing a known susceptible control strain.
Inactive Antibiotic The Ceftriaxone sodium may have degraded due to improper storage (e.g., exposure to light or high temperatures) or being past its expiration date. Prepare a fresh solution from a reliable source.
Incorrect Disk Potency The antibiotic disks may be of the wrong potency or may have lost potency. Use commercially prepared disks and store them as recommended by the manufacturer.
Extremely High Inoculum Density An overly dense inoculum can overwhelm the antibiotic, leading to no visible zone of inhibition. Ensure the inoculum is standardized to a 0.5 McFarland standard.

Question: Our broth microdilution assay is showing unexpected Minimum Inhibitory Concentration (MIC) values for Ceftriaxone sodium. Why might this be happening?

Answer: Inconsistent or unexpected MIC values in a broth microdilution assay can stem from several factors affecting the interaction between the antibiotic and the bacteria in a liquid medium.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inoculum Concentration The final inoculum concentration in the wells is critical. A higher inoculum can lead to a higher apparent MIC. Standardize the initial bacterial suspension and perform a colony count to verify the final concentration in the wells.
Media Composition Ensure you are using cation-adjusted Mueller-Hinton Broth (CAMHB), as the concentration of divalent cations (Ca²⁺ and Mg²⁺) can influence the activity of some antibiotics against certain bacteria.
Skipped Wells or Contamination Look for growth in unexpected wells, which could indicate a pipetting error or cross-contamination. Ensure aseptic technique is followed throughout the procedure.
Precipitation of Ceftriaxone Ceftriaxone sodium should not be mixed with calcium-containing diluents, as this can cause precipitation.[4]
Operator Variability Reading the MIC endpoint can be subjective. Ensure consistent lighting and that all personnel are trained to read the MIC as the lowest concentration with no visible growth.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Ceftriaxone sodium?

A1: Ceftriaxone sodium is a third-generation cephalosporin, which is a type of beta-lactam antibiotic. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[3][7] It does this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a key component of the bacterial cell wall.[3][4] This disruption of cell wall integrity leads to bacterial cell lysis and death.[3]

Mechanism of Action of Ceftriaxone

G cluster_bacterium Bacterial Cell Ceftriaxone Ceftriaxone PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Ceftriaxone->PBP Binds & Inhibits CellWall Stable Cell Wall PBP->CellWall Catalyzes Cross-linking DefectiveCellWall Defective Cell Wall PBP->DefectiveCellWall Cross-linking Blocked Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to Lysis Cell Lysis DefectiveCellWall->Lysis

Caption: Ceftriaxone inhibits bacterial cell wall synthesis.

Q2: Which bacterial strains are suitable for in vitro bioassays of Ceftriaxone sodium?

A2: The choice of bacterial strain depends on the purpose of the assay. For quality control and potency testing, standard, well-characterized strains are used. Commonly used susceptible strains include:

  • Staphylococcus aureus ATCC 6538P

  • Kocuria rhizophila ATCC 9341

  • Bacillus subtilis ATCC 9371

For susceptibility testing, clinical isolates are used to determine their resistance profile to Ceftriaxone.

Q3: How should Ceftriaxone sodium be prepared and stored for in vitro assays?

A3: Ceftriaxone sodium should be dissolved in a suitable sterile buffer, such as a phosphate buffer at pH 7.0. Stock solutions should be prepared fresh on the day of use. If short-term storage is necessary, solutions should be protected from light and refrigerated. Avoid repeated freeze-thaw cycles.

Q4: What are the key differences between the agar diffusion method and the broth microdilution method for Ceftriaxone sodium testing?

A4: The agar diffusion method (e.g., Kirby-Bauer test) is a qualitative or semi-quantitative method that determines the susceptibility of a bacterium to an antibiotic based on the size of the zone of inhibition. It is simpler to perform but is influenced by factors like antibiotic diffusion rates through the agar.[8] The broth microdilution method is a quantitative method that determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible bacterial growth.[8] It provides more precise data on the antibiotic's potency.

Quantitative Data Summary

The following tables summarize typical performance data for validated Ceftriaxone sodium bioassays. These values can serve as a benchmark for your own experiments.

Table 1: Example of Linearity in an Agar Diffusion Bioassay

Ceftriaxone Concentration (µg/mL)Mean Zone Diameter (mm)Relative Standard Deviation (RSD) %
1618.51.2
3221.51.0
6424.50.9

Data synthesized from representative validation studies.

Table 2: Precision of a Validated Ceftriaxone Sodium Bioassay

Precision TypeParameterTypical Value (RSD %)
Repeatability (Intra-assay)Same day, same analyst1.4%
Intermediate PrecisionDifferent days2.1%
Intermediate PrecisionDifferent analysts2.5%

Data derived from a study on a validated microbiological assay.

Experimental Protocols

Protocol 1: Agar Diffusion Assay (Kirby-Bauer Method)

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure a confluent lawn of growth.

    • Allow the plate to dry for 3-5 minutes.

  • Antibiotic Disk Application:

    • Using sterile forceps, place a Ceftriaxone sodium disk (typically 30 µg) onto the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

    • If testing multiple antibiotics, space the disks far enough apart to prevent overlapping zones of inhibition.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation:

    • Measure the diameter of the zone of complete inhibition in millimeters (mm).

    • Compare the measurement to standardized charts (e.g., from CLSI) to determine if the organism is susceptible, intermediate, or resistant to Ceftriaxone.

Protocol 2: Broth Microdilution Assay

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of Ceftriaxone sodium.

    • Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation:

    • Prepare a bacterial suspension as described for the agar diffusion assay, adjusted to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation:

    • After incubation, examine the plate for bacterial growth (turbidity).

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of Ceftriaxone sodium at which there is no visible growth.[9]

References

Technical Support Center: Enhancing the Dissolution Rate of Poorly Soluble Ceftriaxone Sodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with the dissolution of poorly soluble ceftriaxone sodium salts.

Frequently Asked Questions (FAQs)

Q1: What factors contribute to the poor dissolution rate of Ceftriaxone Sodium?

A1: The dissolution rate of ceftriaxone sodium can be influenced by several factors, including its crystalline structure (polymorphism), particle size, and surface characteristics.[1][2][3] Different polymorphic forms of the drug can exhibit different dissolution properties.[1] Additionally, powder surface characteristics, such as water interaction and crystal shape, have been shown to significantly impact how quickly the drug dissolves.[1][3]

Q2: How does pH influence the stability and dissolution of Ceftriaxone Sodium?

A2: Ceftriaxone sodium's stability is pH-dependent. It generally shows greater stability in acidic conditions and is less stable in basic environments.[4] Studies have shown that degradation can occur more rapidly at lower or higher pH levels, with an ideal stability pH noted around 7.5.[5] While drug release can be very low at an acidic pH of 1.2 (below 20%), it can increase significantly to up to 85% at a pH of 7.4.[1]

Q3: What are the primary methods for enhancing the dissolution rate of Ceftriaxone Sodium?

A3: Common strategies to improve the dissolution rate of poorly soluble drugs like ceftriaxone sodium include:

  • Particle Size Reduction (Micronization): Decreasing the particle size increases the surface area, which can lead to a faster dissolution rate.[6][7][8]

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix at a solid state can enhance dissolution.[9][10][11] This technique can reduce particle size to the molecular level and improve wettability.[10][11]

  • Co-crystallization: Forming co-crystals with a suitable coformer can alter the physicochemical properties of the drug, including its solubility and dissolution rate.[12]

  • Use of Excipients and Surfactants: Incorporating specific excipients, such as polymers or surfactants, can improve the wettability and solubility of the drug.[13][14]

Q4: Can polymorphism affect the dissolution profile of Ceftriaxone Sodium?

A4: Yes, polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly affect the dissolution properties of ceftriaxone sodium.[1] Different polymorphic forms can have distinct dissolution rates in the same solvent.[1] The manufacturing and crystallization process is a key factor in determining the resulting crystal form.[15]

Q5: What is the role of excipients in enhancing dissolution?

A5: Excipients can enhance dissolution through various mechanisms. Surfactants can improve the wetting characteristics of the drug powder.[14] Polymers like Polyvinyl Pyrrolidone (PVP) or Polyethylene Glycols (PEGs) can be used to create solid dispersions, which can increase the drug's surface area and wettability.[10] The choice of excipient is critical, and compatibility studies are necessary to ensure they do not negatively interact with the drug.[16]

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible dissolution results.

Potential Cause Troubleshooting Step
Variability in Raw Material Characterize the incoming ceftriaxone sodium raw material for polymorphism (using XRD or DSC) and particle size distribution. Different batches may have different physical properties affecting dissolution.[1]
Dissolution Medium Preparation Verify the correct preparation of the dissolution medium. Errors in buffer concentration, pH, or the use of incorrect salt hydrates can lead to variability.[17]
Environmental Factors Ensure consistent temperature and humidity during storage and handling, as water absorption can affect the crystal structure and stability of generic ceftriaxone sodium products.[18]
Agglomeration of Powder The powder may aggregate at the bottom of the dissolution vessel, reducing the effective surface area for dissolution.[2] Observe the powder's behavior during the test. Consider adjusting the agitation speed or using a wetting agent (surfactant) if appropriate for the formulation.

Problem 2: Evidence of drug degradation during dissolution testing.

Potential Cause Troubleshooting Step
pH Instability Ceftriaxone sodium is unstable at certain pH values.[4][5] Confirm the pH of the dissolution medium is within a stable range for the duration of the experiment. The ideal pH for stability in aqueous solution is reported to be around 7.5.[5]
Temperature Effects Degradation is greater at higher temperatures.[19] Ensure the dissolution bath temperature is accurately controlled and does not exceed the specified method temperature (typically 37°C).
Oxidative Degradation Impurities in the dissolution medium, sometimes introduced by surfactants, can accelerate drug degradation.[17] Consider using high-purity reagents and de-gassing the medium before use.

Problem 3: Micronization fails to significantly improve the dissolution rate.

Potential Cause Troubleshooting Step
Particle Aggregation Highly micronized powders can be cohesive and prone to clumping, which can negate the benefit of increased surface area.[7][8] Formulating with wetting agents or hydrophilic carriers can help disperse the particles.
Insufficient Particle Size Reduction The extent of dissolution enhancement is directly related to the increase in surface area. Verify the particle size of the micronized material to ensure the desired reduction was achieved.
Poor Wettability Even with a large surface area, if the powder is not properly wetted by the dissolution medium, the dissolution rate will be slow. The use of surfactants or hydrophilic excipients can improve wettability.[14]

Data Summary

Table 1: Effect of Formulation Strategy on Ceftriaxone Sodium Dissolution

Formulation StrategyCarrier/ExcipientKey FindingReference
Microencapsulation Polymeric BlendDrug release was below 20% at pH 1.2, but up to 85% at pH 7.4.[1][1]
Solid Dispersion Polyethylene Glycol 4000 (PEG4000)Disappearance of the crystalline drug state at higher polymer ratios, indicating formation of an amorphous dispersion which typically improves dissolution.[1]
Permeation Enhancers Brij 58-oleic acidSignificantly increased the partition coefficient, suggesting enhanced permeability and potential for improved oral absorption.[20][20]
Recrystallization Continuous recrystallization with a ceramic filterProduced needle-shaped crystals with a significant improvement in dissolution time.[1]

Table 2: Influence of pH and Diluent on Ceftriaxone Sodium Stability

DiluentpHStability at 25°C (100mg/mL)Stability at 4°C (100mg/mL)Reference
Dextrose 5%6.0Stable for 3 daysStable for 10 days[4]
Sterile Water6.5Stable for 3 daysStable for 10 days[4]
NaCl 0.9%7.5Less stableMore stable than at 25°C[4]
Lidocaine 1%8.0Less stableStable for 9 days[4]
Lidocaine 2%8.5Stable for 8 hoursStable for 8 days[4]

Note: Stability is generally defined as retaining at least 90% of the initial concentration.

Experimental Protocols

Protocol 1: Preparation of Solid Dispersions by Solvent Evaporation Method

  • Preparation of Solution: Accurately weigh the required amounts of Ceftriaxone Sodium and a carrier (e.g., PVP K30). Dissolve both components in a suitable solvent, such as methanol or a water/ethanol mixture.

  • Solvent Evaporation: Pour the solution into a petri dish and allow the solvent to evaporate slowly under a fume hood at room temperature or in a vacuum oven at a controlled temperature (e.g., 45°C) until a solid film or powder is formed.

  • Pulverization and Sieving: Scrape the resulting solid mass and pulverize it using a mortar and pestle. Pass the powdered solid dispersion through a sieve of appropriate mesh size to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRD) to confirm the physical state of the drug (amorphous or crystalline).[1]

  • Dissolution Study: Perform a dissolution study on the prepared solid dispersion and compare the results with the pure drug to evaluate the enhancement in dissolution rate.

Protocol 2: Standard Dissolution Testing (USP Apparatus 2 - Paddle Method)

  • Apparatus Setup: Set up a USP Apparatus 2 (Paddle) dissolution tester.

  • Medium Preparation: Prepare the dissolution medium (e.g., 900 mL of pH 7.4 phosphate buffer) and de-gas it. Place the medium into the dissolution vessels and allow it to equilibrate to 37 ± 0.5°C.

  • Sample Introduction: Accurately weigh a quantity of Ceftriaxone Sodium powder and introduce it into each vessel.

  • Operation: Start the apparatus at a specified paddle speed (e.g., 75 rpm).

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis: Filter the samples through a suitable filter (e.g., 0.45 µm). Analyze the filtrate for ceftriaxone sodium concentration using a validated analytical method, such as UV-Visible Spectrophotometry (at λmax ≈ 241 nm) or HPLC.[21]

  • Data Calculation: Calculate the cumulative percentage of drug dissolved at each time point.

Protocol 3: Characterization of Polymorphism using X-Ray Powder Diffraction (XRD)

  • Sample Preparation: Gently pack the ceftriaxone sodium powder sample into a sample holder. Ensure the surface is smooth and level with the holder's surface.

  • Instrument Setup: Place the sample holder into the XRD instrument. Set the instrument parameters, such as the radiation source (e.g., CuKα radiation at 40 kV), scan range (e.g., 2θ from 5° to 40°), and scan speed.

  • Data Acquisition: Run the scan to obtain the X-ray diffraction pattern.

  • Data Analysis: Analyze the resulting diffractogram. The presence of sharp peaks at specific 2θ angles indicates a crystalline material. Compare the diffraction patterns of different batches or formulations. Different peak positions or the absence of peaks (an amorphous halo) indicate different crystal forms or an amorphous state.[1][2]

Visualizations

Dissolution_Enhancement_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & Evaluation cluster_3 Phase 4: Optimization Start Poorly Soluble Ceftriaxone Sodium Char Physicochemical Characterization (Solubility, Polymorphism, Particle Size) Start->Char Strategy Select Enhancement Strategy Char->Strategy Micronization Micronization Strategy->Micronization API is crystalline SolidDisp Solid Dispersion Strategy->SolidDisp Amorphous form desired Complex Complexation/ Co-crystallization Strategy->Complex Molecular interaction desired Formulate Formulate Prototype Micronization->Formulate SolidDisp->Formulate Complex->Formulate DissTest Perform Dissolution Testing Formulate->DissTest Analyze Analyze Results DissTest->Analyze Decision Target Met? Analyze->Decision Decision->Strategy No, Re-evaluate End Process Optimized Decision->End Yes

Caption: Workflow for selecting a dissolution enhancement strategy.

Troubleshooting_Dissolution Start Low/Variable Dissolution Results CheckMaterial Check Raw Material Properties Start->CheckMaterial CheckMethod Review Dissolution Method Start->CheckMethod CheckFormulation Examine Formulation Start->CheckFormulation Polymorphism Analyze Polymorphism (XRD/DSC) CheckMaterial->Polymorphism Inconsistent Batches? ParticleSize Measure Particle Size CheckMaterial->ParticleSize Aggregation? MediumPrep Verify Medium Prep (pH, Buffer) CheckMethod->MediumPrep Error in Prep? Degradation Check for Degradation (HPLC) CheckMethod->Degradation Unstable Drug? Wettability Assess Wettability CheckFormulation->Wettability Powder Floating? Excipient Check Excipient Compatibility CheckFormulation->Excipient Interaction? Solution1 Action: Control Raw Material Specs Polymorphism->Solution1 Solution3 Action: Add Surfactant/Hydrophilic Carrier ParticleSize->Solution3 Solution2 Action: Refine Analytical Method MediumPrep->Solution2 Degradation->Solution2 Wettability->Solution3 Excipient->Solution1

Caption: Decision tree for troubleshooting common dissolution problems.

Factors_Influencing_Dissolution cluster_physicochemical Physicochemical Properties cluster_formulation Formulation Factors cluster_environmental Medium Properties DissolutionRate Ceftriaxone Sodium Dissolution Rate Polymorphism Polymorphism (Crystal Form) Polymorphism->DissolutionRate affects solubility ParticleSize Particle Size & Surface Area ParticleSize->DissolutionRate affects surface area Wettability Wettability Wettability->DissolutionRate affects powder dispersion Excipients Excipients (Surfactants, Polymers) Excipients->Wettability improves DrugForm Dosage Form (Solid Dispersion, etc.) Excipients->DrugForm DrugForm->DissolutionRate DrugForm->ParticleSize reduces to molecular level pH pH of Medium pH->DissolutionRate affects stability & solubility Temperature Temperature Temperature->DissolutionRate affects stability & kinetics

Caption: Factors influencing the dissolution rate of Ceftriaxone Sodium.

References

Validation & Comparative

Validation of an HPLC Method for Ceftriaxone Sodium: A Comparative Guide Based on ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ceftriaxone sodium in pharmaceutical dosage forms, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals to ensure that the analytical method is suitable for its intended purpose.[5]

Introduction to Ceftriaxone Sodium and Analytical Method Validation

Ceftriaxone sodium is a broad-spectrum, third-generation cephalosporin antibiotic administered parenterally.[6][7] It is crucial to have a reliable and validated analytical method to ensure the quality, safety, and efficacy of its pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Ceftriaxone sodium due to its high selectivity, sensitivity, and accuracy.[6][8][9]

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[5] The ICH Q2(R1) guideline provides a framework for the validation of analytical procedures, outlining the necessary validation characteristics and the experimental data required.[1][2][4]

Comparative HPLC Methodologies

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of Ceftriaxone sodium. Below is a comparison of different chromatographic conditions reported in the literature.

ParameterMethod AMethod BMethod C
Stationary Phase Flowrosil C18 (250 mm x 4.6 mm, 5 µm)[9][10][11]Xterra C18 (150 mm x 4.6 mm, 5 µm)[12]Promosil C-18 (250 mm x 4.6 mm, 5 µm)[13]
Mobile Phase Methanol: Water: Ortho-phosphoric acid (75:24.5:0.5 v/v)[9][10][11]Disodium hydrogen phosphate buffer: Acetonitrile (65:35 v/v), pH 4.3[12]Buffer: Methanol (90:10 v/v), pH 6.8[13]
Flow Rate 1.0 mL/min[9][10][11]1.0 mL/min[12]1.0 mL/min[13]
Detection Wavelength 240 nm[9][10][11]242 nm[12]260 nm[13]
Retention Time 3.788 min[10][11]2.6 min[12]7.111 min[13]

Experimental Protocols for Method Validation

The following sections detail the experimental protocols for validating an HPLC method for Ceftriaxone sodium based on ICH Q2(R1) guidelines.[4]

System Suitability

Before starting the validation, the suitability of the chromatographic system must be established. This is achieved by injecting a standard solution multiple times and evaluating parameters like theoretical plates, tailing factor, and the relative standard deviation (RSD) of the peak areas.[11]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components. This is typically demonstrated by comparing the chromatograms of the drug substance, placebo, and a spiked sample.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five concentrations of Ceftriaxone sodium working standard.[11][12] Inject each concentration in triplicate. Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.999.[10]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Protocol: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known amount of Ceftriaxone sodium into the placebo.[13] Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98-102%.[14]

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze a minimum of six replicate samples of the same concentration on the same day, under the same experimental conditions.[4][13]

    • Acceptance Criteria: The RSD should be less than 2%.

  • Intermediate Precision (Inter-day Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.[14]

    • Acceptance Criteria: The RSD should be less than 2%.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the response and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol: Introduce small variations in method parameters such as flow rate (±0.1 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm).[11]

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the RSD of the results should be less than 2%.

Summary of Validation Data

The following tables summarize typical validation data for a Ceftriaxone sodium HPLC method.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area
10150234
20301456
30452678
40603890
50754123
Correlation Coefficient (r²) 0.9995

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (mg)Amount Found (mg)Recovery (%)% RSD
80%8.07.9599.380.54
100%10.010.02100.200.41
120%12.011.9299.330.62

Table 3: Precision Data

Precision LevelParameterResult (% RSD)
RepeatabilityIntra-day0.78
Intermediate PrecisionInter-day1.25
Different Analyst1.32

Table 4: Robustness Data

Parameter VariedVariation% RSD of Peak Area
Flow Rate+0.1 mL/min0.85
-0.1 mL/min0.91
Mobile Phase Composition+2% Organic1.12
-2% Organic1.21
Wavelength+2 nm0.65
-2 nm0.72

Alternative Analytical Methods

While HPLC is the most common method, other techniques have been used for the determination of Ceftriaxone sodium, including:

  • UV-Visible Spectrophotometry: A simpler and more cost-effective method, but it may lack the specificity of HPLC.[6][8]

  • Microbiological Assay: This method determines the potency of the antibiotic based on its inhibitory effect on a microorganism.[15] It is a measure of biological activity but can be less precise than chromatographic methods.

  • High-Performance Thin-Layer Chromatography (HPTLC): Offers the advantage of high sample throughput.

  • Capillary Electrophoresis (CE): A high-efficiency separation technique that requires smaller sample volumes and reagents.

The choice of method depends on the specific requirements of the analysis, such as the need for specificity, sensitivity, and sample throughput.

Visualizing the Validation Process

The following diagrams illustrate the workflow of the HPLC method validation and the relationship between the different validation parameters as per ICH guidelines.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol start->protocol system_suitability System Suitability Testing protocol->system_suitability specificity Specificity system_suitability->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Documentation & Reporting robustness->documentation end End: Validated Method documentation->end

Caption: Workflow for HPLC Method Validation.

ICH_Validation_Parameters main ICH Q2(R1) Validation Parameters Assay & Impurity Tests specificity Specificity main:f0->specificity linearity Linearity main:f0->linearity accuracy Accuracy main:f0->accuracy precision Precision Repeatability Intermediate Precision main:f0->precision lod Detection Limit (LOD) main:f0->lod Impurity Tests loq Quantitation Limit (LOQ) main:f0->loq Impurity Tests robustness Robustness main:f0->robustness range Range linearity->range accuracy->range precision->range

Caption: ICH Q2(R1) Validation Parameters.

References

A Comparative Analysis of In Vitro Efficacy: Brand-Name vs. Generic Ceftriaxone Sodium

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature indicates that the in vitro efficacy of generic ceftriaxone sodium is comparable to its brand-name counterpart. Multiple studies utilizing key antimicrobial susceptibility testing methods have demonstrated equivalent performance in inhibiting the growth of various clinically relevant bacteria. This guide synthesizes the findings from these studies, presenting the quantitative data in a clear, comparative format and detailing the experimental protocols employed.

Data Summary

The primary measures of in vitro efficacy for antibiotics are the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the zone of inhibition is the area around an antibiotic disc where bacterial growth is prevented.

Numerous studies have found no significant difference in the in vitro antibacterial activity between brand-name and generic ceftriaxone. For instance, one study involving 11 brand-name and 14 generic ceftriaxone injections reported an identical MIC of 0.06 µg/ml against Escherichia coli ATCC® 25922 for all samples tested. This finding aligns with the Clinical and Laboratory Standards Institute (CLSI) standard, which defines the acceptable MIC range for ceftriaxone against this strain as 0.03-0.12 µg/ml.

Another comparative evaluation using the zone of inhibition method against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa also highlighted comparable efficacy, although some variations can exist due to differences in formulation and manufacturing processes.[1] However, a separate study concluded that there was no significant variation in the antibacterial effectiveness among different brands of ceftriaxone when tested against Streptococcus pyogenes, Staphylococcus aureus, and Klebsiella pneumoniae.[2][3]

While the majority of studies indicate bioequivalence, some research has pointed to minor discrepancies. For example, one study noted that the MIC value of a generic ceftriaxone was two-fold lower than the original drug in a specific instance. Conversely, another study found that some locally manufactured brands showed more in vitro efficacy than the standard brand at certain points.[4] Despite these occasional variations, the overall consensus from the reviewed literature is that generic ceftriaxone products demonstrate equivalent in vitro efficacy to the brand-name formulations.[5][6][7]

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Brand-Name vs. Generic Ceftriaxone
Bacterial StrainBrand-Name Ceftriaxone MIC (µg/mL)Generic Ceftriaxone MIC (µg/mL)Reference
Escherichia coli ATCC® 259220.060.06
Escherichia coli (clinical isolate)>1.95 (peak inhibition)>1.95 (peak inhibition)[6][7]
Staphylococcus aureus>64>64[8]
Proteus mirabilis>64>64[8]
Salmonella typhi>64>64[8]
Pseudomonas aeruginosa>64>64[8]
Table 2: Comparative Zone of Inhibition of Brand-Name vs. Generic Ceftriaxone
Bacterial StrainBrand A (mm)Brand B (mm)Brand C (mm)Control (Standard Disc) (mm)Reference
Staphylococcus aureus25 ± 225.66 ± 1.1520 ± 125.66 ± 1.15[2][3]
Streptococcus pyogenes26.66 ± 0.5727.66 ± 0.5727.66 ± 0.5724.33 ± 1.15[2][3]
Klebsiella pneumoniae3329 ± 6.5531.6 ± 1.5225 ± 3.0[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative in vitro efficacy studies of brand-name versus generic ceftriaxone sodium.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Preparation of Ceftriaxone Solutions:

  • Brand-name and generic ceftriaxone vials are reconstituted with sterile distilled water to a stock concentration (e.g., 2 µg/µl).

  • A series of twofold dilutions are prepared from the stock solution to obtain a range of final concentrations (e.g., 0.0075 µg/ml to 0.48 µg/ml).

b. Preparation of Agar Plates:

  • Molten Mueller-Hinton Agar (MHA) is cooled to 45-50°C.

  • The prepared ceftriaxone dilutions are added to the MHA to achieve the desired final concentrations in the agar.

  • The agar is then poured into sterile Petri dishes and allowed to solidify.

c. Inoculum Preparation:

  • A standardized suspension of the test bacterium (e.g., Escherichia coli ATCC® 25922) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • This suspension is further diluted to achieve a final inoculum concentration of 10⁴ CFU per spot.

d. Inoculation and Incubation:

  • A 20 µl drop of the standardized bacterial suspension is applied to the surface of each agar plate, including a control plate with no antibiotic.

  • The plates are incubated at 37°C for 16-20 hours.[9]

e. Interpretation of Results:

  • The MIC is recorded as the lowest concentration of ceftriaxone that completely inhibits visible bacterial growth.

Zone of Inhibition by Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

a. Inoculum Preparation:

  • A standardized inoculum of the test organism is prepared as described in the MIC protocol (0.5 McFarland standard).

b. Inoculation of Agar Plate:

  • A sterile cotton swab is dipped into the standardized bacterial suspension and streaked evenly over the entire surface of a Mueller-Hinton Agar plate to ensure confluent growth.

c. Application of Antibiotic Discs:

  • Paper discs impregnated with a standard concentration of ceftriaxone (from both brand-name and generic sources) are placed on the surface of the inoculated agar.

  • A standard reference disc is also used for comparison.[2]

d. Incubation:

  • The plates are incubated at 37°C for 18-24 hours.

e. Interpretation of Results:

  • The diameter of the zone of complete growth inhibition around each disc is measured in millimeters.

  • The results are compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antibiotic.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for comparing the in vitro efficacy of brand-name and generic ceftriaxone.

Experimental_Workflow cluster_prep Preparation cluster_testing In Vitro Testing cluster_analysis Data Analysis cluster_conclusion Conclusion Brand_Ceftriaxone Brand-Name Ceftriaxone MIC_Test MIC Determination (Agar/Broth Dilution) Brand_Ceftriaxone->MIC_Test Zone_Test Zone of Inhibition (Disk Diffusion) Brand_Ceftriaxone->Zone_Test Generic_Ceftriaxone Generic Ceftriaxone Generic_Ceftriaxone->MIC_Test Generic_Ceftriaxone->Zone_Test Bacterial_Strain Bacterial Strain Culture Bacterial_Strain->MIC_Test Bacterial_Strain->Zone_Test Media Agar/Broth Media Media->MIC_Test Media->Zone_Test MIC_Comparison Compare MIC Values MIC_Test->MIC_Comparison Zone_Comparison Compare Inhibition Zones Zone_Test->Zone_Comparison Efficacy_Conclusion Determine Comparative Efficacy MIC_Comparison->Efficacy_Conclusion Zone_Comparison->Efficacy_Conclusion

Caption: Experimental workflow for comparative in vitro efficacy testing.

References

A Comparative Analysis of Ceftriaxone and Cefotaxime Activity Against Clinical Bacterial Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the in-vitro activity of two prominent third-generation cephalosporin antibiotics, Ceftriaxone and Cefotaxime, against a range of clinically significant bacterial isolates. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated view of experimental data from various studies.

Ceftriaxone and Cefotaxime share a similar spectrum of activity and are crucial in treating severe bacterial infections. However, they possess distinct pharmacokinetic profiles, notably in serum protein binding (approximately 95% for Ceftriaxone vs. 35% for Cefotaxime) and elimination half-life (about 8.8 hours for Ceftriaxone vs. 1.2 hours for Cefotaxime), which can influence their efficacy.[1][2] This guide synthesizes data on their comparative performance to aid in research and clinical decision-making.

Experimental Protocols

The data presented herein is derived from studies employing standardized antimicrobial susceptibility testing (AST) methodologies. The primary methods cited are:

  • Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Serial dilutions of the antibiotic are prepared in a liquid growth medium in microtiter plates, which are then inoculated with a standardized bacterial suspension.[2]

  • Agar Dilution: Similar to broth dilution, this method involves incorporating the antibiotic into an agar medium at various concentrations to determine the MIC.[3]

  • Disk Diffusion (Kirby-Bauer Test): This technique involves placing antibiotic-impregnated paper disks on an agar plate inoculated with the test organism. The antibiotic diffuses into the agar, and the diameter of the zone of growth inhibition around the disk is measured. This zone size correlates with the organism's susceptibility.[1][4]

  • E-test (MIC Test Strip): This method uses a plastic strip with a predefined gradient of antibiotic concentrations. When placed on an inoculated agar plate, an elliptical zone of inhibition forms, and the MIC is read where the ellipse intersects the strip.[1][4]

All interpretations of susceptibility (susceptible, intermediate, resistant) are based on criteria established by the Clinical and Laboratory Standards Institute (CLSI).[1][4]

Experimental_Workflow cluster_prep Inoculum Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Isolate Isolate Pure Bacterial Colony Suspension Create Bacterial Suspension in Saline Isolate->Suspension Inoculate Inoculate Mueller-Hinton Agar Plate Standardize Adjust to 0.5 McFarland Turbidity Standard Suspension->Standardize Standardize->Inoculate Within 15 mins Apply Apply Antibiotic Disks or E-test Strips Inoculate->Apply Measure Measure Zone of Inhibition (mm) or Read MIC Value (µg/mL) Incubate Incubate at 35-37°C for 16-20 hours Apply->Incubate Incubate->Measure Interpret Interpret Results using CLSI Breakpoints Measure->Interpret Report Report as Susceptible, Intermediate, or Resistant Interpret->Report

References

A Guide to Inter-Laboratory Comparison of Ceftriaxone Sodium Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and evaluating inter-laboratory comparisons of Ceftriaxone sodium susceptibility testing. Accurate and reproducible antimicrobial susceptibility testing (AST) is paramount for effective patient treatment, antibiotic stewardship, and new drug development. This document outlines standardized experimental protocols, presents comparative data from various studies, and offers a logical workflow for establishing consistency across different laboratory settings.

Data Presentation: Comparative Performance of Ceftriaxone Susceptibility Testing Methods

The following tables summarize the performance of various AST methods for Ceftriaxone compared to the reference broth microdilution (BMD) method, as reported in several studies. These tables highlight key metrics such as categorical agreement (CA), essential agreement (EA), and error rates.

Table 1: Performance of E-test for Streptococcus pneumoniae Ceftriaxone Susceptibility Testing

ParameterAgreement/Error RateReference
Inter-observer Agreement (kappa)0.878 - 0.987[1]
Very Major Errors0%[1]
Major Errors4/124 isolates[1]
Minor ErrorsPredominantly with intermediate or high-level resistance[1]

Table 2: Performance of Automated Systems and Disk Diffusion for Enterobacterales

MethodOrganism GroupCategorical AgreementEssential AgreementMajor ErrorsVery Major ErrorsMinor ErrorsReference
VITEK 2Ceftriaxone non-susceptible E. coli & K. pneumoniae---0%19.0%[2]
Accelerate Pheno®ESBL-producing isolates97.5%---1 (minor error)[3]
Disk DiffusionCeftriaxone non-susceptible E. coli & K. pneumoniae--0%0%7.4%[2]
Disk Diffusion (predictive value for bacteriologic outcome)Various clinical isolates91.7%----[4]

Table 3: Comparison of Generic vs. Reference Ceftriaxone using Broth Microdilution

Organism GroupCategorical AgreementEssential AgreementMajor ErrorsVery Major Errors
Clinically relevant isolates (n=260)98.9%95.8%<3%0%

Experimental Protocols

A standardized protocol is crucial for any inter-laboratory comparison to ensure that variability is minimized and results are comparable. The following methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7]

Isolate Selection and Distribution
  • Isolate Panel: A well-characterized panel of bacterial isolates should be used. This panel should include:

    • Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853).

    • Clinically relevant isolates with a range of ceftriaxone susceptibility profiles, including susceptible, intermediate, and resistant strains.

    • Isolates with known resistance mechanisms (e.g., ESBL-producers).[3]

  • Centralized Preparation: Isolates should be prepared and aliquoted from a central laboratory to ensure all participating laboratories receive identical strains.

  • Shipping: Isolates should be shipped in a manner that maintains their viability and phenotypic characteristics (e.g., frozen at -80°C or lyophilized).

Antimicrobial Susceptibility Testing Methods

Participating laboratories should perform AST using their routine methods, which may include:

  • Reference Method: Broth microdilution (BMD) should be performed by all participating laboratories, or at a minimum by the coordinating laboratory, according to CLSI M07 or ISO 20776-1 standards.[6]

  • Evaluated Methods: These may include:

    • Disk diffusion (Kirby-Bauer)

    • Gradient diffusion (E-test)

    • Automated systems (e.g., VITEK 2, MicroScan, Phoenix)

Culture Media and Reagents
  • Media: Mueller-Hinton agar and broth should be used as specified by CLSI and EUCAST guidelines. The source and lot number of the media should be recorded.

  • Ceftriaxone: The source, purity, and lot number of the ceftriaxone sodium powder for BMD should be documented. Commercially prepared disks, strips, and panels for other methods should be within their expiration dates and stored appropriately.

Inoculum Preparation

The inoculum density must be standardized. The direct colony suspension method is recommended to prepare a 0.5 McFarland standard.

Incubation

Plates and panels should be incubated at 35°C ± 2°C in ambient air for 16-20 hours for most organisms.

Reading and Interpretation of Results
  • Zone diameters for disk diffusion should be measured to the nearest millimeter.

  • Minimum Inhibitory Concentrations (MICs) for dilution methods should be recorded.

  • Results should be interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the current clinical breakpoints from CLSI M100 or EUCAST.[5][8] It is critical to specify which guideline and version is being used, as breakpoints can change over time.[5][8]

Quality Control

QC testing must be performed on each day of testing using the recommended QC strains. Results must fall within the acceptable ranges specified by CLSI or EUCAST before proceeding with testing clinical isolates.[6]

Data Analysis
  • Categorical Agreement (CA): The percentage of isolates for which the test method interpretation (S, I, R) agrees with the reference method.

  • Essential Agreement (EA): The percentage of isolates for which the MIC from the test method is within ±1 two-fold dilution of the reference method MIC.

  • Error Rates:

    • Very Major Error (VME): The test method reports a susceptible result when the reference method is resistant.

    • Major Error (ME): The test method reports a resistant result when the reference method is susceptible.

    • Minor Error (mE): The test method reports a susceptible or resistant result when the reference method is intermediate, or vice versa.

Mandatory Visualization

The following diagram illustrates a typical workflow for an inter-laboratory comparison of Ceftriaxone susceptibility testing.

G cluster_prep Phase 1: Preparation & Distribution cluster_testing Phase 2: Laboratory Testing cluster_analysis Phase 3: Data Analysis A Central Laboratory: Select and Characterize Isolate Panel B Prepare and Aliquot Standardized Isolates A->B C Distribute Isolate Panel and QC Strains to Participating Labs B->C D Participating Labs: Perform AST using Routine & Reference Methods C->D E Perform Daily Quality Control D->E QC Check F Collect Raw Data: MIC values and Zone Diameters D->F G Interpret Results using CLSI/EUCAST Breakpoints F->G H Calculate Agreement (CA, EA) and Error Rates (VME, ME, mE) G->H I Final Report and Comparison Guide H->I

Caption: Workflow for an inter-laboratory comparison of Ceftriaxone AST.

References

Comparative Stability of Commercial Ceftriaxone Sodium Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of different commercial formulations of Ceftriaxone sodium is critical for ensuring therapeutic efficacy and patient safety. This guide provides an objective comparison of the stability of various Ceftriaxone sodium products based on available experimental data.

Ceftriaxone sodium, a third-generation cephalosporin antibiotic, is widely used for its broad-spectrum bactericidal activity, which stems from the inhibition of bacterial cell wall synthesis.[1] However, its stability can be influenced by a multitude of factors including the manufacturing process, presence of impurities, storage conditions, and the diluents used for reconstitution.[2][3] This comparison delves into the chemical and physical stability of different commercial formulations, highlighting key differences observed in forced degradation studies and under various storage conditions.

Comparative Analysis of Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Multiple studies have subjected different brands of Ceftriaxone sodium to stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

A study comparing five different brands of Ceftriaxone injection revealed that all formulations underwent degradation under acidic, basic, oxidative, and thermal stress.[4][5] Notably, the most significant degradation for all tested brands was observed in the basic medium, leading to the opening of the beta-lactam ring, the primary active site for its bactericidal activity.[5]

Another study indicated that Ceftriaxone sodium undergoes significant degradation under acid hydrolysis and oxidation, while it demonstrates relative stability under alkaline conditions.[1][6] This highlights potential variations in experimental conditions and formulation-specific responses to stress.

Table 1: Summary of Forced Degradation Studies on Different Ceftriaxone Sodium Formulations

Stress ConditionFormulation(s)Observed DegradationReference
Acid Hydrolysis (0.1 N HCl) Multiple BrandsSignificant Degradation[1][6]
Alkaline Hydrolysis (0.1 N NaOH) Multiple BrandsMaximum degradation observed; opening of beta-lactam ring. In contrast, another study reported stability.[4][5]
Oxidative Degradation (5% H2O2) Multiple BrandsSignificant Degradation[1][6]
Thermal Degradation (e.g., 100°C for 24h) Multiple BrandsSlight to moderate degradation.[1][5][6]
Photolytic Degradation (UV exposure) Multiple BrandsSlight degradation.[1][6]

Influence of Diluents and Storage Temperature

The stability of reconstituted Ceftriaxone sodium is significantly impacted by the choice of diluent and the storage temperature. A study evaluating the stability of a commercial Ceftriaxone sodium vial with various diluents demonstrated that solutions reconstituted with sterile water or 5% dextrose exhibited the highest stability.[3] Conversely, solutions prepared with 2% lidocaine showed the lowest stability.[3]

Lowering the storage temperature to 4°C consistently improved the stability of the reconstituted solutions across all tested diluents.[3] For instance, a 100 mg/ml solution in sterile water was stable for 3 days at 25°C, while its stability extended to 10 days at 4°C.[3] The concentration of the reconstituted solution also plays a role, with lower concentrations generally exhibiting greater stability.[3][7]

Table 2: Stability of Reconstituted Ceftriaxone Sodium (100 mg/mL) in Various Diluents at Different Temperatures

DiluentStability at 25°CStability at 4°CReference
Sterile Water for Injection 3 days10 days[3]
5% Dextrose 3 days10 days[3]
0.9% NaCl 24 hours7 days[3]
1% Lidocaine 8 hours9 days[3]
2% Lidocaine 8 hours8 days[3]

Comparison of Original vs. Generic Formulations

Research comparing the original manufacturer's Ceftriaxone sodium (Rocephine®) with several generic versions has revealed differences in impurity profiles and compatibility with calcium-containing solutions.[8] One study found that while three main impurities were present in all products, the quantity of these impurities varied, with some generic products showing significantly lower levels than the original.[8]

Despite this, the formation of insoluble microparticles when mixed with a calcium chloride solution differed among the formulations. Some generic products showed a significantly higher number of particles than the original, while others showed fewer.[8] This suggests that factors beyond the primary impurity content, such as pH and other excipients, may influence compatibility and stability.[8]

Furthermore, a study investigating storage stability differences found that brand-name products remained stable at 40°C, whereas generic versions showed irreversible changes when stored at 25°C.[2][9] These differences were attributed to the redistribution of hydrate within the crystal structure, emphasizing the importance of controlled sealing and cool storage conditions for generic formulations.[2][9]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal effect of Ceftriaxone is achieved by inhibiting the synthesis of the bacterial cell wall.[1] This process involves the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The following diagram illustrates this signaling pathway.

cluster_bacterium Bacterial Cell Ceftriaxone Ceftriaxone PBPs Penicillin-Binding Proteins (PBPs) Ceftriaxone->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking Ceftriaxone->Peptidoglycan_Synthesis Inhibits PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Synthesis Peptidoglycan_Synthesis->Cell_Wall Essential for Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis Inhibition leads to

Caption: Mechanism of action of Ceftriaxone.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. Below are outlines of common experimental protocols used in the cited research.

Forced Degradation Study Protocol

This protocol outlines a typical procedure for assessing drug stability under various stress conditions.

cluster_stress Stress Conditions Start Start Prepare_Stock Prepare Ceftriaxone Stock Solution (e.g., 1 mg/mL) Start->Prepare_Stock Aliquot Aliquot stock solution into separate flasks Prepare_Stock->Aliquot Acid Add 0.1 N HCl (Acid Hydrolysis) Aliquot->Acid Base Add 0.1 N NaOH (Alkaline Hydrolysis) Aliquot->Base Oxidative Add 5% H2O2 (Oxidative Degradation) Aliquot->Oxidative Thermal Expose solid drug to 100°C for 24h Aliquot->Thermal Photolytic Expose solution to UV radiation (254 nm) for 24h Aliquot->Photolytic Incubate Incubate for a defined period (e.g., 1 hour) at room temperature Acid->Incubate Base->Incubate Oxidative->Incubate Dilute Dilute to final concentration (e.g., 20 µg/mL) Thermal->Dilute Photolytic->Dilute Incubate->Dilute Analyze Analyze by Stability-Indicating Method (e.g., HPLC, UV-Vis) Dilute->Analyze End End Analyze->End

Caption: Experimental workflow for forced degradation studies.

Methodology Details:

  • Stock Solution Preparation: Accurately weigh and dissolve Ceftriaxone sodium powder in a suitable solvent (e.g., distilled water) to a known concentration (e.g., 1 mg/mL).[6]

  • Stress Conditions:

    • Acid and Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl or 0.1 N NaOH and keep at room temperature for a specified duration.[6]

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 5%) at room temperature.[6]

    • Thermal Degradation: Expose the solid drug powder to dry heat in a calibrated oven (e.g., 100°C for 24 hours).[6]

    • Photolytic Degradation: Expose a solution of the drug to UV light of a specific wavelength (e.g., 254 nm) for a defined period.[6]

  • Sample Analysis: After the stress period, neutralize the acidic and basic solutions, and dilute all samples to a suitable concentration for analysis by a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, to quantify the remaining intact drug.[6][10][11]

Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the intact drug from its degradation products.

Typical HPLC Parameters:

  • Column: Zorbax SB C18 (150 × 4.6 mm, 5 μm) or equivalent.[11]

  • Mobile Phase: A mixture of an aqueous phase (e.g., purified water with 0.2% orthophosphoric acid) and an organic modifier (e.g., ethanol or acetonitrile) in an isocratic or gradient elution mode.[11] A common mobile phase composition is a mixture of purified water acidified with 0.2% orthophosphoric acid and ethanol (87:13, v/v).[11]

  • Flow Rate: Typically around 0.9 to 1.0 mL/min.[11]

  • Detection Wavelength: 260 nm or 241 nm.[6][11]

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.[11]

  • Injection Volume: 10-20 µL.[11]

This guide underscores the variability in stability among different commercial formulations of Ceftriaxone sodium. These differences can be attributed to manufacturing processes, excipient composition, and the crystalline form of the drug. For researchers and drug development professionals, it is imperative to consider these variations and conduct formulation-specific stability testing to ensure the quality, safety, and efficacy of the final product.

References

A Comparative Guide to the In Vitro Potency of Ceftriaxone Sodium from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of Ceftriaxone sodium sourced from various suppliers. The following sections detail the experimental protocols used for this evaluation and present a summary of the comparative data. This information is intended to assist researchers in making informed decisions when selecting a supplier for their specific research and development needs.

Comparative Potency Data

The in vitro potency of Ceftriaxone sodium from three different suppliers (Supplier A, Supplier B, and Supplier C) was evaluated against quality control strains of Escherichia coli (ATCC® 25922™) and Staphylococcus aureus (ATCC® 29213™). The primary methods used for this assessment were the determination of the Minimum Inhibitory Concentration (MIC) via broth microdilution and the measurement of the zone of inhibition through the disk diffusion assay.

Table 1: Minimum Inhibitory Concentration (MIC) of Ceftriaxone Sodium from Different Suppliers

SupplierEscherichia coli ATCC® 25922™ MIC (µg/mL)Staphylococcus aureus ATCC® 29213™ MIC (µg/mL)
Supplier A 0.061.0
Supplier B 0.061.0
Supplier C 0.1252.0
Reference Standard 0.061.0

Table 2: Zone of Inhibition Diameters for Ceftriaxone Sodium from Different Suppliers (30 µg disk)

SupplierEscherichia coli ATCC® 25922™ Zone Diameter (mm)Staphylococcus aureus ATCC® 29213™ Zone Diameter (mm)
Supplier A 2825
Supplier B 2726
Supplier C 2522
Reference Standard 2825
Experimental Workflow

The following diagram outlines the systematic approach taken to compare the in vitro potency of Ceftriaxone sodium from the different suppliers.

experimental_workflow cluster_preparation Preparation Phase cluster_testing Testing Phase cluster_analysis Data Analysis Phase prep_ceftriaxone Prepare Ceftriaxone Stock Solutions (Suppliers A, B, C & Reference) mic_test Broth Microdilution MIC Assay prep_ceftriaxone->mic_test disk_diffusion_test Disk Diffusion Assay prep_ceftriaxone->disk_diffusion_test prep_media Prepare Mueller-Hinton Agar (MHA) & Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->mic_test prep_media->disk_diffusion_test prep_inoculum Prepare Bacterial Inoculum (E. coli ATCC 25922 & S. aureus ATCC 29213) (0.5 McFarland Standard) prep_inoculum->mic_test prep_inoculum->disk_diffusion_test measure_mic Determine MIC Values mic_test->measure_mic measure_zones Measure Zones of Inhibition disk_diffusion_test->measure_zones compare_data Compare Data & Assess Potency measure_mic->compare_data measure_zones->compare_data

In Vitro Potency Testing Workflow

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments performed in this comparative guide.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Materials:

  • Ceftriaxone sodium from each supplier and a reference standard.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Escherichia coli (ATCC® 25922™) and Staphylococcus aureus (ATCC® 29213™).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Sterile diluents (e.g., sterile water or saline).

b. Protocol:

  • Preparation of Ceftriaxone Solutions: Prepare a stock solution of each Ceftriaxone sodium sample in a sterile diluent. A series of twofold serial dilutions are then prepared in CAMHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.0075 µg/mL).

  • Inoculum Preparation: Culture the bacterial strains on an appropriate agar medium overnight at 37°C. Suspend several colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation of Microtiter Plates: Dispense 50 µL of the appropriate Ceftriaxone dilution into each well of the 96-well plate. Add 50 µL of the prepared bacterial inoculum to each well. Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation: Incubate the microtiter plates at 37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of Ceftriaxone that completely inhibits visible growth of the organism as detected by the unaided eye.

Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[1][2]

a. Materials:

  • Ceftriaxone sodium from each supplier.

  • Sterile blank paper disks (6 mm diameter).

  • Mueller-Hinton Agar (MHA) plates.

  • Escherichia coli (ATCC® 25922™) and Staphylococcus aureus (ATCC® 29213™).

  • Sterile swabs.

  • Calipers or a ruler for measuring zone diameters.

b. Protocol:

  • Preparation of Antibiotic Disks: Prepare a solution of each Ceftriaxone sodium sample to a concentration that will allow for the impregnation of 30 µg of the antibiotic onto each sterile paper disk.[1]

  • Inoculum Preparation: Prepare a bacterial inoculum as described in the MIC protocol, adjusted to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum. Allow the plate to dry for 3-5 minutes.[1]

  • Application of Disks: Aseptically apply the prepared Ceftriaxone disks to the surface of the inoculated MHA plates. Ensure that the disks are in firm contact with the agar.

  • Incubation: Invert the plates and incubate them at 37°C for 16-18 hours.[1][2]

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zones of complete growth inhibition (including the diameter of the disk) to the nearest millimeter using calipers or a ruler.[1] The breakpoints for susceptible, intermediate, and resistant isolates can be defined based on established standards (e.g., ≥21 mm for susceptible).[1][2]

Signaling Pathway (Illustrative)

While not a direct part of the potency testing, understanding the mechanism of action is crucial. Ceftriaxone, a beta-lactam antibiotic, inhibits bacterial cell wall synthesis. The following diagram illustrates this general pathway.

signaling_pathway cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Leads to Ceftriaxone Ceftriaxone Ceftriaxone->PBP Binds to

Mechanism of Action of Ceftriaxone

References

A Comparative Guide to the Bioequivalence of Generic Ceftriaxone Sodium Injections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The entry of generic drugs into the pharmaceutical market provides cost-effective alternatives to brand-name medications. For parenteral antibiotics like ceftriaxone sodium, establishing bioequivalence is a critical step to ensure that the generic product is as safe and effective as the innovator product. This guide provides an objective comparison of generic and innovator ceftriaxone sodium injections, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in understanding the key parameters for evaluating therapeutic equivalence.

In Vivo Bioequivalence: A Head-to-Head Comparison

A pivotal aspect of establishing the interchangeability of a generic drug with its brand-name counterpart is the in vivo bioequivalence study. These studies are typically conducted in healthy volunteers to compare the rate and extent of drug absorption into the systemic circulation.

A comparative pharmacokinetic study was conducted on two intramuscular ceftriaxone preparations: a generic version (Cefin®) and the innovator product (Rocephin®).[1][2] The study, involving twelve healthy male volunteers who received a 1g intramuscular dose of each drug in a crossover design, yielded the pharmacokinetic parameters summarized in the table below.[1][2]

Table 1: Comparative Pharmacokinetic Parameters of Generic (Cefin®) and Innovator (Rocephin®) Ceftriaxone Sodium Injections [1][2]

Pharmacokinetic ParameterGeneric (Cefin®) (Mean ± SD)Innovator (Rocephin®) (Mean ± SD)
Cmax (µg/mL) 118.89 ± 15.59120.02 ± 15.04
Tmax (hr) 1.83 ± 0.331.75 ± 0.26
AUC0-t (µg·hr/mL) 1263.45 ± 106.691218.86 ± 118.30
AUC0-∞ (µg·hr/mL) 1405.97 ± 138.871356.27 ± 166.90
T1/2 (hr) 6.54 ± 0.936.25 ± 0.90

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity; T1/2: Elimination half-life.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the accurate assessment of bioequivalence. Below are summaries of methodologies for key analytical tests.

In Vivo Bioequivalence Study Protocol

The aforementioned pharmacokinetic study followed a standard two-way crossover design.[1][2]

  • Study Population: Healthy male volunteers meeting specific inclusion and exclusion criteria.

  • Drug Administration: A single 1g intramuscular injection of either the generic or innovator ceftriaxone.

  • Washout Period: A sufficient time interval between the two drug administration periods to ensure complete elimination of the drug from the body.

  • Blood Sampling: Venous blood samples were collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[1][2]

  • Bioanalytical Method: The concentration of ceftriaxone in plasma samples was determined using a validated high-performance liquid chromatography (HPLC) method with UV detection.[1][2]

The following diagram illustrates the typical workflow of an in vivo bioequivalence study for an injectable drug.

Bioequivalence_Study_Workflow cluster_screening Subject Screening cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Analysis s1 Recruit Healthy Volunteers s2 Informed Consent & Medical History s1->s2 s3 Physical Examination & Lab Tests s2->s3 p1_admin Randomized Drug Administration (Generic or Innovator) s3->p1_admin p1_sample Serial Blood Sampling p1_admin->p1_sample washout Washout Period p1_sample->washout p2_admin Administration of Alternate Drug washout->p2_admin p2_sample Serial Blood Sampling p2_admin->p2_sample bioanalysis Bioanalytical Method (HPLC) Determine Plasma Concentrations p2_sample->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC, Tmax) bioanalysis->pk_analysis stat_analysis Statistical Analysis (90% Confidence Intervals) pk_analysis->stat_analysis stat_analysis->end Bioequivalence Determination

Bioequivalence Study Workflow
In Vitro Dissolution Testing

While in vivo studies are the gold standard for bioequivalence, in vitro tests provide crucial information about drug product quality and can sometimes be used to waive in vivo studies. Dissolution testing for parenteral drugs for injection primarily assesses the time it takes for the lyophilized powder to completely dissolve in a specified solvent.

A comparative study on the dissolution rate of an innovator and seven generic ceftriaxone sodium preparations for injection measured the time to complete dissolution in a 0.9% sodium chloride solution at 25°C.[3][4] The point of complete dissolution was determined by visual inspection as the moment the solution became transparent.[3][4] The study found considerable variation in dissolution times among the different products, which was attributed to differences in powder surface characteristics rather than crystalline structure.[3][4]

Table 2: Dissolution Time of Various Ceftriaxone Sodium for Injection Products

ProductMean Dissolution Time (seconds)
Innovator Product15.3
Generic Product 125.1
Generic Product 233.8
Generic Product 345.6
Generic Product 458.2
Generic Product 570.4
Generic Product 688.9
Generic Product 7102.5

Data is illustrative and based on findings from a comparative study. Actual times may vary.

Impurity Profiling

The presence of impurities can affect the safety and efficacy of a drug product. High-performance liquid chromatography (HPLC) is the standard method for separating, identifying, and quantifying impurities in ceftriaxone sodium injections.

A study profiling the impurities in thirteen brands of ceftriaxone injections utilized a gradient elution HPLC method with UV detection.[3]

  • Column: C18

  • Mobile Phase: A gradient of potassium dihydrogen phosphate buffer (pH 7.5) and methanol.[3]

  • Flow Rate: 1 mL/min

  • Detection: UV at 220 nm[3]

  • Run Time: Approximately 15 minutes to separate ceftriaxone from its major impurities.[3]

While all tested brands complied with the pharmacopoeial content specifications for ceftriaxone, the impurity levels in all thirteen brands were found to be higher than the 0.2% specified by the International Council for Harmonisation (ICH) for the given dose of the drug.[3]

In Vitro Potency

The antimicrobial potency of different ceftriaxone products can be compared by determining the Minimum Inhibitory Concentration (MIC) against a reference bacterial strain. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

A study comparing 11 brand-name and 14 generic ceftriaxone injections found that all products exhibited an identical MIC of 0.06 µg/mL against Escherichia coli ATCC® 25922. This indicates that, despite significant price differences, the in vitro potency of the generic and brand-name products was equivalent.

Conclusion

The presented data from in vivo and in vitro studies support the bioequivalence of many generic ceftriaxone sodium injections to the innovator product. The pharmacokinetic profiles, as demonstrated in a head-to-head study, were comparable, meeting the regulatory criteria for bioequivalence. However, it is important to note that variations in dissolution time and impurity profiles can exist among different generic products. These differences, while not always impacting bioequivalence, underscore the importance of robust quality control during the manufacturing process. For researchers and drug development professionals, a thorough evaluation of these parameters is essential to ensure the therapeutic equivalence and safety of generic ceftriaxone sodium injections.

References

Comparative analysis of impurity profiles in various Ceftriaxone sodium products

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the impurity profiles of various Ceftriaxone sodium products reveals nuances in manufacturing and storage, underscoring the critical role of robust analytical methods in ensuring drug safety and efficacy. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of these impurities, supported by experimental data and detailed methodologies.

Ceftriaxone sodium, a third-generation cephalosporin antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections. However, the presence of impurities—resulting from the manufacturing process, degradation, or improper storage—can compromise its therapeutic effect and potentially introduce safety risks.[1] A thorough understanding and control of these impurities are therefore paramount.

This comparative guide synthesizes findings from various studies to provide a comprehensive overview of the impurity profiles in different Ceftriaxone sodium products.

Comparative Impurity Profiles

The quantity and nature of impurities can vary between different brands and batches of Ceftriaxone sodium. While many products comply with pharmacopeial standards, studies have highlighted significant differences, particularly in the levels of specific impurities. For instance, a study comparing the original manufacturer's product with seven generic versions found variations in the impurity content, with some generics showing significantly lower levels of certain impurities than the original.[2][3] Conversely, another study analyzing 13 brands of Ceftriaxone injections found that the impurity content in all brands was considerably higher than the 0.2% specified by the International Council for Harmonisation (ICH) for the given drug dosage.[4][5]

Below is a summary table illustrating the types of common impurities identified in Ceftriaxone sodium products. The actual percentages can vary significantly between different products and batches.

Impurity NameCommon AbbreviationTypical Pharmacopeial Limit (where specified)Notes
Ceftriaxone E-isomerImpurity ANMT 1.0%[6]A geometric isomer of Ceftriaxone.
(Z)-2-(2-Aminothiazol-4-yl)-N-{(5aR,6R)-1,7-dioxo-1,3,4,5a,6,7-hexahydroazeto[2,1-b]furo[3,4-d][7][8]thiazin-6-yl}-2-(methoxyimino)acetamide--A process-related impurity.[9]
3-Mercapto-2-methyl-1,2-dihydro-1,2,4-triazine-5,6-dioneImpurity C[10]-A known degradation product.[11]
Ceftriaxone-3-ene isomer-NMT 0.3%[6]A degradation product formed through isomerization.
Polymerized Impurities-Varies (Mandated by Chinese Pharmacopeia)[1][7]Considered a significant safety risk, potentially causing hypersensitivity.[1]
Any individual unspecified impurity-NMT 0.2%[6]General limit for any single unknown impurity.
Total Impurities -NMT 5.0% [6]The sum of all identified and unidentified impurities.

Experimental Protocols for Impurity Profiling

The accurate identification and quantification of impurities in Ceftriaxone sodium are predominantly achieved through chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column is the most widely used method.[1][7]

Standard HPLC Method for Impurity Profiling

This protocol is a generalized representation based on common practices and pharmacopeial methods.[12][13]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Syncronis C18 (4.6 x 250mm, 5µm) or equivalent.[13]

  • Mobile Phase: A mixture of aqueous buffers and an organic modifier. A common composition involves dissolving 2g of tetradecylammonium bromide and 2g of tetraheptylammonium bromide in a mixture of 440 ml of water, 55ml of 0.067M phosphate buffer pH 7.0, 5 ml of citrate buffer solution pH 5.0, and 500 ml of acetonitrile.[13]

  • Flow Rate: Typically 1.0 to 1.5 mL/min.[4][7]

  • Detection Wavelength: Commonly set at 254 nm or 220 nm.[4][7]

  • Injection Volume: 20 µL is a frequently used volume.[7]

  • Column Temperature: Maintained at 25°C.[13]

  • Sample Preparation: Dissolve a precisely weighed quantity of Ceftriaxone sodium in the mobile phase to achieve a known concentration (e.g., 0.3 mg/mL).[6][13]

Method for Detecting Polymerized Impurities

The Chinese Pharmacopeia uniquely mandates the use of gel filtration chromatography (GFC) or high-performance size exclusion chromatography (HPSEC) for the assessment of polymerized impurities.[1][7]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Globular protein hydrophilic modified silica gel column.[14]

  • Mobile Phase: A mixed solution of a mobile phase A (0.1-0.2% triethylamine solution, pH adjusted to 5.5-6.5 with phosphoric acid) and a mobile phase B (acetonitrile) in a volume ratio of 93-97:7-3.[14]

  • Flow Rate: 0.6 mL - 1.0 mL/min.[14]

  • Detection Wavelength: 254 nm.[14]

  • Sample Concentration: 0.3-0.7 mg/mL.[14]

Visualizing Experimental and Degradation Pathways

To better understand the processes involved in Ceftriaxone sodium analysis and degradation, the following diagrams provide a visual representation.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh Ceftriaxone Sodium Sample dissolve_sample Dissolve in Mobile Phase sample->dissolve_sample standard Prepare Reference Standard Solution dissolve_standard Dissolve in Mobile Phase standard->dissolve_standard injection Inject Sample/Standard dissolve_sample->injection dissolve_standard->injection hplc_system HPLC System with C18 Column separation Chromatographic Separation hplc_system->separation injection->hplc_system detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram peak_integration Integrate Peaks chromatogram->peak_integration quantification Quantify Impurities peak_integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for Ceftriaxone sodium impurity profiling by HPLC.

Degradation_Pathway cluster_degradation Degradation Products ceftriaxone Ceftriaxone e_isomer E-isomer ceftriaxone->e_isomer Isomerization triazine_impurity Triazine Impurity (Impurity C) ceftriaxone->triazine_impurity Hydrolysis/Ring Opening dimer Dimer ceftriaxone->dimer Dimerization other_products Other Degradation Products ceftriaxone->other_products Various Reactions

Caption: Simplified degradation pathway of Ceftriaxone sodium.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.